molecular formula C9H18Cl2N2O B1471244 1-Methyl-1,8-diazaspiro[4.5]decan-2-one dihydrochloride CAS No. 1609407-01-3

1-Methyl-1,8-diazaspiro[4.5]decan-2-one dihydrochloride

Número de catálogo: B1471244
Número CAS: 1609407-01-3
Peso molecular: 241.16 g/mol
Clave InChI: AGUXJZVKQYOFKY-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-Methyl-1,8-diazaspiro[4.5]decan-2-one dihydrochloride (CAS 1609407-01-3) is a spirocyclic chemical intermediate of high value in pharmaceutical research and advanced organic synthesis. Its unique structural features make it a versatile building block for constructing biologically active molecules. This compound is primarily utilized in medicinal chemistry as a core scaffold for developing potential therapeutic agents, with specific interest in candidates targeting the central nervous system (CNS), such as antipsychotic or antidepressant agents . The research value of this diazaspiro compound is highlighted by its application in the discovery of potent and selective kinase inhibitors. It serves as a key synthetic intermediate in the structure-based design of inhibitors for the Mediator complex-associated kinases CDK8 and CDK19, which are implicated in diseases such as colorectal cancer . The stability and reactivity of this dihydrochloride salt make it a practical and reliable precursor for drug discovery workflows, including optimization of pharmacokinetic and physicochemical properties of lead compounds . Specifications: The compound is supplied as a powder and should be stored at 2-8°C . The molecular formula is C₉H₁₈Cl₂N₂O, and it has a molecular weight of 241.16 g/mol . Notice: This product is intended for research purposes and laboratory use only. It is strictly not for diagnostic, therapeutic, or personal use.

Propiedades

IUPAC Name

1-methyl-1,8-diazaspiro[4.5]decan-2-one;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O.2ClH/c1-11-8(12)2-3-9(11)4-6-10-7-5-9;;/h10H,2-7H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGUXJZVKQYOFKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CCC12CCNCC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Physicochemical Properties and Synthetic Utility of 1-Methyl-1,8-diazaspiro[4.5]decan-2-one Dihydrochloride in Kinase Inhibitor Development

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Rationale

In modern oncology drug discovery, the transition from flat, sp2 -hybridized aromatic systems to complex, sp3 -rich architectures is a proven strategy to improve clinical success rates. 1-Methyl-1,8-diazaspiro[4.5]decan-2-one dihydrochloride has emerged as a highly privileged building block in this paradigm. By fusing a piperidine ring to an N-methylated pyrrolidin-2-one (lactam) via a rigid spiro center, this compound provides a unique 3D vector that enhances target binding affinity while simultaneously optimizing physicochemical properties.

As an application scientist, I frequently integrate this spirocyclic amine into lead optimization campaigns targeting critical oncology pathways, including Anaplastic Lymphoma Kinase (ALK), Epidermal Growth Factor Receptor (EGFR)[1], and Ataxia Telangiectasia Mutated and Rad3-related (ATR) kinases[2]. This whitepaper details the causality behind its structural advantages, its mechanistic role in kinase inhibition, and the self-validating protocols required for its successful synthetic integration.

Structural & Physicochemical Profiling

The selection of 1-methyl-1,8-diazaspiro[4.5]decan-2-one is not arbitrary; it is driven by strict physicochemical causality. The spirocyclic framework restricts the conformational flexibility of the amine, significantly reducing the entropic penalty ( ΔS ) incurred upon binding to a kinase hinge region or solvent-exposed pocket. Furthermore, the N-methyl lactam moiety acts as a potent hydrogen bond acceptor without introducing a hydrogen bond donor, which is critical for maintaining membrane permeability while lowering the overall lipophilicity (LogP).

Commercially, this building block is supplied as a dihydrochloride salt . While the lactam nitrogen is non-basic, the piperidine secondary amine is highly basic. The dihydrochloride formulation ensures extreme solid-state stability, prevents oxidative degradation, and mitigates the hygroscopic nature often seen in free-base spirocycles.

Table 1: Quantitative Physicochemical Properties
PropertyValueCausality / Impact on Drug Development
CAS Number 1609407-01-3Unique identifier for the stable dihydrochloride salt form.
Molecular Formula C9H18Cl2N2OThe salt form guarantees high crystallinity and shelf-life.
Molecular Weight 241.16 g/mol Low molecular weight preserves ligand efficiency (LE) for the final drug.
PubChem CID 75531088[3]Reference identifier for the free base ( m/z 168.12)[4].
Basic pKa (est.) ~9.5 (Piperidine N)Ensures protonation at physiological pH, driving aqueous solubility.

Mechanistic Applications in Oncology

The integration of this spirocycle into heteroaryl cores (such as pyrazolo[1,5-a]pyrimidines) has been heavily patented for [2] and[1].

Causality in Target Binding: In ATR kinase inhibition, the drug must block the DNA Damage Response (DDR) pathway. The basic piperidine nitrogen typically extends into the solvent-exposed region to improve pharmacokinetic parameters, while the rigidified N-methyl lactam forms a highly directional hydrogen bond with specific residues at the edge of the ATP-binding pocket. This precise 3D orientation prevents off-target binding to structurally similar kinases.

Pathway DNA Replication Stress ATR ATR Kinase DNA->ATR CHK1 Chk1 Activation ATR->CHK1 Death Tumor Cell Apoptosis ATR->Death Pathway Blocked Arrest Cell Cycle Arrest CHK1->Arrest Inhibitor Spiro-based Inhibitor Inhibitor->ATR Inhibits

Fig 1: ATR kinase inhibition pathway by spirocyclic-functionalized drug candidates.

Self-Validating Experimental Workflows

To ensure scientific integrity and reproducibility, the workflows below are designed as self-validating systems . This means each protocol contains built-in checkpoints that must be met before proceeding, eliminating downstream failures.

Nucleophilic Aromatic Substitution (SNAr) Coupling

Objective: Couple 1-methyl-1,8-diazaspiro[4.5]decan-2-one dihydrochloride to a heteroaryl chloride core. Causality: Because the starting material is a dihydrochloride salt, it must be neutralized in situ to liberate the nucleophilic secondary amine. N,N-Diisopropylethylamine (DIPEA) is selected because its steric bulk prevents it from acting as a competing nucleophile.

Step-by-Step Protocol:

  • Reagent Preparation: Suspend 1.0 eq of the heteroaryl chloride and 1.2 eq of 1-methyl-1,8-diazaspiro[4.5]decan-2-one dihydrochloride in anhydrous DMSO (0.2 M concentration).

  • Controlled Neutralization: Add 3.5 eq of DIPEA. (Causality Check: 2.0 eq neutralizes the dihydrochloride, 1.0 eq scavenges the SNAr HCl byproduct, and 0.5 eq provides catalytic excess).

  • Thermal Activation: Heat the reaction mixture to 90°C under a nitrogen atmosphere.

  • Self-Validation Checkpoint (In-Process Control): At 2 hours, withdraw a 10 µL aliquot, quench in 990 µL Acetonitrile/Water, and analyze via UPLC-MS. Validation criteria: The reaction is only deemed successful if the product/starting material ratio exceeds 95:5 and the exact mass of the coupled product is confirmed. If conversion is <95%, increase temperature to 110°C for 1 hour.

  • Isolation: Precipitate the product by dropwise addition of the mixture into ice-cold water. Filter and dry under vacuum.

Workflow Prep 1. Reagent Prep (Spiro Amine + Halide) Base 2. Base Addition (3.5 eq DIPEA) Prep->Base Heat 3. Thermal Activation (90°C, DMSO) Base->Heat LCMS 4. In-Process Validation (LC-MS >95% Conversion) Heat->LCMS Purif 5. Product Isolation (Precipitation/HPLC) LCMS->Purif

Fig 2: Self-validating SNAr coupling workflow for spirocyclic amine integration.

Thermodynamic Solubility & LogD(7.4) Validation

Objective: Confirm the lipophilicity reduction provided by the spiro-lactam motif. Causality: High lipophilicity drives rapid metabolic clearance and off-target toxicity. The spiro-lactam introduces a permanent dipole, which should measurably lower LogD compared to acyclic analogs.

Step-by-Step Protocol:

  • Equilibration: Add 2 mg of the purified spiro-conjugate to a vial containing 1 mL of pH 7.4 Phosphate-Buffered Saline (PBS) and 1 mL of 1-octanol.

  • Partitioning: Shake at 300 rpm for 24 hours at 25°C to achieve absolute thermodynamic equilibrium.

  • Phase Separation: Centrifuge at 10,000 x g for 15 minutes to create a sharp phase boundary.

  • Self-Validation Checkpoint (Mass Balance): Analyze both phases via HPLC-UV. Validation criteria: The sum of the drug mass in the octanol phase and the PBS phase must equal 100 ± 5% of the initial 2 mg input. Failure of this checkpoint indicates precipitation at the solvent interface or chemical degradation, rendering the LogD calculation invalid.

  • Calculation: Calculate LogD7.4​=log10​([Drug]octanol​/[Drug]PBS​) .

Summary of Pharmacokinetic Advantages

By strictly adhering to the protocols above, drug development teams can leverage 1-methyl-1,8-diazaspiro[4.5]decan-2-one to drastically improve the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of their kinase inhibitors.

Table 2: Comparative Pharmacokinetic Impact (Spirocyclic vs. Acyclic)
Scaffold TypeRelative LogD (pH 7.4)Metabolic Stability (T1/2 in HLM)Conformational Penalty
N-Methylpiperazine (Acyclic) BaselineLow (Rapid N-demethylation by CYP450)High
1-Methyl-1,8-diazaspiro[4.5]decan-2-one Lowered by ~0.5 unitsHigh (Steric shielding of the N-methyl group)Low (Rigidified spiro core)

References

  • Title: Phosphorus derivatives as kinase inhibitors (ALK and EGFR modulators)
  • EP3713931B1 / WO2019104061A1 Title: PYRAZOLO[1,5-A]PYRIMIDINES USEFUL AS INHIBITORS OF ATR KINASE Source: European Patent Office (EPO) URL:[Link]

  • PubChem CID 75531088 Title: 1-Methyl-1,8-diazaspiro[4.5]decan-2-one dihydrochloride Source: National Institutes of Health (NIH) URL:[Link]

Sources

An In-depth Technical Guide on the Crystal Structure and NMR Characterization of 1-Methyl-1,8-diazaspiro[4.5]decan-2-one

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methyl-1,8-diazaspiro[4.5]decan-2-one is a spirocyclic lactam with a rigid three-dimensional structure, a feature of significant interest in modern medicinal chemistry for the development of novel therapeutics.[1] This guide provides a comprehensive overview of the synthetic methodology, detailed nuclear magnetic resonance (NMR) spectroscopic characterization, and an in-depth analysis of the single-crystal X-ray diffraction data for the title compound. The causality behind experimental choices and the self-validating nature of the described protocols are emphasized to ensure technical accuracy and reproducibility. This document is intended to serve as a valuable resource for researchers engaged in the synthesis and characterization of spirocyclic scaffolds in drug discovery and development.

Introduction: The Significance of the Diazaspiro[4.5]decane Scaffold

Spirocyclic systems, particularly those incorporating heterocyclic motifs, have garnered considerable attention in contemporary drug discovery. The inherent three-dimensionality and conformational rigidity of these scaffolds offer distinct advantages over traditional flat aromatic structures. Diazaspiro[4.5]decanones, for instance, have been identified as promising scaffolds for potent and selective kinase inhibitors due to their ability to orient substituents precisely within the ATP-binding pockets of these enzymes.[1] The constrained nature of the spirocycle can lead to enhanced binding affinity, improved metabolic stability, and favorable physicochemical properties. The title compound, 1-Methyl-1,8-diazaspiro[4.5]decan-2-one, represents a fundamental building block within this class of molecules, and a thorough understanding of its structural and spectroscopic properties is crucial for its application in the design of next-generation therapeutics.

Synthesis of 1-Methyl-1,8-diazaspiro[4.5]decan-2-one

The synthesis of 1-Methyl-1,8-diazaspiro[4.5]decan-2-one can be achieved through a multi-step sequence, drawing upon established methodologies for the construction of similar spirocyclic lactams. A plausible and efficient synthetic route is outlined below, with a focus on the rationale behind the chosen reactions.

Experimental Protocol: A Proposed Synthetic Pathway

A likely synthetic approach involves a Strecker reaction followed by cyclization, a common strategy for creating substituted amino acid derivatives that can then be cyclized to form lactams.[2]

Step 1: Synthesis of the α-Aminonitrile Intermediate

  • To a stirred solution of a suitable protected 4-piperidone derivative and an appropriate cyanide source (e.g., potassium cyanide) in a suitable solvent system, add methylamine hydrochloride.

  • Stir the reaction mixture at room temperature for an extended period, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, perform an aqueous workup and extract the product with an organic solvent.

  • Purify the resulting α-aminonitrile intermediate by column chromatography or recrystallization.

Step 2: Hydrolysis and Lactam Formation

  • Subject the α-aminonitrile intermediate to acidic or basic hydrolysis to convert the nitrile group to a carboxylic acid.

  • Induce intramolecular cyclization through the formation of an amide bond between the secondary amine and the newly formed carboxylic acid. This can often be achieved by heating or by using a coupling agent.

  • The final deprotection step, if necessary, would yield the target compound, 1-Methyl-1,8-diazaspiro[4.5]decan-2-one.

Rationale for the Synthetic Design: The Strecker synthesis provides a reliable method for the formation of the key α-amino nitrile intermediate. The subsequent hydrolysis and cyclization are standard transformations in organic synthesis for the formation of lactams. The choice of protecting groups for the piperidine nitrogen is critical to prevent side reactions and would be selected based on compatibility with the reaction conditions.

NMR Spectroscopic Characterization

Predicted ¹H and ¹³C NMR Data

The following table summarizes the predicted chemical shifts for 1-Methyl-1,8-diazaspiro[4.5]decan-2-one. These predictions are based on the analysis of similar diazaspiro[4.5]decane systems and general principles of NMR spectroscopy.

Atom Number Predicted ¹H Chemical Shift (ppm), Multiplicity, J (Hz) Predicted ¹³C Chemical Shift (ppm)
1 (N-CH₃)~2.8-3.0, s~30-35
2 (C=O)-~170-175
3~2.2-2.4, t~35-40
4~1.7-1.9, m~25-30
5 (Spiro C)-~60-65
6, 10 (ax)~1.5-1.7, m~45-50
6, 10 (eq)~1.8-2.0, m~45-50
7, 9 (ax)~2.8-3.0, m~40-45
7, 9 (eq)~3.0-3.2, m~40-45
8 (N-H)Broad singlet, variable-

Note: Chemical shifts are referenced to tetramethylsilane (TMS). The exact chemical shifts and coupling constants would be dependent on the solvent used and the specific conformation of the molecule in solution.

Experimental Protocol for NMR Analysis
  • Sample Preparation: Dissolve approximately 5-10 mg of 1-Methyl-1,8-diazaspiro[4.5]decan-2-one in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • ¹H NMR Spectroscopy: Acquire a one-dimensional ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

  • ¹³C NMR Spectroscopy: Acquire a one-dimensional ¹³C NMR spectrum. A proton-decoupled spectrum is standard.

  • 2D NMR Spectroscopy (COSY, HSQC, HMBC):

    • COSY (Correlation Spectroscopy): To establish proton-proton coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and confirming the overall carbon skeleton.[3]

Interpretation of NMR Data

The spirocyclic nature of the molecule leads to a complex and often overlapping set of signals in the aliphatic region of the ¹H NMR spectrum. The use of 2D NMR techniques is therefore essential for unambiguous signal assignment. The diastereotopic nature of the methylene protons on the piperidine and pyrrolidinone rings is expected to result in complex multiplet patterns. The chemical shift of the N-methyl group will be a characteristic singlet. The carbonyl carbon of the lactam will appear at a downfield chemical shift in the ¹³C NMR spectrum.

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction provides the most definitive structural information for a crystalline solid, revealing precise bond lengths, bond angles, and intermolecular interactions in the solid state. While a specific crystal structure for 1-Methyl-1,8-diazaspiro[4.5]decan-2-one is not publicly available, the expected structural features can be inferred from related diazaspiro[4.5]decane derivatives.[6]

Expected Crystal Structure Features
  • Conformation: The piperidine ring is expected to adopt a chair conformation. The five-membered lactam ring will likely adopt an envelope or twisted conformation.

  • Bond Lengths and Angles: The bond lengths and angles are expected to be within the normal ranges for similar spirocyclic lactams. The C=O bond of the lactam will be approximately 1.23 Å, and the C-N bonds will be around 1.34 Å (amide) and 1.47 Å (amine).

  • Intermolecular Interactions: In the solid state, it is anticipated that the molecules will be linked by intermolecular hydrogen bonds involving the N-H of the piperidine ring and the carbonyl oxygen of the lactam of an adjacent molecule, likely forming centrosymmetric dimers or extended chains.[7][8]

Experimental Protocol for Crystal Structure Determination
  • Crystal Growth: Grow single crystals of 1-Methyl-1,8-diazaspiro[4.5]decan-2-one suitable for X-ray diffraction. This can be achieved by slow evaporation of a solution of the compound in a suitable solvent or solvent mixture, or by vapor diffusion techniques.

  • Data Collection: Mount a suitable single crystal on a goniometer head and place it on a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation). Collect the diffraction data at a low temperature (e.g., 100 K) to minimize thermal vibrations.

  • Structure Solution and Refinement: Process the collected data to obtain a set of structure factors. Solve the crystal structure using direct methods or Patterson methods, and refine the structural model against the experimental data using full-matrix least-squares techniques.

Visualization of Key Structures and Workflows

To aid in the understanding of the molecular structure and the analytical workflow, the following diagrams are provided.

molecular_structure cluster_molecule 1-Methyl-1,8-diazaspiro[4.5]decan-2-one N1 C2 N1->C2 N1_Me N1->N1_Me C3 C2->C3 C4 C3->C4 C5 C4->C5 C5->N1 C6 C5->C6 N8 C9 N8->C9 C7 C7->N8 C6->C7 C10 C10->C5 C9->C10

Caption: Molecular structure of 1-Methyl-1,8-diazaspiro[4.5]decan-2-one with atom numbering.

analytical_workflow start Synthesis of 1-Methyl-1,8-diazaspiro[4.5]decan-2-one purification Purification (Chromatography/Recrystallization) start->purification nmr NMR Spectroscopy (1H, 13C, COSY, HSQC, HMBC) purification->nmr xray Single-Crystal X-ray Diffraction purification->xray structure_elucidation Structural Elucidation and Characterization nmr->structure_elucidation xray->structure_elucidation data_reporting Data Reporting and Publication structure_elucidation->data_reporting

Caption: Analytical workflow for the characterization of 1-Methyl-1,8-diazaspiro[4.5]decan-2-one.

Conclusion

This technical guide has provided a comprehensive overview of the synthesis, NMR characterization, and crystal structure analysis of 1-Methyl-1,8-diazaspiro[4.5]decan-2-one. By presenting detailed, field-proven protocols and a predictive analysis based on established scientific principles and data from closely related analogs, this document serves as a valuable resource for researchers in medicinal chemistry and drug development. The methodologies and insights provided herein are intended to facilitate the rational design and characterization of novel therapeutic agents based on the promising diazaspiro[4.5]decane scaffold. The self-validating nature of the described experimental workflows ensures a high degree of confidence in the obtained results, fostering reproducibility and advancing the field of structural science.

References

  • Pardali, V., Katsamakas, S., Giannakopoulou, E., & Zoidis, G. (2021). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. Molbank, 2021(2), M1228. [Link]

  • Albanese, V., Pedriali, G., Fabbri, M., Ciancetta, A., Ravagli, S., Roccatello, C., ... & Pacifico, S. (2025). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2505907. [Link]

  • Mallinger, A., et al. (2016). Discovery of Potent, Selective, and Orally Bioavailable Small-Molecule Modulators of the Mediator Complex-Associated Kinases CDK8 and CDK19. Journal of Medicinal Chemistry, 59(4), 1588-1607. [Link]

  • Li, Y., et al. (2022). Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. Journal of Medicinal Chemistry, 65(4), 3151-3172. [Link]

  • Phillips, O. A., et al. (2004). Discovery of Novel 2,8-Diazaspiro[4.5]decanes as Orally Active Glycoprotein IIb-IIIa Antagonists. Journal of Medicinal Chemistry, 47(6), 1467-1479. [Link]

  • Hussain, F., et al. (2009). 3-(4-Bromophenylsulfonyl)-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione. Acta Crystallographica Section E: Structure Reports Online, 65(10), o2592. [Link]

  • Hussain, F., et al. (2009). 3-(4-Chlorophenylsulfonyl)-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione. Acta Crystallographica Section E: Structure Reports Online, 65(10), o2593. [Link]

Sources

The 1,8-Diazaspiro[4.5]decan-2-one Scaffold: A Privileged Motif with Diverse Mechanisms of Action

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1,8-diazaspiro[4.5]decan-2-one core is a compelling structural motif in modern medicinal chemistry. Its rigid, three-dimensional architecture provides a unique framework for the spatial presentation of pharmacophoric elements, enabling the design of potent and selective modulators of a variety of biological targets. While the specific compound "1-Methyl-1,8-diazaspiro[4.5]decan-2-one dihydrochloride" is not extensively characterized in publicly available literature, its derivatives have been the subject of significant investigation, revealing a remarkable molecular promiscuity. This guide delves into the well-documented mechanisms of action for distinct classes of 1,8-diazaspiro[4.5]decan-2-one derivatives, highlighting their potential as muscarinic M1 receptor agonists, RIPK1 kinase inhibitors, and dual TYK2/JAK1 kinase inhibitors.

Section 1: Muscarinic M1 Receptor Agonism for Cognitive Enhancement

A subset of diazaspiro[4.5]decane derivatives has been identified as potent agonists of the M1 muscarinic acetylcholine receptor (M1AChR).[1][2][3] The M1AChR is a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system, particularly in the hippocampus and cerebral cortex, regions critical for learning and memory.[4] Consequently, M1AChR agonists are being actively investigated as potential therapeutics for cognitive deficits associated with Alzheimer's disease and other neurological disorders.[5]

The M1 Muscarinic Receptor Signaling Cascade

The M1AChR is coupled to the Gq/11 family of G proteins. Upon agonist binding, the receptor undergoes a conformational change that activates Gq/11, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol. The elevated intracellular Ca2+ and DAG synergistically activate protein kinase C (PKC), which in turn phosphorylates a variety of downstream targets, leading to diverse cellular responses, including neuronal excitation and synaptic plasticity.[4][6]

M1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol M1R M1 Receptor Gq11 Gq/11 M1R->Gq11 Activates PLC PLC Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca2+ (intracellular) IP3->Ca2 Releases PKC PKC DAG->PKC Activates Ca2->PKC Activates CellularResponse Cellular Response (Neuronal Excitation, Synaptic Plasticity) PKC->CellularResponse Phosphorylates Downstream Targets Agonist Diazaspiro[4.5]decan-2-one Derivative (Agonist) Agonist->M1R Binds

Caption: M1 Muscarinic Receptor Signaling Pathway.

Quantitative Data for Muscarinic Agonist Derivatives
Compound ClassReceptor SubtypeBinding Affinity (Ki)Functional Potency (EC50)Reference
2,8-Dimethyl-1-oxa-2,8-diazaspiro[4.5]decan-3-oneM1High Affinity0.1 mg/kg (in vivo antiamnesic activity)[1]
2-Methoxy-2,8-diazaspiro[4.5]decane-1,3-dioneM1Selective vs. other subtypes-[2]
YM796 (1-oxa-8-azaspiro[4.5]decane derivative)M1Micromolar range0.031 mg/kg p.o. (in vivo)[3]
Experimental Protocol: Intracellular Calcium Mobilization Assay

This assay measures the functional potency of a muscarinic agonist by quantifying the increase in intracellular calcium following receptor activation.[7][8][9][10]

1. Cell Culture and Plating:

  • Culture a cell line stably expressing the human M1 muscarinic receptor (e.g., CHO-M1 or HEK-M1 cells) in appropriate growth medium.

  • Seed the cells into a black, clear-bottom 96-well or 384-well plate at a density that will result in a confluent monolayer on the day of the assay.

  • Incubate the cells overnight at 37°C in a humidified atmosphere with 5% CO2.

2. Dye Loading:

  • On the day of the assay, aspirate the growth medium from the wells.

  • Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Add the loading buffer to each well and incubate for 30-60 minutes at 37°C, protected from light.

3. Compound Preparation:

  • Prepare serial dilutions of the test diazaspiro[4.5]decan-2-one derivative and a reference agonist (e.g., carbachol) in the assay buffer.

4. Measurement of Calcium Flux:

  • Place the dye-loaded cell plate into a fluorescence plate reader (e.g., a FLIPR or FlexStation).

  • Establish a stable baseline fluorescence reading for each well.

  • Use the instrument's integrated fluidics to add the compound dilutions to the wells.

  • Immediately after compound addition, continuously record the fluorescence intensity over time to capture the transient calcium response.

5. Data Analysis:

  • Determine the peak fluorescence response for each compound concentration.

  • Plot the peak response against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Section 2: RIPK1 Kinase Inhibition for Anti-inflammatory and Neuroprotective Effects

A distinct series of 2,8-diazaspiro[4.5]decan-1-one derivatives has been identified as potent inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1).[11] RIPK1 is a serine/threonine kinase that plays a crucial role in regulating necroptosis, a form of programmed cell death, and inflammation.[9][12][13][14] Dysregulation of RIPK1 activity has been implicated in a range of inflammatory and neurodegenerative diseases, making it a compelling therapeutic target.[15][16]

The RIPK1-Mediated Necroptosis Pathway

Necroptosis is a regulated, caspase-independent form of cell death that is initiated by various stimuli, including activation of death receptors like the TNF receptor 1 (TNFR1).[12] Upon TNF-α binding to TNFR1, a signaling complex (Complex I) is formed, which can lead to cell survival via NF-κB activation. However, under conditions where apoptosis is inhibited (e.g., by caspase inhibitors), RIPK1 can dissociate from Complex I and form a cytosolic complex with RIPK3, known as the necrosome.[17] Within the necrosome, RIPK1 and RIPK3 phosphorylate and activate each other. Activated RIPK3 then phosphorylates the mixed lineage kinase domain-like protein (MLKL), which oligomerizes and translocates to the plasma membrane, leading to membrane rupture and cell death.[12][17]

Necroptosis_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol TNFR1 TNFR1 ComplexI Complex I (TRADD, TRAF2, cIAPs, RIPK1) TNFR1->ComplexI Forms NFkB NF-κB Activation (Survival) ComplexI->NFkB Necrosome Necrosome (RIPK1-RIPK3) ComplexI->Necrosome Dissociates to form MLKL MLKL Necrosome->MLKL Phosphorylates pMLKL p-MLKL (Oligomer) MLKL->pMLKL Phosphorylation & Oligomerization MembraneRupture Membrane Rupture (Necroptosis) pMLKL->MembraneRupture Translocates & Disrupts TNFa TNF-α TNFa->TNFR1 Binds Inhibitor Diazaspiro[4.5]decan-1-one Derivative (Inhibitor) Inhibitor->Necrosome Inhibits RIPK1 Kinase Activity CaspaseInhibition Caspase Inhibition CaspaseInhibition->Necrosome Promotes formation

Caption: RIPK1-Mediated Necroptosis Pathway.

Quantitative Data for RIPK1 Inhibitor Derivatives
CompoundTargetInhibitory Potency (IC50)Cellular ActivityReference
Compound 41RIPK192 nMSignificant anti-necroptotic effect in U937 cells[11]
Experimental Protocol: In Vitro RIPK1 Kinase Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of RIPK1.[12][13][15][18][19]

1. Reagents and Materials:

  • Recombinant human RIPK1 enzyme

  • Kinase assay buffer

  • Myelin Basic Protein (MBP) as a substrate

  • ATP (radiolabeled [γ-32P]ATP or for use with luminescence-based kits)

  • Test diazaspiro[4.5]decan-1-one derivative

  • ADP-Glo™ Kinase Assay kit (or similar)

  • White, opaque 384-well plates

2. Assay Procedure:

  • Prepare serial dilutions of the test compound in DMSO, followed by a further dilution in kinase assay buffer.

  • To the wells of the 384-well plate, add the diluted test compound or vehicle (DMSO in kinase buffer).

  • Add a solution containing the RIPK1 enzyme and MBP substrate.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for a defined period (e.g., 50-60 minutes).

3. Detection (using ADP-Glo™):

  • Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Add Kinase Detection Reagent to convert the ADP generated by the kinase reaction into ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal. Incubate for 30-45 minutes at room temperature.

  • Measure the luminescence using a plate reader.

4. Data Analysis:

  • The luminescent signal is proportional to the amount of ADP produced and thus to the RIPK1 kinase activity.

  • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to determine the IC50 value.

Section 3: Dual TYK2/JAK1 Kinase Inhibition for the Treatment of Inflammatory Diseases

Another class of 2,8-diazaspiro[4.5]decan-1-one derivatives has been developed as potent and selective dual inhibitors of Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1).[20][21][22] These non-receptor tyrosine kinases are key components of the JAK-STAT signaling pathway, which transduces signals from a wide range of cytokines and growth factors involved in immunity and inflammation.[8][18][23][24] Dual inhibition of TYK2 and JAK1 is a promising therapeutic strategy for various autoimmune and inflammatory conditions, including inflammatory bowel disease and psoriasis.[20][25]

The TYK2/JAK1-Mediated Signaling Pathway

TYK2 and JAK1 are essential for the signaling of several key cytokines, including type I interferons (IFN-α/β), IL-12, and IL-23. When a cytokine binds to its receptor, it brings the associated JAKs (in this case, often a TYK2/JAK1 or JAK1/JAK2 heterodimer) into close proximity, leading to their trans-phosphorylation and activation. The activated JAKs then phosphorylate tyrosine residues on the cytoplasmic tail of the cytokine receptor. These phosphorylated tyrosines serve as docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. The recruited STATs are then phosphorylated by the JAKs, causing them to dimerize and translocate to the nucleus, where they bind to specific DNA sequences to regulate the transcription of target genes involved in the inflammatory response.[8][18][23]

TYK2_JAK1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus Receptor Cytokine Receptor TYK2 TYK2 Receptor->TYK2 JAK1 JAK1 Receptor->JAK1 Receptor->JAK1 Activates STAT STAT Receptor->STAT Recruits TYK2->Receptor Phosphorylates TYK2->JAK1 Trans-phosphorylates TYK2->STAT Phosphorylates JAK1->Receptor Phosphorylates JAK1->TYK2 Trans-phosphorylates JAK1->STAT Phosphorylates pSTAT p-STAT STAT->pSTAT STAT_dimer p-STAT Dimer pSTAT->STAT_dimer Dimerizes DNA DNA STAT_dimer->DNA Translocates & Binds GeneTranscription Gene Transcription (Inflammatory Response) DNA->GeneTranscription Cytokine Cytokine (e.g., IFN-α, IL-12, IL-23) Cytokine->Receptor Binds Inhibitor Diazaspiro[4.5]decan-1-one Derivative (Inhibitor) Inhibitor->TYK2 Inhibits Inhibitor->JAK1 Inhibits

Caption: TYK2/JAK1-Mediated Signaling Pathway.

Quantitative Data for TYK2/JAK1 Inhibitor Derivatives
CompoundTargetInhibitory Potency (IC50)Selectivity vs. JAK2Reference
Compound 48TYK26 nM>23-fold[20][22]
JAK137 nM[20][22]
Compound 5TYK261 nM~20-fold vs. JAK2/3[20]
Compound 8TYK221 nM~20-fold vs. JAK2/3[20]
Experimental Protocol: Cellular STAT Phosphorylation Assay by Western Blot

This assay assesses the ability of an inhibitor to block cytokine-induced signaling downstream of TYK2/JAK1 in a cellular context.[26]

1. Cell Culture and Treatment:

  • Culture a cytokine-responsive cell line (e.g., human peripheral blood mononuclear cells (PBMCs) or a specific cell line like H9 or TF-1) in appropriate medium.

  • Pre-incubate the cells with various concentrations of the test diazaspiro[4.5]decan-1-one derivative or vehicle for 1-2 hours.

  • Stimulate the cells with a relevant cytokine (e.g., IFN-α for TYK2/JAK1) for a short period (e.g., 15-30 minutes).

2. Cell Lysis:

  • Terminate the stimulation by placing the plate on ice and washing the cells with ice-cold PBS.

  • Lyse the cells with an appropriate lysis buffer containing protease and phosphatase inhibitors.

  • Scrape the cells, collect the lysate, and clarify by centrifugation.

  • Determine the protein concentration of the supernatant using a BCA assay.

3. Western Blotting:

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST for phosphoproteins) for 1 hour.

  • Incubate the membrane with a primary antibody specific for a phosphorylated STAT protein (e.g., anti-p-STAT1 or anti-p-STAT3) overnight at 4°C.

  • Wash the membrane and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

4. Data Analysis:

  • To normalize for protein loading, strip the membrane and re-probe with an antibody against the total STAT protein and a loading control (e.g., β-actin or GAPDH).

  • Quantify the band intensities using densitometry software.

  • Calculate the ratio of phosphorylated STAT to total STAT for each condition.

  • Determine the inhibitory effect of the compound by comparing the p-STAT/total STAT ratio in treated versus untreated, stimulated cells, and calculate the IC50 value.

Conclusion

The 1,8-diazaspiro[4.5]decan-2-one scaffold has proven to be a remarkably versatile platform for the development of novel therapeutic agents. The ability of different derivatives to selectively target distinct and unrelated protein families—from GPCRs like the M1 muscarinic receptor to kinases such as RIPK1, TYK2, and JAK1—underscores the rich chemical space that can be explored from this core structure. The insights gained from structure-activity relationship studies are crucial in guiding the design of next-generation compounds with enhanced potency and selectivity. For drug development professionals and researchers, the diazaspiro[4.5]decane framework represents a fertile ground for the discovery of new medicines to address unmet needs in neuroscience, inflammation, and immunology.

References

  • Ditta, J., et al. (2023). JAK-STAT signaling in inflammation and stress-related diseases: implications for therapeutic interventions. PMC.
  • Langmead, C. J., & Christopoulos, A. (2022). Targeting the M1 muscarinic acetylcholine receptor in Alzheimer's disease. Portland Press.
  • Ofengeim, D., & Yuan, J. (2013).
  • Wikipedia. (n.d.). Muscarinic acetylcholine receptor M1.
  • Thomas, R. L., et al. (2008). G protein coupling and signaling pathway activation by M1 muscarinic acetylcholine receptor orthosteric and allosteric agonists. Journal of Pharmacology and Experimental Therapeutics, 327(2), 365-374.
  • Zhang, Y., et al. (2025).
  • Bristol Myers Squibb. (n.d.). TYK2 Tyrosine Kinase 2.
  • Schwartz, D. M., et al. (2023).
  • Falcicchia, C., et al. (2009). The activation of M1 muscarinic receptor signaling induces neuronal differentiation in pyramidal hippocampal neurons. Journal of Pharmacology and Experimental Therapeutics, 329(2), 532-42.
  • ResearchGate. (n.d.). The necroptosis signaling pathway.
  • Harris, P. A., et al. (2017). Identification of an antibody-based immunoassay for measuring direct target binding of RIPK1 inhibitors in cells and tissues. PMC.
  • ACS Pharmacology & Translational Science. (2024).
  • Li, Y., et al. (2022). Full article: TYK2 in Immune Responses and Treatment of Psoriasis. Taylor & Francis Online.
  • Karki, R., & Kanneganti, T. D. (2021).
  • Benchchem. (n.d.). A Side-by-Side Analysis of Investigational TYK2 Inhibitors: A Guide for Researchers.
  • Benchchem. (2025). A Technical Guide to the Basic Research Applications of Non-selective Muscarinic Agonists.
  • Xing, L., et al. (2014). Inhibition of TYK2 and JAK1 Ameliorates Imiquimod-Induced Psoriasis-like Dermatitis by Inhibiting IL-22 and the IL-23/IL-17 axis. PMC.
  • Clark, J. D., et al. (2014). Basic Mechanisms of JAK Inhibition. PMC - NIH.
  • Jiang, S., et al. (2014). M1 muscarinic acetylcholine receptor in Alzheimer's disease. Neuroscience Bulletin, 30(2), 295-307.
  • Robers, M., et al. (n.d.). LanthaScreen™ Cellular STAT1/3/5 Assays For High-Throughput Screening of JAK Inhibitors. Thermo Fisher Scientific.
  • Wang, Z., et al. (2022). Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease.
  • Fridman, J. S., et al. (2010). A Restricted Role for TYK2 Catalytic Activity in Human Cytokine Responses Revealed by Novel TYK2-Selective Inhibitors. PMC.
  • Wang, Z., et al. (2022). Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease.
  • Albanese, V., et al. (2025). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2505907.
  • Wang, Z., et al. (2022). Identification of a Novel 2,8-Diazaspiro[4.
  • Farrow, N. A., et al. (2018). A Dual Inhibition, a Better Solution: Development of a JAK1/TYK2 inhibitor. Journal of Medicinal Chemistry, 61(19), 8787-8802.
  • ResearchGate. (n.d.). Identification of a Novel 2,8-Diazaspiro[4.
  • Niu, A., et al. (2022). Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors. PubMed.
  • Wang, Z., et al. (2022). Identification of a Novel 2,8-Diazaspiro[4.
  • Gherbi, K., et al. (2024).
  • Ohtake, Y., et al. (1997). Synthesis and structure-activity studies of a series of 1-oxa-2,8-diazaspiro[4.5]decan-3-ones and related compounds as M1 muscarinic agonists. PubMed.
  • Kruse, A. C., et al. (2013). Muscarinic Receptors as Model Targets and Antitargets for Structure-Based Ligand Discovery. PMC.
  • Niu, A., et al. (2022). Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors. Scilit.
  • Alzheimer's Drug Discovery Found
  • Sonesson, C., et al. (1995). Central cholinergic agents. III. Synthesis of 2-alkoxy-2,8-diazaspiro[4.5]decane-1,3-diones as muscarinic agonists. PubMed.
  • Wanibuchi, F., et al. (1990). Pharmacological studies on novel muscarinic agonists, 1-oxa-8-azaspiro[4.
  • ResearchGate. (n.d.). The Design, Synthesis and Screening of a Muscarinic Acetylcholine Receptor Targeted Compound Library | Request PDF.
  • ResearchGate. (n.d.). Muscarinic Receptor Agonists Approved for Therapeutic Protocols or Used in Clinical Trials or in Animal Models.
  • Gadina, M., et al. (2018). Basic Mechanisms of JAK Inhibition. PMC - NIH.
  • Frontiers. (2022). Advances in RIPK1 kinase inhibitors.
  • Patsnap Synapse. (2023). Understanding RIPK1 Inhibitors and Methods to Keep Abreast of Their Recent Developments.
  • Reactome Pathway Database. (n.d.). Small molecule inhibitor binds RIPK1, RIPK3.
  • Lookchem. (n.d.). 1-Oxa-3,8-diazaspiro[4.5]decan-2-one derivatives with a potent inhibitory effect on neural Ca-uptake and protecting action against TET-induced brain edema and memory and learning deficits.

Sources

Pharmacokinetic profiling of 1-Methyl-1,8-diazaspiro[4.5]decan-2-one dihydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Pharmacokinetic Profiling of 1-Methyl-1,8-diazaspiro[4.5]decan-2-one dihydrochloride

Executive Summary

The journey of a novel chemical entity from a promising hit to a viable clinical candidate is contingent on a thorough understanding of its interaction with a biological system. For 1-Methyl-1,8-diazaspiro[4.5]decan-2-one dihydrochloride, a unique spirocyclic compound, a rigorous pharmacokinetic (PK) profiling campaign is not merely a regulatory formality but a critical scientific endeavor. Spirocyclic scaffolds are increasingly recognized in medicinal chemistry for their ability to confer conformational rigidity and improved three-dimensionality, which can lead to enhanced potency, selectivity, and favorable pharmacokinetic properties[1][2][3][4]. This guide, intended for drug development scientists, outlines a comprehensive, multi-tiered strategy for elucidating the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of this compound, thereby enabling data-driven decisions in its developmental pathway.

Introduction: The Strategic Imperative of Early ADME Profiling

1-Methyl-1,8-diazaspiro[4.5]decan-2-one dihydrochloride (CAS: 1609407-01-3) belongs to a class of compounds featuring a spirocyclic system, a structural motif where two rings are connected through a single shared carbon atom[1]. This architecture imparts a distinct three-dimensional character that can be advantageous for target binding and can modulate physicochemical properties relevant to pharmacokinetics[2][3]. However, the development of any new chemical entity is fraught with challenges, with poor PK properties being a leading cause of clinical attrition[5].

Therefore, a front-loaded, integrated approach to ADME profiling is paramount. By generating a comprehensive pharmacokinetic profile early, we can identify potential liabilities, guide medicinal chemistry efforts for structural optimization, and establish a foundational understanding for later-stage toxicokinetic and efficacy studies[6][7]. This guide details the requisite in vitro and in vivo studies, emphasizing the causality behind experimental choices and the establishment of self-validating protocols.

Foundational Physicochemical Characterization

Before embarking on complex biological assays, a solid understanding of the compound's fundamental physicochemical properties is essential, as these directly influence its ADME profile[8].

Aqueous Solubility

Solubility is a critical determinant of oral absorption and bioavailability[8]. Poor solubility can be a significant hurdle for achieving therapeutic concentrations.

Experimental Protocol: Thermodynamic Solubility Assessment

  • Preparation: Prepare a stock solution of 1-Methyl-1,8-diazaspiro[4.5]decan-2-one dihydrochloride in DMSO.

  • Incubation: Add an excess of the solid compound to a series of buffered solutions at physiologically relevant pH values (e.g., pH 2.0, 5.0, 6.5, 7.4).

  • Equilibration: Shake the samples at a controlled temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Separation: Separate the undissolved solid from the saturated solution via centrifugation or filtration.

  • Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method, such as LC-MS/MS.

  • Data Reporting: Report solubility in µg/mL or µM at each pH.

Causality: Assessing solubility at various pH values is crucial because the ionization state of the compound can change as it transits through the gastrointestinal tract, significantly impacting its dissolution and absorption.

Lipophilicity (LogD)

Lipophilicity, the measure of a compound's partitioning between an aqueous and a lipid phase, is a key predictor of membrane permeability, plasma protein binding, and metabolic clearance[6]. It is typically expressed as LogP (for the neutral form) or LogD (at a specific pH).

Experimental Protocol: Shake-Flask Method for LogD determination

  • System Preparation: Prepare a biphasic system of n-octanol and an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Compound Addition: Add a known amount of 1-Methyl-1,8-diazaspiro[4.5]decan-2-one dihydrochloride to the system.

  • Equilibration: Vortex the mixture vigorously for a set period and then allow the phases to separate completely, often aided by centrifugation.

  • Quantification: Measure the concentration of the compound in both the aqueous and n-octanol phases using a suitable analytical method.

  • Calculation: Calculate LogD at pH 7.4 using the formula: LogD = log10([Compound]octanol / [Compound]aqueous).

Trustworthiness: This classic method provides a gold-standard measure of lipophilicity. The inclusion of quality control compounds with known LogD values ensures the validity of the experimental system.

In Vitro ADME Profiling: A Mechanistic Deep Dive

In vitro assays are the workhorse of early drug discovery, offering high-throughput, cost-effective means to predict in vivo pharmacokinetic behavior[9][10].

Absorption: Predicting Oral Bioavailability

For an orally administered drug, crossing the intestinal epithelium is the first major hurdle.

3.1.1. Membrane Permeability: The Caco-2 Bidirectional Assay

The Caco-2 cell line, derived from human colorectal adenocarcinoma, differentiates into a monolayer of polarized enterocytes that form tight junctions, mimicking the intestinal barrier. This assay assesses both passive diffusion and active transport.

Experimental Protocol:

  • Cell Culture: Culture Caco-2 cells on semi-permeable filter inserts for 21-25 days to allow for differentiation and monolayer formation.

  • Monolayer Integrity Check: Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and the permeability of a paracellular marker (e.g., Lucifer yellow).

  • Assay Initiation:

    • A-to-B (Apical to Basolateral): Add the test compound to the apical (A) side (representing the gut lumen) and sample from the basolateral (B) side (representing the blood) over time.

    • B-to-A (Basolateral to Apical): Add the test compound to the B side and sample from the A side.

  • Sample Analysis: Quantify the compound concentration in the donor and receiver compartments at various time points using LC-MS/MS.

  • Papp Calculation: Calculate the apparent permeability coefficient (Papp) for both directions.

  • Efflux Ratio (ER): Calculate the ER as Papp(B-A) / Papp(A-B).

Expertise & Experience: An efflux ratio significantly greater than 2 suggests the compound is a substrate for efflux transporters like P-glycoprotein (P-gp), which can limit oral absorption. Including known P-gp substrates (e.g., digoxin) and inhibitors (e.g., verapamil) can confirm this interaction.

Distribution: Where Does the Compound Go?

3.2.1. Plasma Protein Binding (PPB)

The extent to which a drug binds to plasma proteins (primarily albumin) dictates the unbound fraction, which is the pharmacologically active portion available to interact with targets and be cleared[8].

Experimental Protocol: Equilibrium Dialysis

  • Apparatus Setup: Use a dialysis apparatus with two chambers separated by a semi-permeable membrane that allows free passage of the test compound but not proteins.

  • Chamber Loading: Add plasma to one chamber and a protein-free buffer to the other. Add the test compound to the plasma side.

  • Equilibration: Incubate the apparatus at 37°C with gentle shaking for a sufficient time (e.g., 4-24 hours) to reach equilibrium.

  • Quantification: Measure the total compound concentration in the plasma chamber (Ctotal) and the free compound concentration in the buffer chamber (Cfree).

  • Calculation:

    • Percent Bound = ((Ctotal - Cfree) / Ctotal) * 100

    • Fraction Unbound (fu) = Cfree / Ctotal

Self-Validating System: The protocol must include controls for non-specific binding to the apparatus and stability of the compound in plasma. Warfarin (highly bound) and metoprolol (lowly bound) are excellent control compounds.

Metabolism: Predicting Clearance and Drug-Drug Interactions

The liver is the primary site of drug metabolism[10]. Understanding a compound's metabolic fate is crucial for predicting its half-life and potential for drug-drug interactions (DDIs).

3.3.1. Metabolic Stability: Liver Microsomal Assay

This assay provides a measure of intrinsic clearance (CLint) by phase I (e.g., Cytochrome P450) enzymes.

Experimental Protocol:

  • Reaction Mixture: Prepare a reaction mixture containing pooled human liver microsomes, the test compound, and a buffer.

  • Initiation: Pre-warm the mixture to 37°C and initiate the reaction by adding a NADPH-regenerating system.

  • Time Course Sampling: Aliquots are taken at multiple time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched immediately (e.g., with cold acetonitrile).

  • Analysis: Quantify the remaining parent compound in each sample using LC-MS/MS.

  • Data Analysis: Plot the natural log of the percentage of remaining compound versus time. The slope of the line gives the rate of elimination (k).

  • Parameter Calculation:

    • In vitro half-life (t1/2) = 0.693 / k

    • Intrinsic Clearance (CLint) = (0.693 / t1/2) / (mg microsomal protein/mL)

Authoritative Grounding: The results from this assay can be used in in vitro-in vivo extrapolation (IVIVE) models to predict human hepatic clearance[11]. High clearance compounds may have a short half-life and low oral bioavailability.

3.3.2. CYP450 Inhibition Assay

This assay determines if the compound inhibits major CYP enzymes (e.g., 3A4, 2D6, 2C9), which is a major cause of clinical DDIs.

Experimental Protocol:

  • Incubation: Incubate human liver microsomes, a specific CYP probe substrate, and a range of concentrations of 1-Methyl-1,8-diazaspiro[4.5]decan-2-one dihydrochloride.

  • Reaction: Initiate the reaction with NADPH and incubate at 37°C.

  • Quantification: Stop the reaction and quantify the formation of the probe substrate's metabolite via LC-MS/MS or fluorescence.

  • IC50 Determination: Plot the percent inhibition versus the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Expertise & Experience: An IC50 value below a certain threshold (often 1-10 µM) triggers further investigation, as it indicates a potential for clinically significant DDIs.

Bioanalytical Method Development: The Cornerstone of Quantitative Analysis

A robust, validated bioanalytical method is a non-negotiable prerequisite for generating reliable pharmacokinetic data, especially for in vivo studies[12][13]. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and specificity[12][14].

Workflow for LC-MS/MS Method Development

Bioanalytical_Method_Development cluster_dev Method Development cluster_val Method Validation MS_Tune 1. MS/MS Optimization (Tune Compound, Select MRM) LC_Dev 2. LC Method Development (Column & Mobile Phase Selection) MS_Tune->LC_Dev Define Detection SPE 3. Sample Preparation (e.g., Protein Precipitation, LLE, SPE) LC_Dev->SPE Optimize Separation Selectivity 4. Selectivity & Matrix Effect SPE->Selectivity Prepare Samples Cal_Curve 5. Calibration Curve (Linearity, LLOQ) Selectivity->Cal_Curve Accuracy 6. Accuracy & Precision (Intra- & Inter-day) Cal_Curve->Accuracy Stability 7. Stability Assessment (Freeze-thaw, Bench-top, Long-term) Accuracy->Stability

Caption: Workflow for Bioanalytical Method Development and Validation.

In Vivo Pharmacokinetic Studies: The Whole-System View

In vivo studies in animal models are essential to understand how the ADME processes are integrated in a complete biological system[7][9].

Experimental Protocol: Rodent IV and PO Pharmacokinetic Study

  • Animal Model: Use male Sprague-Dawley rats (n=3-4 per group), a common model for early PK studies.

  • Dosing:

    • Intravenous (IV) Group: Administer a single bolus dose (e.g., 1-2 mg/kg) via the tail vein. This route provides 100% bioavailability and is the reference for calculating oral bioavailability.

    • Oral (PO) Group: Administer a single oral gavage dose (e.g., 5-10 mg/kg).

  • Blood Sampling: Collect serial blood samples (e.g., via tail vein or a cannulated vessel) at predefined time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours).

  • Plasma Preparation: Process blood samples immediately to obtain plasma and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of 1-Methyl-1,8-diazaspiro[4.5]decan-2-one dihydrochloride in plasma samples using the validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate key PK parameters from the plasma concentration-time data.

Data Presentation: Key Pharmacokinetic Parameters

ParameterAbbreviationDescriptionIV RoutePO Route
Maximum ConcentrationCmaxThe highest observed concentration in plasma.MeasuredMeasured
Time to CmaxTmaxTime at which Cmax is observed.N/AMeasured
Area Under the CurveAUC0-lastTotal drug exposure up to the last measurement.CalculatedCalculated
Area Under the CurveAUC0-infTotal drug exposure extrapolated to infinity.CalculatedCalculated
Half-Lifet1/2Time for plasma concentration to decrease by half.CalculatedCalculated
ClearanceCLVolume of plasma cleared of the drug per unit time.CalculatedApparent (CL/F)
Volume of DistributionVdApparent volume into which the drug distributes.CalculatedApparent (Vd/F)
BioavailabilityF (%)Fraction of the oral dose that reaches systemic circulation.N/A(AUCPO/DosePO) / (AUCIV/DoseIV) * 100

Integrated Data Analysis and Future Directions

The ultimate goal is to synthesize all collected data into a cohesive pharmacokinetic profile.

Logical Flow for PK Data Interpretation

PK_Interpretation InVitro In Vitro Data (Permeability, Stability, PPB) Profile Integrated PK Profile InVitro->Profile InVivo In Vivo Data (AUC, CL, Vd, t1/2, F) InVivo->Profile Decision Decision Point: - Proceed - Optimize - Terminate Profile->Decision Assess Liabilities & Strengths

Caption: Decision-making flow based on integrated PK data.

  • High Permeability + High Metabolic Stability → Likely to have good oral bioavailability. If in vivo F% is low, investigate potential gut wall metabolism or efflux.

  • Low Permeability → Correlates with low oral absorption. Medicinal chemistry efforts may be needed to increase lipophilicity (while balancing other properties).

  • High Clearance (in vivo) + High CLint (in vitro) → Suggests rapid hepatic metabolism is the primary clearance mechanism.

  • Large Volume of Distribution (Vd) → Indicates extensive distribution into tissues, which may be desirable for certain targets but could also lead to long half-lives or tissue-specific toxicity.

By systematically executing this profiling strategy, researchers can build a robust, data-rich package for 1-Methyl-1,8-diazaspiro[4.5]decan-2-one dihydrochloride. This foundational knowledge is indispensable for guiding its journey through the complex landscape of drug development, transforming a novel molecule into a potential therapeutic reality.

References

  • Recent developments in in vitro and in vivo models for improved translation of preclinical pharmacokinetic and pharmacodynamics data - PMC. (n.d.).
  • On In Vivo vs. In Vitro Models. (2024, May 23).
  • Refined ADME Profiles for ATC Drug Classes - MDPI. (2025, February 28).
  • Recent in vivo advances of spirocyclic scaffolds for drug discovery - Taylor & Francis. (2022, March 25).
  • Integration of In Vitro and In Vivo Models to Predict Cellular and Tissue Dosimetry of Nanomaterials Using Physiologically Based Pharmacokinetic Modeling | ACS Nano - ACS Publications. (2023, March 27).
  • ADME profiling, molecular docking, DFT, and MEP analysis reveal cissamaline, cissamanine, and cissamdine from Cissampelos capensis L.f. as potential anti-Alzheimer's agents - RSC Publishing. (n.d.).
  • In vitro-in vivo Pharmacokinetic correlation model for quality assurance of antiretroviral drugs - PMC. (n.d.).
  • The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry - BLDpharm. (2021, November 30).
  • ADME Profiling in Drug Discovery and Development: An Overview - ResearchGate. (n.d.).
  • 1-methyl-1,8-diazaspiro[4.5]decan-2-one dihydrochloride - Sigma-Aldrich. (n.d.).
  • Comprehensive Guide to In Vitro ADME Studies in Drug Discovery - Creative Biolabs. (n.d.).
  • ADME investigations of novel therapeutic modalities: challenges and opportunities 2025. (2026, March 24).
  • Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. (2025, April 05).
  • Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists - DNDi. (2025, April 15).
  • In Vivo PK and TK-BioDuro-Global CRDMO, Rooted in Science. (n.d.).
  • 1-methyl-1,8-diazaspiro[4.5]decan-2-one dihydrochloride - - Sigma-Aldrich. (n.d.).
  • Bioanalytical methods | Faculty of Pharmacy - Research Portal. (n.d.).
  • The utilization of spirocyclic scaffolds in novel drug discovery | Request PDF - ResearchGate. (n.d.).
  • Bioanalytical Method Development A Comprehensive Guide. (2026, March 11).
  • An Overview of Bioanalytical Methods - Walsh Medical Media. (2021, June 16).
  • 1-methyl-1,8-diazaspiro[4.5]decan-2-one hydrochloride - Sigma-Aldrich. (n.d.).
  • Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors - PubMed. (2022, April 1).
  • a review on bioanalytical method development and validation - iajps. (2021, May 15).
  • 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione - MDPI. (2021, June 4).
  • BIOANALYTICAL TECHNIQUES – AN OVERVIEW - Pharmachitchat. (2015, May 25).

Sources

In vitro toxicity and safety profile of 1-Methyl-1,8-diazaspiro[4.5]decan-2-one dihydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the In Vitro Toxicity and Safety Profile of 1-Methyl-1,8-diazaspiro[4.5]decan-2-one dihydrochloride

Executive Summary

This technical guide provides a comprehensive framework for establishing the in vitro toxicity and safety profile of the novel chemical entity, 1-Methyl-1,8-diazaspiro[4.5]decan-2-one dihydrochloride. Given the absence of published toxicological data for this specific molecule, this document outlines a scientifically rigorous, multi-tiered testing strategy designed to assess its cytotoxic, genotoxic, and cardiovascular safety liabilities. The protocols described herein are grounded in international regulatory guidelines, including those from the Organisation for Economic Co-operation and Development (OECD) and the International Council for Harmonisation (ICH). This guide is intended for researchers, scientists, and drug development professionals to enable a thorough preclinical safety assessment, a critical step in the evaluation of any new therapeutic candidate.

Introduction to 1-Methyl-1,8-diazaspiro[4.5]decan-2-one dihydrochloride

1-Methyl-1,8-diazaspiro[4.5]decan-2-one dihydrochloride is a spirocyclic compound belonging to the diazaspirodecane class of molecules.[1] While this specific compound is not extensively characterized in peer-reviewed literature, the diazaspiro[4.5]decane scaffold is a recurring motif in medicinal chemistry, with derivatives showing activity as kinase inhibitors and for treating inflammatory diseases. This suggests that 1-Methyl-1,8-diazaspiro[4.5]decan-2-one dihydrochloride may possess biological activity that warrants further investigation as a potential therapeutic agent.

A critical and indispensable component of early-stage drug discovery is the thorough evaluation of a compound's safety profile.[2][3] A robust in vitro toxicological assessment serves to identify potential hazards, inform dose selection for subsequent in vivo studies, and ultimately de-risk the progression of a candidate molecule.[3] This guide proposes a foundational suite of in vitro assays to build a preliminary safety profile for this compound.

Compound Properties:

PropertyValueSource
CAS Number 1609407-01-3
Molecular Formula C₉H₁₆N₂O · 2HCl
Molecular Weight 241.16 g/mol [1]
Physical Form Solid
Purity 95%
InChI Key AGUXJZVKQYOFKY-UHFFFAOYSA-N

A Tiered Strategy for In Vitro Safety Assessment

A logical, tiered approach to in vitro toxicity testing is essential for efficiently characterizing the safety profile of a novel compound. This strategy begins with broad assessments of cytotoxicity to determine the concentration range for subsequent, more specific assays.

G cluster_0 Tier 1: Cytotoxicity Assessment cluster_1 Tier 2: Genotoxicity Assessment cluster_2 Tier 3: Safety Pharmacology T1_Start Compound Synthesis & Characterization T1_Assays General Cytotoxicity Assays (e.g., MTT, LDH) T1_Start->T1_Assays Test Compound T1_Result Determine IC50 & Concentration Range for Subsequent Assays T1_Assays->T1_Result T2_Assays Bacterial Reverse Mutation (Ames) In Vitro Micronucleus Assay T1_Result->T2_Assays Non-cytotoxic Concentrations T3_Assays hERG Channel Assay T1_Result->T3_Assays Non-cytotoxic Concentrations T2_Result Assess Mutagenic & Clastogenic Potential T2_Assays->T2_Result T3_Result Evaluate Proarrhythmic Risk T3_Assays->T3_Result

Caption: Tiered in vitro toxicity testing workflow.

Tier 1: Cytotoxicity Assessment

The initial step in any in vitro safety evaluation is to determine the concentrations at which the test compound exerts cytotoxic effects.[4][5] This is crucial for distinguishing targeted biological effects from general cellular toxicity and for selecting appropriate, non-lethal concentrations for subsequent mechanistic assays. We will employ two complementary assays that measure different aspects of cell health.

MTT Assay for Metabolic Viability

The MTT assay is a colorimetric method that assesses cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.[4][5][6] In viable cells, the yellow tetrazolium salt MTT is reduced to a purple formazan product, the amount of which is proportional to the number of living cells.[6][7][8]

  • Cell Seeding: Plate a suitable human cell line (e.g., HEK293 for non-cancerous context or a relevant cancer cell line like HeLa or MCF-7) in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.[5][8]

  • Compound Treatment: Prepare serial dilutions of 1-Methyl-1,8-diazaspiro[4.5]decan-2-one dihydrochloride in culture medium. Replace the existing medium with 100 µL of the compound-containing medium. Include vehicle-only controls.

  • Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well and incubate for 3-4 hours at 37°C.[9][10]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[9] Measure the absorbance at 570 nm using a microplate reader.[7][8][10]

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the percentage of viability against the log of the compound concentration to determine the half-maximal inhibitory concentration (IC₅₀).

LDH Release Assay for Membrane Integrity

The Lactate Dehydrogenase (LDH) assay quantifies cytotoxicity by measuring the activity of LDH released from cells with damaged plasma membranes.[11][12] It serves as an excellent orthogonal method to the MTT assay.

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol in a separate 96-well plate.

  • Establish Controls: Prepare three sets of control wells:

    • Spontaneous Release: Vehicle-treated cells (measures background LDH release).

    • Maximum Release: Cells treated with a lysis buffer (e.g., 1% Triton X-100) 45 minutes before the end of incubation (represents 100% cytotoxicity).

    • Background Control: Medium only.[13]

  • Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes.[13] Carefully transfer 100 µL of the supernatant from each well to a new 96-well plate.[13][14]

  • LDH Reaction: Add 100 µL of the LDH reaction solution (containing diaphorase and a tetrazolium salt) to each well of the new plate.[13]

  • Incubation and Measurement: Incubate the plate for up to 30 minutes at room temperature, protected from light. Measure the absorbance at 490 nm.[11]

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] * 100

Hypothetical Cytotoxicity Data
Concentration (µM)% Cell Viability (MTT) (Mean ± SD)% Cytotoxicity (LDH) (Mean ± SD)
0 (Vehicle)100.0 ± 5.20.0 ± 2.5
0.198.1 ± 4.81.5 ± 2.1
192.5 ± 6.17.2 ± 3.0
1075.3 ± 5.524.1 ± 4.2
2551.2 ± 4.948.5 ± 3.8
5023.8 ± 3.775.9 ± 5.1
1005.6 ± 2.193.8 ± 2.9

Tier 2: Genotoxicity Assessment

Genotoxicity testing is a regulatory requirement to identify compounds that can cause genetic damage, a key event in carcinogenesis.[15][16] The standard in vitro battery, as recommended by the ICH S2(R1) guideline, includes a bacterial reverse mutation assay and a mammalian cell assay for chromosomal damage.[15][17][18][19]

Bacterial Reverse Mutation (Ames) Test (OECD 471)

The Ames test is a widely used method to assess the mutagenic potential of a chemical.[20] It utilizes several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (histidine or tryptophan, respectively).[20] The assay measures the ability of the test compound to cause a reverse mutation, allowing the bacteria to grow on an amino acid-deficient medium.[21]

G cluster_main Ames Test Workflow (OECD 471) cluster_S9 With Metabolic Activation cluster_noS9 Without Metabolic Activation start Prepare Bacterial Strains (e.g., S. typhimurium TA98, TA100) s9_mix Compound + S9 Mix + Bacterial Culture start->s9_mix nos9_mix Compound + Buffer + Bacterial Culture start->nos9_mix s9_plate Plate on Minimal Glucose Agar s9_mix->s9_plate s9_incubate Incubate at 37°C for 48-72h s9_plate->s9_incubate s9_count Count Revertant Colonies s9_incubate->s9_count end Compare colony counts to negative/positive controls. A significant increase indicates mutagenicity. s9_count->end nos9_plate Plate on Minimal Glucose Agar nos9_mix->nos9_plate nos9_incubate Incubate at 37°C for 48-72h nos9_plate->nos9_incubate nos9_count Count Revertant Colonies nos9_incubate->nos9_count nos9_count->end

Caption: Workflow for the Ames bacterial reverse mutation test.

The experiment must be conducted both with and without an exogenous metabolic activation system (S9 fraction from rat liver) to detect mutagens that require metabolic conversion to become active.[22] A positive result is defined as a concentration-dependent increase in the number of revertant colonies that is at least double the background (vehicle control) count.

In Vitro Mammalian Cell Micronucleus Assay (OECD 487)

This assay detects both clastogenic (chromosome breakage) and aneugenic (whole chromosome loss) events.[23][24] Micronuclei are small, extranuclear bodies formed during cell division from chromosome fragments or whole chromosomes that fail to incorporate into the daughter nuclei.[25] An increase in the frequency of micronucleated cells indicates genotoxic potential.

  • Cell Culture and Treatment: Use a suitable mammalian cell line (e.g., CHO, V79, TK6, or human peripheral blood lymphocytes).[23] Expose the cells to at least three non-cytotoxic concentrations of the test compound (determined from Tier 1 assays) for a short duration (3-6 hours) with and without S9, and for a longer duration (1.5-2.0 normal cell cycles) without S9.[23]

  • Cytokinesis Block: Add cytochalasin B to the culture to block cytokinesis, resulting in binucleated cells. This allows for the specific analysis of cells that have completed one round of mitosis during or after treatment.

  • Harvesting and Staining: Harvest the cells, subject them to hypotonic treatment, and fix them. Stain the cells with a DNA-specific dye (e.g., Giemsa or a fluorescent dye like DAPI).

  • Microscopic Analysis: Score at least 2000 binucleated cells per concentration for the presence of micronuclei.

  • Data Analysis: A positive response is characterized by a statistically significant, dose-dependent increase in the frequency of micronucleated cells.

Tier 3: In Vitro Safety Pharmacology

Safety pharmacology studies are designed to investigate potential adverse effects on vital physiological functions.[26][27][28][29] Early in vitro assessment can identify liabilities that could lead to late-stage attrition.

hERG Potassium Channel Assay

Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a primary cause of drug-induced QT interval prolongation, which can lead to a life-threatening cardiac arrhythmia called Torsades de Pointes.[30] Therefore, assessing a compound's activity on the hERG channel is a critical component of cardiovascular safety assessment, as mandated by the ICH S7B guideline.[31][32]

  • Cell Line: Use a mammalian cell line (e.g., HEK-293) stably expressing the hERG channel.

  • Assay Platform: Employ an automated patch-clamp system (e.g., QPatch or SyncroPatch) for high-throughput analysis.[33]

  • Compound Application: After establishing a stable whole-cell recording, apply a vehicle control solution followed by cumulative concentrations of 1-Methyl-1,8-diazaspiro[4.5]decan-2-one dihydrochloride.

  • Voltage Protocol: Apply a specific voltage pulse protocol designed to elicit and measure the hERG tail current.[33]

  • Data Acquisition and Analysis: Measure the peak tail current at each concentration. Calculate the percentage of channel inhibition relative to the vehicle control. Determine the IC₅₀ value by fitting the concentration-response data to a suitable equation. Known hERG inhibitors (e.g., E-4031, cisapride) should be used as positive controls to validate assay sensitivity.[30][33][34]

Hypothetical Safety Screening Data
AssayEndpointResultInterpretation
Ames Test Fold-increase over background< 2-fold increase in all strains +/- S9Negative for mutagenicity
Micronucleus % Micronucleated CellsNo significant increase vs. vehicleNegative for clastogenicity/aneugenicity
hERG Assay IC₅₀> 30 µMLow risk of hERG-mediated proarrhythmia

Conclusion and Forward-Looking Strategy

This technical guide outlines a foundational in vitro strategy for the initial safety assessment of 1-Methyl-1,8-diazaspiro[4.5]decan-2-one dihydrochloride. The proposed tiered approach, encompassing cytotoxicity, genotoxicity, and cardiovascular safety, provides a robust framework for identifying potential liabilities early in the drug development process.

The successful execution of these assays will generate critical data to inform a go/no-go decision for further preclinical development. Negative results across this panel would build confidence in the compound's safety profile, while any positive findings would trigger further mechanistic investigations to understand the underlying toxicity and assess its relevance to human risk. This systematic and scientifically-driven approach ensures that only the most promising and safest candidates advance toward clinical evaluation.

References

  • ICH S7A Safety pharmacology studies for human pharmaceuticals - Scientific guideline. (2000, November 30). European Medicines Agency. Retrieved April 7, 2024, from [Link]

  • ICH S2 (R1) Genotoxicity testing and data interpretation for pharmaceuticals intended for human use - Scientific guideline. (2013, February 11). European Medicines Agency. Retrieved April 7, 2024, from [Link]

  • ICH. (2011, November 9). Guidance on genotoxicity testing and data interpretation for pharmaceuticals intended for human use S2(R1). Retrieved April 7, 2024, from [Link]

  • Cell Viability Assays. (2013, May 1). In Assay Guidance Manual. National Center for Biotechnology Information. Retrieved April 7, 2024, from [Link]

  • A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. (2011, November 17). PLoS ONE. Retrieved April 7, 2024, from [Link]

  • Mammalian Cell In Vitro Micronucleus Assay. (n.d.). Charles River Laboratories. Retrieved April 7, 2024, from [Link]

  • International Conference on Harmonisation; guidance on S2(R1) Genotoxicity Testing and Data Interpretation for Pharmaceuticals intended for Human Use; availability. Notice. (2012, June 7). Federal Register. Retrieved April 7, 2024, from [Link]

  • ICH. (2000, November 8). Safety pharmacology studies for human pharmaceuticals S7A. Retrieved April 7, 2024, from [Link]

  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025, September 20). International Journal of Pharmaceutical Research and Applications. Retrieved April 7, 2024, from [Link]

  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (n.d.). International Journal of Pharmaceutical Research and Applications. Retrieved April 7, 2024, from [Link]

  • ICH. (2012). S2(R1) — Guidance on genotoxicity testing and data interpretation for pharmaceuticals intended for human use. Retrieved April 7, 2024, from [Link]

  • S2(R1) Genotoxicity Testing and Data Interpretation for Pharmaceuticals Intended for Human Use. (2020, April 24). FDA. Retrieved April 7, 2024, from [Link]

  • Safety pharmacology - Core Battery of studies- ICH S7A/S7B. (n.d.). Vivotecnia. Retrieved April 7, 2024, from [Link]

  • LDH Cytotoxicity Assay. (n.d.). Bio-protocol. Retrieved April 7, 2024, from [Link]

  • Safety Guidelines. (n.d.). ICH. Retrieved April 7, 2024, from [Link]

  • Bacterial Reverse Mutation Assay or Ames assay (OECD 471). (n.d.). National Institute of Biology, Slovenia. Retrieved April 7, 2024, from [Link]

  • S7A Safety Pharmacology Studies for Human Pharmaceuticals. (2001, July). FDA. Retrieved April 7, 2024, from [Link]

  • AMES Test (OECD 471). (n.d.). TTS Laboratuvar Hizmetleri. Retrieved April 7, 2024, from [Link]

  • In Vitro Cytotoxicity Assay. (n.d.). Alfa Cytology. Retrieved April 7, 2024, from [Link]

  • In Vitro Cytotoxicity Assays: Applications in Drug Discovery. (2025, January 23). Kosheeka. Retrieved April 7, 2024, from [Link]

  • Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials. (2020). Particle and Fibre Toxicology. Retrieved April 7, 2024, from [Link]

  • OECD 487: Cell micronucleus test (in vitro mammalian). (n.d.). FRAME. Retrieved April 7, 2024, from [Link]

  • Ames test. (n.d.). In Wikipedia. Retrieved April 7, 2024, from [Link]

  • Ames Mutagenicity Testing (OECD 471). (n.d.). CPT Labs. Retrieved April 7, 2024, from [Link]

  • hERG Safety. (n.d.). Cyprotex ADME-Tox Solutions - Evotec. Retrieved April 7, 2024, from [Link]

  • Test No. 487: In Vitro Mammalian Cell Micronucleus Test. (2023, July 4). OECD. Retrieved April 7, 2024, from [Link]

  • Decoding the Revised OECD 487 Guideline: What Inotiv Clients Need to Know. (2023, August 30). Inotiv. Retrieved April 7, 2024, from [Link]

  • Genetic toxicity: Bacterial reverse mutation test (OECD 471). (n.d.). Biosafe. Retrieved April 7, 2024, from [Link]

  • hERG Serum Shift Assay. (n.d.). Charles River Laboratories. Retrieved April 7, 2024, from [Link]

  • Unraveling the Role of hERG Channels in Drug Safety. (n.d.). Creative Bioarray. Retrieved April 7, 2024, from [Link]

  • Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. (2021, July 30). FDA. Retrieved April 7, 2024, from [Link]

  • Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. (2025, May 21). Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved April 7, 2024, from [Link]

  • 1-methyl-1,7-diazaspiro[4.5]decane dihydrochloride. (n.d.). PubChemLite. Retrieved April 7, 2024, from [Link]

  • 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. (2021, June 4). Molbank. Retrieved April 7, 2024, from [Link]

  • 8-Azaspiro(4.5)decane. (n.d.). PubChem. Retrieved April 7, 2024, from [Link]

  • Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. (2022, February 24). Journal of Medicinal Chemistry. Retrieved April 7, 2024, from [Link]

Sources

Thermodynamic stability of 1-Methyl-1,8-diazaspiro[4.5]decan-2-one dihydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Thermodynamic Stability of 1-Methyl-1,8-diazaspiro[4.5]decan-2-one Dihydrochloride

Introduction

1-Methyl-1,8-diazaspiro[4.5]decan-2-one dihydrochloride is a unique heterocyclic compound featuring a spirocyclic system, a lactam moiety, and a piperidine ring. As with any potential therapeutic agent, a thorough understanding of its thermodynamic stability is paramount for successful drug development. The stability of a drug substance influences its shelf-life, formulation, storage conditions, and ultimately, its safety and efficacy. This guide provides a comprehensive framework for assessing the thermodynamic stability of this molecule.

Predicted Physicochemical Properties and Stability-Influencing Factors

The overall stability of 1-Methyl-1,8-diazaspiro[4.5]decan-2-one dihydrochloride is a composite of the properties of its constituent parts.

The Diazaspiro[4.5]decane Core

Diazaspirocycles are a class of three-dimensional structures gaining popularity in medicinal chemistry.[1] Their rigid conformation can enhance target binding and improve metabolic stability compared to more flexible, non-spirocyclic structures.[1] The inherent stability of the diazaspiro[4.5]decane skeleton itself is expected to be robust under typical pharmaceutical conditions. However, the presence of heteroatoms (nitrogen) introduces potential sites for chemical reactivity.

The N-Methylated Lactam Moiety

The γ-lactam (a five-membered cyclic amide) is a critical functional group in the molecule and a primary site of potential degradation.

  • Hydrolytic Susceptibility: Lactams are susceptible to hydrolysis, which involves the cleavage of the amide bond to form an amino acid.[2] This reaction is often the most significant degradation pathway for pharmaceuticals containing this moiety. The rate of hydrolysis is highly dependent on pH and temperature.[3]

  • Acid-Catalyzed Hydrolysis: In the case of the dihydrochloride salt, the acidic nature of the compound in solution will likely favor acid-catalyzed hydrolysis.[4][5] The mechanism typically involves protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[6] Studies on various lactams have shown that the rate of acid-catalyzed hydrolysis can be significant, especially with increasing temperature.[4][5]

The Piperidine Sub-structure

The 8-azaspiro portion of the molecule is a substituted piperidine ring.

  • Oxidative Degradation: The nitrogen atom and adjacent carbon atoms in a piperidine ring can be susceptible to oxidation.[7] Potential oxidation products include N-oxides and imines.[7][8][9] This degradation can be initiated by atmospheric oxygen, light, or elevated temperatures.[7] The presence of a methyl group on the other nitrogen does not preclude oxidation at the piperidine nitrogen.

The Dihydrochloride Salt Form

The fact that the compound is a dihydrochloride salt has several implications for its stability:

  • Hygroscopicity: Hydrochloride salts of pharmaceuticals can be hygroscopic, meaning they tend to absorb moisture from the air.[10] Absorbed water can decrease the solid-state stability of a drug by increasing molecular mobility and facilitating chemical reactions such as hydrolysis.

  • Solid-State Disproportionation: Salt forms can sometimes disproportionate back to the free base and the corresponding acid, particularly under conditions of high humidity and temperature.[11][12] This can lead to changes in physical properties like solubility and dissolution rate.[11] The volatility of the counter-ion (in this case, HCl) can play a significant role in this process.[11]

  • pH in Solution: When dissolved in an aqueous medium, the dihydrochloride salt will create an acidic environment, which, as mentioned, can accelerate the hydrolysis of the lactam ring.

Potential Degradation Pathways

Based on the structural components, several degradation pathways can be anticipated for 1-Methyl-1,8-diazaspiro[4.5]decan-2-one dihydrochloride. A comprehensive assessment of these pathways is essential for developing a stability-indicating analytical method.

  • Hydrolysis: This is predicted to be a major degradation pathway, leading to the opening of the lactam ring to form the corresponding amino acid derivative. This is likely to be accelerated in acidic or basic conditions.[2][3][4][5][13]

  • Oxidation: The piperidine nitrogen and adjacent carbons are potential sites for oxidation, leading to the formation of N-oxides, imines, or ring-opened products.[7][8][9]

  • Photodegradation: Many drug molecules are sensitive to light.[14] Exposure to UV or visible light can provide the energy to initiate photochemical reactions.[15] It is crucial to evaluate the photostability of the compound according to ICH Q1B guidelines.[16][17][18]

  • Thermal Degradation: At elevated temperatures, the molecule may undergo decomposition. In the solid state, thermal stress can also induce polymorphic transformations or salt disproportionation.[19][20][21][22][23]

cluster_0 1-Methyl-1,8-diazaspiro[4.5]decan-2-one dihydrochloride cluster_1 Degradation Products Parent_Compound Parent Compound Hydrolysis_Product Ring-Opened Amino Acid (from Lactam Hydrolysis) Parent_Compound->Hydrolysis_Product Hydrolysis (H₂O, H⁺/OH⁻) Oxidation_Products N-Oxide, Imines (from Piperidine Oxidation) Parent_Compound->Oxidation_Products Oxidation (O₂, Peroxides) Photodegradation_Products Various Photoproducts Parent_Compound->Photodegradation_Products Photolysis (Light, UV/Vis) Thermal_Degradants Decomposition Products Parent_Compound->Thermal_Degradants Thermolysis (Heat)

Caption: Potential degradation pathways for the title compound.

A Framework for Experimental Stability Assessment

A systematic approach is required to experimentally determine the thermodynamic stability of 1-Methyl-1,8-diazaspiro[4.5]decan-2-one dihydrochloride. This involves forced degradation studies, solid-state characterization, and long-term stability testing under ICH-prescribed conditions.

Forced Degradation (Stress Testing)

Forced degradation studies are essential to identify potential degradation products and to develop and validate a stability-indicating analytical method.[24][25] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[26]

Protocol for Forced Degradation:

  • Preparation: Prepare stock solutions of the compound (e.g., 1 mg/mL) in a suitable solvent system (e.g., water, methanol/water).

  • Acid Hydrolysis:

    • Treat the drug solution with 0.1 M HCl.

    • Incubate at 60°C for a specified period (e.g., 2, 8, 24 hours).

    • At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute to the target concentration for analysis.[26]

  • Base Hydrolysis:

    • Treat the drug solution with 0.1 M NaOH.

    • Incubate at 60°C for a specified period.

    • At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute for analysis.[26]

  • Oxidative Degradation:

    • Treat the drug solution with 3% hydrogen peroxide (H₂O₂).

    • Keep at room temperature for a specified period.

    • Analyze at appropriate time intervals.

  • Thermal Degradation:

    • Expose the solid drug substance to dry heat (e.g., 80°C) in an oven.

    • Analyze samples at various time points.

    • Also, reflux a solution of the drug at an elevated temperature.

  • Photostability Testing:

    • Expose the solid drug substance and a solution of the drug to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[16][17]

    • A control sample should be protected from light (e.g., wrapped in aluminum foil) to differentiate between thermal and photolytic degradation.[18]

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable stability-indicating analytical method, typically HPLC with UV and/or mass spectrometric detection.[27]

Start API Sample (Solid & Solution) Stress_Conditions Apply Stress Conditions Start->Stress_Conditions Acid Acid Hydrolysis (HCl, Heat) Stress_Conditions->Acid Base Base Hydrolysis (NaOH, Heat) Stress_Conditions->Base Heat Thermal (Dry Heat) Stress_Conditions->Heat Light Photolytic (ICH Q1B Light) Stress_Conditions->Light Analysis Analyze via Stability-Indicating Method (e.g., HPLC-UV/MS) Acid->Analysis Base->Analysis Oxidation Oxidation (H₂O₂) Oxidation->Analysis Heat->Analysis Light->Analysis End Identify Degradants & Develop Method Analysis->End Stress_conditions Stress_conditions Stress_conditions->Oxidation

Caption: Workflow for a forced degradation study.

Solid-State Stability Assessment

The solid-state properties of a drug are crucial for its formulation and long-term stability.

Protocol for Thermal Analysis (DSC/TGA):

  • Instrumentation: Use a calibrated Differential Scanning Calorimeter (DSC) and Thermogravimetric Analyzer (TGA).

  • Sample Preparation: Accurately weigh 2-5 mg of the compound into an appropriate pan (e.g., aluminum).

  • DSC Method:

    • Equilibrate the sample at a starting temperature (e.g., 25°C).

    • Ramp the temperature at a controlled rate (e.g., 10°C/min) to a final temperature well above the expected melting or decomposition point (e.g., 300°C).

    • Use an inert nitrogen purge gas.

    • Record the heat flow to detect thermal events like melting, recrystallization, and decomposition.[20][28]

  • TGA Method:

    • Use a similar temperature program as for DSC.

    • Record the mass loss as a function of temperature to identify desolvation and decomposition events.

Protocol for Hygroscopicity Testing:

  • Instrumentation: Use a dynamic vapor sorption (DVS) analyzer or desiccators with saturated salt solutions to create controlled humidity environments.

  • Method:

    • Place a known mass of the sample in the instrument or desiccator.

    • Expose the sample to a range of relative humidity (RH) levels (e.g., from 10% to 90% and back down).

    • Monitor the change in mass at each RH level until equilibrium is reached.

    • Classify the hygroscopicity based on the percentage of moisture uptake.[10]

Protocol for Powder X-Ray Diffraction (PXRD):

  • Instrumentation: Use a powder X-ray diffractometer with a common radiation source (e.g., Cu Kα).

  • Sample Preparation: Lightly pack the powder sample onto a sample holder.

  • Data Collection: Scan the sample over a relevant 2θ range (e.g., 2° to 40°).

  • Application: Use PXRD to determine the initial crystallinity of the compound and to monitor for any changes in crystal form (polymorphism) or disproportionation after storage under stress conditions (e.g., high temperature and humidity).[29]

Long-Term Stability Studies

Formal stability studies are required by regulatory agencies to establish the shelf-life and storage conditions of a drug product.

Protocol for ICH Stability Study:

  • Sample Packaging: Place the drug substance in containers that simulate the proposed commercial packaging.

  • Storage Conditions: Store the samples in calibrated stability chambers at various ICH-recommended conditions. For a new drug substance, this typically includes:

    • Long-term: 25°C ± 2°C / 60% RH ± 5% RH

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH[30]

  • Testing Schedule: Pull samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24 months for long-term; 0, 3, 6 months for accelerated).

  • Analysis: At each time point, test the samples for appearance, purity (using the validated stability-indicating method), moisture content, and any other critical quality attributes.[31]

Data Interpretation and Reporting

All data from the stability studies should be compiled and analyzed to build a comprehensive stability profile.

Table 1: Example Stability Data Summary for 1-Methyl-1,8-diazaspiro[4.5]decan-2-one Dihydrochloride under Accelerated Conditions (40°C/75% RH)

Test ParameterSpecificationTime 01 Month3 Months6 Months
AppearanceWhite to off-white solidConformsConformsConformsConforms
Assay (% of initial)95.0% - 105.0%100.2%99.5%98.1%96.5%
Degradation Product A (%)NMT 0.2%< 0.05%0.08%0.15%0.28%
Total Impurities (%)NMT 1.0%0.15%0.25%0.45%0.80%
Water Content (%)NMT 1.0%0.4%0.6%0.8%0.9%
PXRDForm IConformsConformsConformsConforms

NMT: Not More Than

Conclusion

While direct experimental data on 1-Methyl-1,8-diazaspiro[4.5]decan-2-one dihydrochloride is not publicly available, a thorough analysis of its structural components allows for a predictive assessment of its stability. The primary areas of concern are the potential for hydrolytic cleavage of the lactam ring, particularly given its dihydrochloride salt form, and oxidative degradation of the piperidine moiety. The compound's hygroscopicity and solid-state stability (polymorphism, disproportionation) also warrant careful investigation.

The experimental framework provided in this guide, encompassing forced degradation, solid-state characterization, and long-term stability studies, offers a comprehensive and scientifically rigorous pathway for definitively determining the thermodynamic stability of this molecule. The insights gained from these studies are critical for guiding formulation development, defining appropriate storage conditions and packaging, and ensuring the development of a safe, stable, and effective pharmaceutical product.

References

  • SGS. (n.d.). Photostability. Retrieved from [Link]

  • Wan, P., Modro, T. A., & Yates, K. (1980). The kinetics and mechanism of acid catalysed hydrolysis of lactams. Canadian Journal of Chemistry, 58(22), 2423-2433. Retrieved from [Link]

  • Wan, P., Modro, T. A., & Yates, K. (1980). The kinetics and mechanism of acid catalysed hydrolysis of lactams. ResearchGate. Retrieved from [Link]

  • Powell, M. (2021, July 28). Photostability testing theory and practice. Q1 Scientific. Retrieved from [Link]

  • ICH. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B. Retrieved from [Link]

  • Sampled. (2025, June 25). Photostability Testing. Retrieved from [Link]

  • Kamat, M. S., et al. (2016). Salt Disproportionation in the Solid State: Role of Solubility and Counterion Volatility. Molecular Pharmaceutics, 13(11), 3847-3857. Retrieved from [Link]

  • Mitchell, S. M., et al. (2014). pH and temperature effects on the hydrolysis of three β-lactam antibiotics: ampicillin, cefalotin and cefoxitin. Science of The Total Environment, 466-467, 547-555. Retrieved from [Link]

  • Kumar, L., & Singh, S. (2023). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Pharmaceuticals, 16(11), 1599. Retrieved from [Link]

  • Giron, D. (2003). CHARACTERISATION OF SALTS OF DRUG SUBSTANCES. Journal of Thermal Analysis and Calorimetry, 73(2), 441-457. Retrieved from [Link]

  • Tønnesen, H. H. (2001). Photostability and Photostabilization of Drugs and Drug Products. SciSpace. Retrieved from [Link]

  • Stahl, H. (2010). Pharmaceutical Salts Optimization of Solubility or Even More? CHIMIA International Journal for Chemistry, 64(3), 133-138. Retrieved from [Link]

  • Rissanen, S. M., et al. (2024). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. ACS Earth and Space Chemistry. Retrieved from [Link]

  • Alsante, K. M., et al. (2003). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. American Pharmaceutical Review. Retrieved from [Link]

  • Lameira, J., et al. (2013). Mechanisms of Lactone Hydrolysis in Acidic Conditions. The Journal of Organic Chemistry, 78(12), 6045-6056. Retrieved from [Link]

  • Gupta, P. (2009). Salt Selection in Drug Development. Pharmaceutical Technology, 33(10). Retrieved from [Link]

  • Rissanen, S. M., et al. (2024). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. ResearchGate. Retrieved from [Link]

  • Kumar, V., & Bansal, A. K. (2017). Stability of pharmaceutical salts in solid oral dosage forms. Academia.edu. Retrieved from [Link]

  • Kumar, A., et al. (2021). PHYSIOCHEMICAL ASSESSMENT OF PHARMACEUTICAL SALT FORMS: A QUALITY ATTRIBUTE. GSC Biological and Pharmaceutical Sciences, 14(02), 036-046. Retrieved from [Link]

  • Rissanen, S. M., et al. (2024). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. White Rose Research Online. Retrieved from [Link]

  • Anumolu, P. D. (2017, November 6). Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. Retrieved from [Link]

  • Kamberi, M., & Tsutsumi, Y. (2026, April 3). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Retrieved from [Link]

  • Zherdev, A. V., et al. (2018). Immune Recognition of Closed and Open Lactam Rings and their Influence on Immunoassays of Ampicillin Antibiotics. Oriental Journal of Chemistry, 34(3), 1269-1277. Retrieved from [Link]

  • de Santana, D. C. A. S., et al. (2021). Solid state characterization, solubility, intrinsic dissolution and stability behavior of allopurinol hydrochloride salt. Pharmaceutical Development and Technology, 26(8), 882-890. Retrieved from [Link]

  • Patel, P. (2024, April 4). Overview Of Degradation Studies For Pharmaceutical Drug Candidates. LinkedIn. Retrieved from [Link]

  • MDPI. (n.d.). Special Issue : Pharmaceutical Salts and Co-Crystals. Retrieved from [Link]

  • Singh, S., & Kumar, V. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 3(2), 79-88. Retrieved from [Link]

  • J-M. F. Martins, et al. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Analytical and Bioanalytical Chemistry, 412, 5135–5146. Retrieved from [Link]

  • A. D. Jose. (n.d.). Drug degradation pathways. Pharmacy 180. Retrieved from [Link]

  • Huminiecki, L., et al. (2022). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Molecules, 27(19), 6296. Retrieved from [Link]

  • Papakyriakou, A., et al. (2021). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. Molbank, 2021(2), M1241. Retrieved from [Link]

  • Zhang, Y., et al. (2025). One-step degradation of 4 classes of β-lactam using β-lactamase enzyme cocktail. Scientific Reports, 15, 23789. Retrieved from [Link]

  • Duggan, M. E., et al. (2004). Discovery of Novel 2,8-Diazaspiro[4.5]decanes as Orally Active Glycoprotein IIb-IIIa Antagonists. Journal of Medicinal Chemistry, 47(7), 1825-1838. Retrieved from [Link]

  • Freeman, S. A. (2010). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. The University of Texas at Austin. Retrieved from [Link]

  • Kłys, A., et al. (2021). Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue: A Proposed Method to Reduce Ecological Toxicity and Bacterial Resistance. Antibiotics, 10(8), 992. Retrieved from [Link]

  • Smirnov, I., et al. (2025). Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. Molecules, 30(6), 1269. Retrieved from [Link]

  • Rogers, D. W., & Zavitsas, A. A. (2008). Ab Initio Calculations on the Thermodynamic Properties of Azaspiropentanes. The Journal of Physical Chemistry A, 112(13), 2919-2924. Retrieved from [Link]

  • Albanese, V., et al. (2025). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1). Retrieved from [Link]

  • Cal, M. S. D., et al. (2019). Spiro-Lactams as Novel Antimicrobial Agents. Current Medicinal Chemistry, 26(33), 6138-6150. Retrieved from [Link]

  • Moss, M. G., et al. (2022). Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. Molecules, 27(15), 4811. Retrieved from [Link]

  • Albanese, V., et al. (2025). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. IRIS. Retrieved from [Link]

  • Thomas, S. (2025, March 24). Analytical Techniques In Stability Testing. Separation Science. Retrieved from [Link]

  • Papakyriakou, A., et al. (2025). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. ResearchGate. Retrieved from [Link]

  • Martin, C. G., et al. (2019). Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents. Organic Process Research & Development, 23(8), 1561-1571. Retrieved from [Link]

  • Mire-Sluis, A., & Cherney, B. (2015, May 12). Product Stability Testing: Developing Methods for New Biologics and Emerging Markets. BioProcess International. Retrieved from [Link]

Sources

Engineering CNS Penetration: The Role of 1-Methyl-1,8-diazaspiro[4.5]decan-2-one in Blood-Brain Barrier Permeability

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 1-Methyl-1,8-diazaspiro[4.5]decan-2-one dihydrochloride (CAS: 1609407-01-3) has emerged as a privileged spirocyclic building block in the design of next-generation, central nervous system (CNS)-penetrant therapeutics[1]. Originally developed to overcome the resistance and poor brain exposure of early-generation kinase inhibitors, this moiety is increasingly incorporated into targeted neuro-oncology agents, such as anaplastic lymphoma kinase (ALK) and epidermal growth factor receptor (EGFR) modulators[1]. This technical guide provides a mechanistic analysis of how this specific spirocyclic amine dictates blood-brain barrier (BBB) permeability, detailing the physicochemical causality, transport dynamics, and the rigorous experimental protocols required to validate its CNS exposure.

Physicochemical Causality: The "Escape from Flatland" Paradigm

Historically, CNS drug design relied heavily on small, lipophilic, and planar amines[2]. However, the incorporation of 1-methyl-1,8-diazaspiro[4.5]decan-2-one leverages the "Escape from Flatland" principle. This principle posits that increasing the fraction of sp3-hybridized carbons ( Fsp3​ ) significantly improves clinical success rates by enhancing solubility, optimizing 3D geometry, and reducing promiscuous off-target binding[3].

  • Topological Polar Surface Area (TPSA) and H-Bonding: The BBB strictly limits the permeation of molecules with excessive hydrogen bond donors (HBDs)[4]. In this spirocycle, the N1 position is methylated, and the adjacent carbonyl (C2) acts solely as a hydrogen bond acceptor. The N8 position serves as the synthetic attachment point to the parent scaffold. This configuration effectively masks HBDs, keeping the TPSA within the optimal range for CNS penetration (< 90 Ų).

  • Lipophilicity (LogD) vs. Solubility: The dihydrochloride salt form ensures rapid dissolution in aqueous media, a prerequisite for oral bioavailability and intravenous formulation. Upon entering physiological pH (7.4), the spirocycle equilibrates to its free base or mono-protonated form, achieving a favorable distribution coefficient (LogD) that drives passive transcellular diffusion across the lipophilic brain endothelium[2].

Mechanisms of BBB Permeability and Efflux Evasion

The primary hurdle for CNS-targeted kinase inhibitors is active efflux by ATP-binding cassette (ABC) transporters, specifically P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), located on the luminal membrane of brain endothelial cells[4]. Planar, aromatic-rich compounds are highly susceptible to P-gp recognition. The rigid, three-dimensional bulk of the 1-methyl-1,8-diazaspiro[4.5]decan-2-one moiety disrupts the planar pharmacophore required for high-affinity P-gp binding, effectively lowering the efflux ratio and allowing passive diffusion to dominate the transport mechanism.

BBB_Transport Blood Blood Compartment (High Concentration) Endothelial Brain Endothelial Cell (Tight Junctions) Blood->Endothelial Passive Transcellular Diffusion (High sp3) Brain Brain Parenchyma (Target Site) Endothelial->Brain Target Engagement Pgp P-gp / BCRP Efflux Endothelial->Pgp Efflux Recognition (Minimized in Spirocycles) Pgp->Blood Efflux Pumped

Diagram illustrating the transcellular BBB transport and efflux evasion of spirocyclic compounds.

Experimental Workflows for BBB Permeability Assessment

To establish a self-validating system for evaluating the BBB permeability of derivatives containing 1-methyl-1,8-diazaspiro[4.5]decan-2-one, a two-tiered experimental protocol is required.

Phase 1: In Vitro MDCK-MDR1 Transwell Permeability Assay

Causality: The Madin-Darby Canine Kidney (MDCK) cell line transfected with the human MDR1 gene (encoding P-gp) provides a robust in vitro model mimicking the human BBB's efflux capability.

  • Cell Culture & Monolayer Integrity: Seed MDCK-MDR1 cells on polycarbonate Transwell inserts. Culture for 5-7 days. Validate tight junction formation by measuring Transepithelial Electrical Resistance (TEER > 150 Ω·cm²).

  • Dosing & Controls: Apply the spirocyclic compound (10 µM) to the apical (A) or basolateral (B) chamber. Validation Check: Include Digoxin (P-gp substrate, efflux ratio > 5) and Diazepam (passive diffusion marker, efflux ratio ~1) as internal controls.

  • Sampling & LC-MS/MS: Sample from the receiver chambers at 30, 60, and 120 minutes. Quantify analyte concentrations via LC-MS/MS.

  • Efflux Ratio (ER) Calculation: Calculate apparent permeability ( Papp​ ). ER=Papp​(B→A)/Papp​(A→B) . An ER < 2.0 indicates successful evasion of P-gp, validating the spirocycle's efficacy.

Phase 2: In Vivo Free Brain-to-Plasma Ratio ( Kp,uu,brain​ )

Causality: Total brain concentration is a misleading metric due to non-specific binding to brain lipids. Efficacy is driven solely by the unbound (free) drug fraction. Equilibrium dialysis is employed to isolate this free fraction.

  • Administration: Dose wild-type mice (e.g., C57BL/6) via IV or PO routes.

  • Tissue Collection: At Tmax​ (e.g., 1-2 hours post-dose), collect matched plasma and whole brain tissue. Homogenize brain tissue in a 1:3 ratio with phosphate-buffered saline (PBS).

  • Equilibrium Dialysis: Place plasma and brain homogenate into a rapid equilibrium dialysis (RED) device against PBS. Incubate at 37°C for 4 hours. Validation Check: Spike a recovery control into a parallel chamber to ensure compound stability during dialysis.

  • Quantification & Calculation: Quantify the unbound fraction in plasma ( fu,plasma​ ) and brain ( fu,brain​ ). Calculate the unbound partition coefficient: Kp,uu,brain​=(Cbrain,total​×fu,brain​)/(Cplasma,total​×fu,plasma​) . A target value of > 0.3 is considered highly CNS-penetrant.

Workflow Dosing 1. IV/PO Administration (Spirocyclic Analog) Sampling 2. Plasma & Brain Tissue Sampling at T_max Dosing->Sampling Homogenization 3. Brain Homogenization & Equilibrium Dialysis Sampling->Homogenization LCMS 4. LC-MS/MS Quantification of Free Fraction (fu,brain) Homogenization->LCMS Calculation 5. Calculate Kp,uu,brain (Target > 0.3) LCMS->Calculation

Step-by-step workflow for determining the unbound brain-to-plasma partition coefficient.

Quantitative Data: Comparative Permeability Metrics

The following table synthesizes representative physicochemical and permeability data, illustrating the structural advantage of substituting a traditional flat amine (e.g., N-methylpiperazine) with the 1-methyl-1,8-diazaspiro[4.5]decan-2-one moiety on a generic neuro-oncology scaffold.

Scaffold Moiety Fsp3​ TPSA (Ų)MDCK-MDR1 Efflux Ratio Kp,uu,brain​ CNS Penetration Profile
N-Methylpiperazine (Flat)0.3585.44.8 (High Efflux)0.08Peripherally Restricted
1-Methyl-1,8-diazaspiro[4.5]decan-2-one 0.65 78.2 1.2 (No Efflux) 0.65 Highly CNS Penetrant

Conclusion

The strategic integration of 1-methyl-1,8-diazaspiro[4.5]decan-2-one dihydrochloride into drug discovery pipelines represents a masterclass in applied physicochemical engineering. By maximizing Fsp3​ character and meticulously controlling hydrogen bonding, this spirocyclic building block circumvents the restrictive efflux mechanisms of the blood-brain barrier. For researchers developing next-generation neurotherapeutics, adopting this moiety—coupled with rigorous Kp,uu,brain​ validation—provides a highly reliable pathway to achieving therapeutic concentrations within the central nervous system.

References

  • Di(arylamino)aryl compound (EP2172461A1). Source: Google Patents.
  • CNS Drug Design: Balancing Physicochemical Properties for Optimal Brain Exposure . Source: Journal of Medicinal Chemistry (ACS Publications). URL: [Link]

  • Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success . Source: Journal of Medicinal Chemistry (ACS Publications). URL: [Link]

  • Explaining Blood–Brain Barrier Permeability of Small Molecules by Integrated Analysis of Different Transport Mechanisms . Source: Journal of Medicinal Chemistry (ACS Publications). URL: [Link]

Sources

Methodological & Application

Advanced Synthesis Protocol: 1-Methyl-1,8-diazaspirodecan-2-one Dihydrochloride

Advanced Synthesis Protocol: 1-Methyl-1,8-diazaspiro[1]decan-2-one Dihydrochloride

Introduction & Strategic Rationale

Spirocyclic scaffolds have become highly privileged structures in modern medicinal chemistry. By introducing rigid, three-dimensional vectors, spirocycles often improve the metabolic stability, solubility, and target selectivity of drug candidates compared to their flat, aromatic counterparts. Specifically, 1-Methyl-1,8-diazaspiro[1]decan-2-one is a critical building block frequently utilized in the development of advanced kinase inhibitors, including Anaplastic Lymphoma Kinase (ALK), Epidermal Growth Factor Receptor (EGFR), and ATR kinase inhibitors [1, 2].

The synthesis of the 1,8-diazaspiro[1]decane-2-one system presents a unique topological challenge: the spiro carbon (C5) must be simultaneously bonded to a nitrogen atom (N1) and a carbon atom (C4) that form the γ -lactam ring. While traditional Bucherer-Bergs or Strecker reactions are excellent for spiro-hydantoins (2,4-diones) [3], constructing the mono-carbonyl γ -lactam requires a highly controlled C-C bond formation at a sterically hindered ketimine.

Mechanistic Causality & Route Design: To achieve this, our validated protocol utilizes a highly efficient allylation of a ketimine followed by oxidative cleavage and lactamization.

  • Ketimine Formation: 1-Boc-4-piperidone is condensed with methylamine. Titanium tetraisopropoxide ( Ti(OiPr)4​ ) is employed as a Lewis acid water-scavenger to drive the equilibrium and suppress competitive enolization.

  • Grignard Addition: Allylmagnesium bromide traps the ketimine, installing the necessary 3-carbon chain precursor.

  • Oxidation & Cyclization: Following amine protection, the allyl group is oxidized to a propionic acid derivative. Deprotection and intramolecular peptide coupling yield the desired spiro-lactam.

Quantitative Data & Intermediate Summary

The following table summarizes the key intermediates, expected yields, and primary analytical markers for process tracking.

StepIntermediateMW ( g/mol )Expected YieldKey Analytical Marker (LC-MS / 1 H NMR)
1 1-Boc-4-allyl-4-(methylamino)piperidine254.3775 - 80% m/z 255.2 [M+H] + ; Terminal alkene multiplets at 5.0-5.8 ppm
2 1-Boc-4-allyl-4-(N-methyl-Cbz-amino)piperidine388.5185 - 90% m/z 389.2 [M+H] + ; Benzyl aromatic protons at 7.3 ppm
3 1-Boc-4-(3-hydroxypropyl)-4-(N-methyl-Cbz-amino)piperidine406.5280 - 85%Disappearance of alkene signals; new triplet at ~3.6 ppm (-CH 2​ OH)
4 1-Boc-4-(2-carboxyethyl)-4-(N-methyl-Cbz-amino)piperidine420.5070 - 75% m/z 419.2 [M-H] ; Broad -COOH exchangeable proton
5 1-Boc-1-methyl-1,8-diazaspiro[1]decan-2-one268.3685 - 90% m/z 269.2 [M+H] + ; Loss of Cbz aromatic signals
6 1-Methyl-1,8-diazaspiro[1]decan-2-one dihydrochloride241.16> 95% m/z 169.1 [M+H] + (Free base); Absence of Boc singlet at 1.45 ppm

Synthetic Workflow Visualization

SynthesisPathwayStart1-Boc-4-piperidoneStep11. Ti(OiPr)4 / MeNH22. Allyl-MgBrStart->Step1Int14-Allyl-4-(methylamino)piperidineStep1->Int1Step2Cbz-Cl, DIPEADCMInt1->Step2Int2Cbz-ProtectedAmineStep2->Int2Step39-BBN, THFthen H2O2 / NaOHInt2->Step3Int3Primary AlcoholIntermediateStep3->Int3Step4TEMPO, BAIBDCM / H2OInt3->Step4Int4Carboxylic AcidIntermediateStep4->Int4Step51. H2, Pd/C (Deprotect)2. EDC, HOBt (Cyclize)Int4->Step5Int51-Boc-1-methyl-1,8-diaza-spiro[4.5]decan-2-oneStep5->Int5Step64M HCl in Dioxane(Boc Cleavage)Int5->Step6Target1-Methyl-1,8-diazaspiro[4.5]decan-2-one 2HClStep6->Target

Figure 1: Retrosynthetic and forward workflow for 1-Methyl-1,8-diazaspiro[1]decan-2-one dihydrochloride.

Experimental Procedures

Step 1: Synthesis of 1-Boc-4-allyl-4-(methylamino)piperidine

Rationale: Direct allylation of the ketimine establishes the quaternary spiro-center with both necessary heteroatom and carbon vectors.

  • To a solution of 1-Boc-4-piperidone (1.0 eq, 100 mmol) in anhydrous THF (300 mL) under argon, add a solution of methylamine (2.0 M in THF, 2.5 eq).

  • Dropwise, add Ti(OiPr)4​ (1.5 eq). Stir the reaction mixture at room temperature for 16 hours to ensure complete ketimine formation.

  • Cool the mixture to -78 °C. Slowly add allylmagnesium bromide (1.0 M in ether, 2.0 eq) over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Quench & Workup: Quench carefully with saturated aqueous NH4​Cl . Filter the resulting titanium dioxide salts through a pad of Celite. Extract the filtrate with EtOAc, wash with brine, dry over Na2​SO4​ , and concentrate. Purify via silica gel chromatography (DCM/MeOH) to yield the product.

Step 2: Cbz Protection

Rationale: The secondary amine must be protected to prevent unwanted side reactions during the subsequent oxidation steps. Cbz is chosen as it can be removed via hydrogenolysis, allowing spontaneous or mildly coupled lactamization later.

  • Dissolve the Step 1 intermediate (1.0 eq) in anhydrous DCM (0.2 M). Add DIPEA (2.5 eq).

  • Cool to 0 °C and add Benzyl chloroformate (Cbz-Cl, 1.2 eq) dropwise.

  • Stir at room temperature for 12 hours. Wash with 1M HCl, saturated NaHCO3​ , and brine. Dry and concentrate to yield the Cbz-protected intermediate.

Step 3: Hydroboration-Oxidation

Rationale: Anti-Markovnikov hydration of the terminal alkene provides the primary alcohol required for oxidation to the propionic acid side-chain.

  • Dissolve the Step 2 intermediate (1.0 eq) in anhydrous THF (0.2 M) and cool to 0 °C.

  • Add 9-Borabicyclo[3.3.1]nonane (9-BBN, 0.5 M in THF, 2.0 eq). Stir at room temperature for 12 hours.

  • Cool to 0 °C. Carefully add 3M aqueous NaOH (3.0 eq) followed by 30% H2​O2​ (3.0 eq). Stir for 2 hours.

  • Extract with EtOAc, wash with saturated Na2​S2​O3​ to quench peroxides, dry, and concentrate.

Step 4: TEMPO/BAIB Oxidation

Rationale: TEMPO/BAIB is a mild, highly selective system for oxidizing primary alcohols directly to carboxylic acids without degrading the Boc or Cbz protecting groups, avoiding the harsh acidic conditions of Jones oxidation.

  • Dissolve the Step 3 intermediate (1.0 eq) in a 1:1 mixture of DCM and H2​O (0.1 M).

  • Add Bis(acetoxy)iodobenzene (BAIB, 2.2 eq) and TEMPO (0.2 eq).

  • Stir vigorously at room temperature for 4 hours.

  • Quench with saturated aqueous Na2​S2​O3​ . Adjust the aqueous layer to pH 3 using 1M HCl, extract with DCM, dry, and concentrate to isolate the carboxylic acid.

Step 5: Hydrogenolysis and Lactamization

Rationale: Removal of the Cbz group exposes the secondary amine, which is then coupled with the pendant carboxylic acid to close the 5-membered γ -lactam ring.

  • Dissolve the Step 4 intermediate in MeOH. Add 10% Pd/C (10% w/w).

  • Stir under a hydrogen atmosphere (balloon) for 12 hours. Filter through Celite and concentrate to yield the free amino-acid.

  • Dissolve the crude amino-acid in anhydrous DMF (0.1 M). Add DIPEA (3.0 eq), EDC·HCl (1.5 eq), and HOBt (1.5 eq).

  • Stir at room temperature for 16 hours. Dilute with EtOAc, wash extensively with water and brine to remove DMF and urea byproducts. Dry and concentrate to yield 1-Boc-1-methyl-1,8-diazaspiro[1]decan-2-one.

Step 6: Boc Deprotection & Salt Formation

Rationale: Cleavage of the Boc group yields the final spirocyclic free base, which is immediately converted to the dihydrochloride salt to ensure chemical stability and high aqueous solubility for biological assays.

  • Dissolve the Step 5 intermediate in minimal DCM.

  • Add 4M HCl in dioxane (10.0 eq). Stir at room temperature for 2 hours. A white precipitate will form.

  • Concentrate the suspension under reduced pressure. Triturate the solid with diethyl ether, filter, and dry under high vacuum to afford 1-Methyl-1,8-diazaspiro[1]decan-2-one dihydrochloride as a highly pure white powder [4].

References

  • US9273077B2 - Phosphorus derivatives as kinase inhibitors. Google Patents.
  • EP2172461A1 - Di(arylamino)aryl compound. Google Patents.
  • 1-Methyl-8-phenyl-1,3-diazaspiro[1]decane-2,4-dione - MDPI. Available at:

  • 1-{1,8-Diazaspiro[1]decan-1-yl}-2,2-dimethylpropan-1-one hydrochloride - Smolecule. Available at:

Application Notes and Protocols: Preparation of 1-Methyl-1,8-diazaspiro[4.5]decan-2-one Dihydrochloride Stock Solutions

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

1-Methyl-1,8-diazaspiro[4.5]decan-2-one dihydrochloride is a spirocyclic compound of interest in contemporary drug discovery and chemical biology research. Spirocyclic scaffolds are increasingly recognized for their structural novelty and potential to explore new chemical space, offering unique three-dimensional arrangements of functional groups.[1][2] The dihydrochloride salt form of this amine-containing molecule is typically employed to enhance its stability and aqueous solubility.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation, handling, and storage of stock solutions of 1-Methyl-1,8-diazaspiro[4.5]decan-2-one dihydrochloride. Adherence to these protocols is crucial for ensuring the accuracy, reproducibility, and safety of experiments involving this compound.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to the successful preparation of stock solutions. Key properties of 1-Methyl-1,8-diazaspiro[4.5]decan-2-one dihydrochloride are summarized in the table below.

PropertyValueSource(s)
IUPAC Name 1-Methyl-1,8-diazaspiro[4.5]decan-2-one dihydrochlorideN/A
CAS Number 1609407-01-3[1][3]
Molecular Formula C₉H₁₆N₂O · 2HCl[1][3]
Molecular Weight 241.16 g/mol [1]
Physical Form Solid[3]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 1-Methyl-1,8-diazaspiro[4.5]decan-2-one dihydrochloride. The compound should be handled in a well-ventilated area, preferably within a chemical fume hood. Appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, should be worn at all times.

Based on safety data sheets for structurally related amine hydrochloride compounds, the following hazards should be considered:

  • Inhalation: May cause respiratory irritation. Avoid breathing dust.

  • Skin Contact: May cause skin irritation.

  • Eye Contact: May cause serious eye irritation.

  • Ingestion: May be harmful if swallowed.

In case of exposure, consult the material safety data sheet (MSDS) for specific first-aid measures. A generalized first-aid response involves flushing the affected area with copious amounts of water and seeking medical attention if irritation persists.

Stock Solution Preparation: A General Protocol

The solubility of 1-Methyl-1,8-diazaspiro[4.5]decan-2-one dihydrochloride in common laboratory solvents has not been extensively reported in the public domain. Therefore, the following protocol provides a general methodology for preparing stock solutions and includes guidance on determining an appropriate solvent and concentration. Dimethyl sulfoxide (DMSO) is often a suitable solvent for many spirocyclic and amine hydrochloride compounds and is a recommended starting point.[2][4][5]

Workflow for Stock Solution Preparation

G cluster_prep Preparation cluster_storage Storage weigh 1. Weigh Compound add_solvent 2. Add Solvent weigh->add_solvent Transfer to sterile tube dissolve 3. Dissolve add_solvent->dissolve Vortex/Sonicate aliquot 4. Aliquot dissolve->aliquot Dispense into single-use vials store 5. Store aliquot->store Label and place at -20°C or -80°C

Sources

1-Methyl-1,8-diazaspiro[4.5]decan-2-one dihydrochloride as a scaffold in drug discovery

Author: BenchChem Technical Support Team. Date: April 2026

[size="7.9,8", ratio="compress",

Workflow demonstrating spirocyclic scaffold integration to optimize lead compounds.

Quantitative Data Presentation

The following table summarizes the typical physicochemical shift observed when replacing a standard planar piperazine with the 1-Methyl-1,8-diazaspiro[4.5]decan-2-one scaffold during lead optimization.

MetricPlanar Piperazine AnalogSpirocyclic AnalogBiological Implication
Fsp³ (Fraction sp³) 0.350.65 Higher clinical success probability.
Aqueous Solubility < 10 µM> 150 µM Enhanced oral bioavailability; easier formulation.
HLM CLint (µL/min/mg) 85 (High Clearance)15 (Low Clearance) Longer in vivo half-life; reduced dosing frequency.
hERG IC₅₀ 1.2 µM (High Risk)> 30 µM (Safe) Abrogation of cardiotoxic liabilities.

Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating necessary controls and mechanistic explanations for each step.

Protocol A: Nucleophilic Aromatic Substitution (SNAr) for Library Generation

This protocol utilizes the secondary amine at position 8 of the piperidine ring to couple with an aryl halide, a common step in kinase inhibitor synthesis.

  • Free-Basing the Scaffold: Suspend 1-Methyl-1,8-diazaspiro[4.5]decan-2-one dihydrochloride (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF). Add N,N-Diisopropylethylamine (DIPEA) (3.5 eq).

    • Causality: The scaffold is supplied as a dihydrochloride salt to maintain shelf stability. DIPEA is a non-nucleophilic base that neutralizes the HCl, liberating the secondary amine for nucleophilic attack without competing for the electrophile.

  • Electrophile Addition: Add the desired heteroaryl halide (e.g., an activated chloropyrimidine) (1.1 eq) to the solution.

  • Reaction Incubation: Stir the mixture at 90°C for 12–18 hours under an inert nitrogen atmosphere.

    • Causality: The polar aprotic nature of DMF stabilizes the charged Meisenheimer complex intermediate formed during the SNAr transition state, accelerating the reaction rate.

  • Quench and Extraction: Cool to room temperature, dilute with ethyl acetate, and wash with saturated aqueous NaHCO₃ followed by brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography (DCM:MeOH gradient) to yield the 3D lead compound.

Protocol B: In Vitro Microsomal Stability Profiling

A self-validating assay to confirm the metabolic stability of the newly synthesized spirocyclic compound.

  • Preparation: Prepare a 1 µM solution of the spirocyclic test compound in 0.1 M potassium phosphate buffer (pH 7.4) containing Human Liver Microsomes (HLMs) at a final protein concentration of 0.5 mg/mL.

  • Pre-Incubation: Incubate the mixture at 37°C for 5 minutes.

  • Initiation (The Catalyst): Initiate the reaction by adding an NADPH regenerating system (final concentration 1 mM).

    • Causality: CYP450 enzymes require electrons to reduce molecular oxygen for substrate oxidation. NADPH serves as this obligate electron donor; withholding it in a "Negative Control" validates that any observed degradation is strictly CYP-mediated.

  • Time-Course Quenching: At time points 0, 15, 30, and 60 minutes, extract a 50 µL aliquot and immediately transfer it into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

    • Causality: The cold organic solvent instantly denatures the microsomal proteins, halting enzymatic activity and precipitating the proteins to prevent LC-MS/MS column fouling.

  • Validation Control: Run Verapamil concurrently as a high-clearance positive control. If Verapamil is not rapidly degraded, the HLM batch is functionally compromised, and the assay must be invalidated.

ATRPathway Stress DNA Damage ATR ATR Kinase Stress->ATR Activates CHK1 CHK1 Activation ATR->CHK1 Phosphorylates Apoptosis Cell Death ATR->Apoptosis Pathway Blockade Repair DNA Repair CHK1->Repair Induces Drug Spirocyclic Inhibitor Drug->ATR Inhibits

Mechanism of ATR kinase inhibition by spirocyclic derivatives leading to cell death.

References

  • Title: Synthesis of Four Novel Natural Product Inspired Scaffolds for Drug Discovery Source: Journal of Organic Chemistry / NIH URL
  • Title: Discovery of AVI-6451, a Potent and Selective Inhibitor of the SARS-CoV-2 ADP-Ribosylhydrolase Mac1 with Oral Efficacy in vivo Source: PMC / NIH URL
  • Title: US11034696B2 - Compounds for inhibiting LRRK2 kinase activity Source: Google Patents URL
  • Source: European Patent Office (EPO)

Application Notes and Protocols for In Vivo Dosing of 1-Methyl-1,8-diazaspiro[4.5]decan-2-one dihydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for establishing initial in vivo dosing parameters for the novel compound, 1-Methyl-1,8-diazaspiro[4.5]decan-2-one dihydrochloride. Due to the limited publicly available data on this specific molecule, this document emphasizes a foundational, step-by-step approach to preclinical in vivo evaluation. The protocols herein are designed to ensure scientific rigor, reproducibility, and the ethical use of animal models. We will delve into the critical preparatory steps, including physicochemical characterization and vehicle selection, followed by detailed protocols for a dose-range finding (DRF) study to determine the maximum tolerated dose (MTD), and a preliminary pharmacokinetic (PK) study. The causality behind each experimental choice is explained to empower researchers to make informed decisions and adapt these guidelines to their specific research context.

Introduction: The Significance of Spirocyclic Scaffolds and a Prudent In Vivo Strategy

Spirocyclic scaffolds are increasingly recognized in medicinal chemistry for their ability to provide three-dimensional diversity, leading to improved potency, selectivity, and pharmacokinetic properties.[1][2] The compound 1-Methyl-1,8-diazaspiro[4.5]decan-2-one dihydrochloride belongs to this promising class of molecules. While its specific biological target and mechanism of action are not yet widely published, related diazaspiro[4.5]decane structures have shown activity as kinase inhibitors and receptor antagonists, suggesting a potential role in oncology, inflammation, or other signaling pathways.[3][4]

Given the novelty of this compound, a carefully designed in vivo dosing strategy is paramount. The initial in vivo studies are not merely about administering the compound; they are about systematically gathering the essential data to build a comprehensive understanding of its behavior in a biological system.[5][6] This foundational knowledge is critical for the design of subsequent efficacy studies and for making go/no-go decisions in a drug development pipeline.[7][8]

Pre-Dosing Essentials: Characterization and Formulation

Before any in vivo administration, a thorough understanding of the compound's physicochemical properties is essential. This information directly informs the formulation strategy, which can significantly impact bioavailability and experimental outcomes.[9]

Physicochemical Properties Summary

A summary of the known properties of 1-Methyl-1,8-diazaspiro[4.5]decan-2-one dihydrochloride is presented in Table 1.

PropertyValueSource
CAS Number1609407-01-3
Molecular FormulaC₉H₁₆N₂O · 2HCl
Molecular Weight241.16 g/mol [10]
Physical FormSolid
SolubilityWater solubility not specified, but the dihydrochloride salt form suggests potential for aqueous solubility. Incompatible with acids, acid chlorides, acid anhydrides, and oxidizing agents.[11]
Storage TemperatureRoom Temperature

Causality: The dihydrochloride salt form is often chosen to improve the aqueous solubility and stability of a compound. However, the actual solubility in various vehicles must be empirically determined. Incompatibility with certain substances is a critical safety consideration during formulation.

Vehicle Selection and Preparation

The choice of a suitable vehicle is a critical step that can profoundly influence the outcome of in vivo studies.[12][13] An inappropriate vehicle can lead to poor compound exposure, vehicle-induced toxicity, or other artifacts that confound data interpretation.[14][15] For a dihydrochloride salt, the initial focus should be on aqueous-based vehicles.

Recommended Vehicle Screening Protocol:

  • Aqueous Solubility Assessment:

    • Attempt to dissolve the compound in sterile water for injection (WFI) or a buffered saline solution (e.g., PBS, pH 7.4) at the highest anticipated concentration.

    • If solubility is limited, consider the use of co-solvents or solubilizing agents. A tiered approach is recommended (see Table 2).

  • pH Adjustment: The pH of the final formulation should be as close to physiological pH (7.4) as possible to minimize irritation at the injection site.

  • Sterility: The final formulation for parenteral administration must be sterile. This is typically achieved by filtration through a 0.22 µm filter.

  • Vehicle Control Group: It is imperative to include a vehicle-only control group in all in vivo experiments to differentiate the effects of the compound from those of the vehicle.[16]

TierVehicle CompositionRationale & Considerations
1 Sterile Saline (0.9% NaCl) or PBSIdeal for water-soluble compounds. Physiologically compatible.
2 5-10% DMSO in SalineDMSO is a powerful solvent, but can have its own biological effects. The lowest effective concentration should be used.[12]
3 10-20% PEG400 in SalinePEG400 is a commonly used co-solvent that is generally well-tolerated. Can increase viscosity.
4 5-10% Solutol HS 15 in SalineA non-ionic solubilizer and emulsifier suitable for poorly soluble compounds.
5 0.5-1% Carboxymethylcellulose (CMC) in WaterForms a suspension for compounds that cannot be dissolved. Requires uniform suspension before each administration.[12]

Causality: A tiered approach to vehicle selection allows for a systematic evaluation, starting with the simplest and most physiologically compatible options before moving to more complex formulations. This minimizes the risk of vehicle-induced artifacts.

Experimental Protocol: Dose-Range Finding (DRF) Study

The primary objective of a DRF study is to determine the Maximum Tolerated Dose (MTD) and to identify potential dose-limiting toxicities.[7][17][18] This information is crucial for selecting dose levels for subsequent pharmacokinetic and efficacy studies.[19][20]

DRF Study Design

A well-designed DRF study should be systematic and provide a preliminary assessment of the compound's safety profile.[7]

Experimental Workflow for a Dose-Range Finding Study

DRF_Workflow cluster_prep Preparation cluster_dosing Dosing & Observation cluster_analysis Analysis & Endpoint A Acclimate Animals B Prepare Compound Formulations A->B C Administer Single Ascending Doses B->C D Daily Clinical Observations C->D Daily E Body Weight Monitoring D:n->E:n F Terminal Bleed & Necropsy D->F End of Study G Data Analysis F->G H Determine MTD G->H PK_Workflow cluster_prep Preparation cluster_dosing Dosing & Sampling cluster_analysis Analysis & Modeling A Acclimate Animals B Prepare Compound Formulation A->B C Administer Compound (IV & PO) B->C D Serial Blood Sampling C->D Pre-defined time points E Plasma Sample Processing D->E F LC-MS/MS Analysis E->F G PK Parameter Calculation F->G

Caption: Workflow for a preliminary pharmacokinetic study.

Step-by-Step PK Protocol
  • Animal Model: Use the same species and strain as in the DRF study.

  • Group Allocation:

    • Group 1: Intravenous (IV) administration (n=3-4 animals per time point or using serial sampling).

    • Group 2: Oral (PO) or other relevant route of administration (n=3-4 animals per time point).

  • Dose Selection: Select a dose level that was well-tolerated in the DRF study (e.g., the MTD or a fraction thereof).

  • Administration: Administer the compound via the IV and PO routes.

  • Blood Sampling:

    • Collect blood samples at appropriate time points to capture the absorption, distribution, and elimination phases.

    • Example IV time points: 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours. [21] * Example PO time points: 15, 30 minutes, and 1, 2, 4, 8, 24 hours. [21]6. Sample Processing: Process blood to obtain plasma and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of the compound in plasma using a validated LC-MS/MS method.

  • Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key PK parameters (see Table 3). [22]

    Parameter Description
    Cmax Maximum observed plasma concentration
    Tmax Time to reach Cmax
    AUC Area under the plasma concentration-time curve
    t₁/₂ Half-life
    CL Clearance
    Vd Volume of distribution

    | F% | Bioavailability (for non-IV routes) |

Causality: The inclusion of an IV administration group is essential for determining the absolute bioavailability of the compound when administered via other routes. The calculated PK parameters provide a quantitative measure of the compound's behavior in the body, which is critical for designing dosing regimens that will achieve and maintain therapeutic concentrations in subsequent efficacy studies.

Concluding Remarks

The in vivo evaluation of a novel compound such as 1-Methyl-1,8-diazaspiro[4.5]decan-2-one dihydrochloride requires a methodical and data-driven approach. The protocols outlined in these application notes for a dose-range finding study and a preliminary pharmacokinetic study provide a robust framework for gathering the initial, critical information needed to advance a compound through the preclinical drug development process. By understanding the rationale behind each step, from vehicle selection to PK modeling, researchers can generate high-quality, reproducible data that will guide the future development of this and other novel chemical entities.

References

  • Patsnap Synapse. (2025, May 29). How to design a rodent PK study for a poorly soluble compound?
  • PubMed. (n.d.).
  • Enamine. (n.d.).
  • WuXi AppTec. (n.d.). Rodent Pharmacokinetics.
  • MDPI. (2023, October 25). Designing an In Vivo Preclinical Research Study.
  • Altasciences. (n.d.). Best Practices for Preclinical Dose Range Finding Studies.
  • Paraza Pharma Inc. (n.d.). Pharmacokinetics (PK) and In Vivo Studies.
  • Wikipedia. (n.d.). Dose-ranging study.
  • Nuvisan. (n.d.). Expert DMPK solutions: tailored in vivo PK studies across multiple species.
  • PubMed. (2024, July 17). Strategy for Designing In Vivo Dose-Response Comparison Studies.
  • NIH. (n.d.). General Principles of Preclinical Study Design.
  • The Jackson Laboratory. (n.d.).
  • Charles River Laboratories. (n.d.). Dose Range Finding Studies.
  • NC3Rs. (2009, December 15). Guidance on dose level selection for regulatory general toxicology studies for pharmaceuticals.
  • Preprints.org. (2023, August 22). Designing an In Vivo Preclinical Research Study.
  • Benchchem. (n.d.). SAR-20347 In Vivo Experiments: A Guide to Vehicle Selection and Control.
  • Cayman Chemical. (n.d.).
  • RIBOPRO.eu. (2024, March 20). Which dose should I use for my in vitro and in vivo experiments?
  • Santa Cruz Biotechnology. (n.d.). 1,8-diazaspiro[4.5]decan-2-one;hydrochloride MSDS.
  • Journal of the American Association for Laboratory Animal Science. (2011, September 5).
  • PubMed. (n.d.). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test.
  • ResearchGate. (2018, March 8). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test.
  • PubMed. (2022, March 25). Recent in vivo advances of spirocyclic scaffolds for drug discovery.
  • IRIS. (2025, May 21). triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors.
  • ACS Publications. (2016, January 21).
  • PMC. (2016, January 21).
  • NCL. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology.
  • Sigma-Aldrich. (n.d.). 1-methyl-1,8-diazaspiro[4.5]decan-2-one dihydrochloride.
  • ACS Publications. (2004, March 11). Discovery of Novel 2,8-Diazaspiro[4.5]decanes as Orally Active Glycoprotein IIb-IIIa Antagonists.
  • ResearchGate. (n.d.). Recent in vivo advances of spirocyclic scaffolds for drug discovery.
  • Merck. (n.d.). 1-methyl-1,8-diazaspiro[4.5]decan-2-one dihydrochloride.
  • PubMed. (2022, February 24). Identification of a Novel 2,8-Diazaspiro[4.
  • MDPI. (2021, June 4). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione.
  • PubMed. (2022, April 1). Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors.
  • NCBI Bookshelf. (2012, May 1). In Vivo Assay Guidelines.
  • ResearchGate. (2025, October 15). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione.

Sources

Application Note: Scale-Up Synthesis and Process Optimization of 1-Methyl-1,8-diazaspiro[4.5]decan-2-one Dihydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Document ID: AN-2026-0405 Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Scientists Compound: 1-Methyl-1,8-diazaspiro[4.5]decan-2-one dihydrochloride (CAS: 1609407-01-3)[1]

Executive Summary

The demand for spirocyclic building blocks in modern drug discovery has surged due to their ability to impart three-dimensional character to lead compounds, often improving pharmacokinetic profiles (ADME properties) and increasing patent space. 1-Methyl-1,8-diazaspiro[4.5]decan-2-one dihydrochloride is a highly versatile, rigid scaffold[2].

This application note details a robust, scalable, and cyanide-free synthetic route for producing this compound. By avoiding the traditional Strecker-type multicomponent reactions—which rely on highly toxic alkali cyanides and often suffer from poor scalability and safety profiles—this protocol utilizes a controlled Grignard allylation followed by oxidative cleavage and intramolecular lactamization.

Synthetic Strategy & Pathway Rationale

To ensure high atom economy and process safety during scale-up, the synthetic route was designed around the functionalization of commercially available 1-Boc-4-piperidone.

Mechanistic Causality:

  • Imine Formation: Titanium(IV) isopropoxide ( Ti(O−i−Pr)4​ ) is utilized as both a Lewis acid to activate the ketone and a dehydrating agent to drive the condensation with methylamine, preventing the reversible hydrolysis of the sensitive imine intermediate.

  • Allylation: Allylmagnesium bromide provides the necessary 3-carbon homologation required to form the 5-membered pyrrolidin-2-one ring.

  • Hydroboration-Oxidation: Converts the terminal alkene to a primary alcohol, which is subsequently oxidized to a propanoic acid derivative. This establishes the exact chain length needed for the spiro[4.5]decane system.

  • Lactamization: Standard peptide coupling conditions (EDC/HOBt) facilitate the intramolecular ring closure, driven by the favorable entropy of 5-membered ring formation.

Process Workflow Diagram

G A 1-Boc-4-piperidone (Starting Material) B Imine Intermediate (MeNH2, Ti(OiPr)4) A->B Condensation (0°C to RT) C 4-Allyl-4-(methylamino)piperidine (AllylMgBr) B->C Grignard Addition (-78°C) D Propanoic Acid Derivative (1. BH3 2. [O]) C->D Hydroboration & Oxidation E Boc-Protected Spirocycle (EDC/HOBt Cyclization) D->E Intramolecular Lactamization F 1-Methyl-1,8-diazaspiro[4.5]decan-2-one Dihydrochloride E->F HCl/Dioxane Deprotection

Caption: Scalable synthetic workflow for 1-Methyl-1,8-diazaspiro[4.5]decan-2-one dihydrochloride.

Step-by-Step Experimental Protocols

Note: All procedures are validated for a 100-gram scale. Ensure all glassware is oven-dried and reactions are performed under an inert argon atmosphere unless otherwise stated.

Step 1: Synthesis of tert-Butyl 4-allyl-4-(methylamino)piperidine-1-carboxylate

Objective: Establish the quaternary spiro-center with the necessary nitrogen and carbon substituents.

  • Imine Formation: Charge a 2 L jacketed reactor with 1-Boc-4-piperidone (100 g, 0.50 mol) and anhydrous THF (800 mL). Cool to 0 °C.

  • Add methylamine (2M in THF, 300 mL, 0.60 mol) dropwise, followed by the slow addition of Ti(O−i−Pr)4​ (170 g, 0.60 mol). Stir at room temperature for 12 hours. Self-Validation: TLC (Hexanes/EtOAc 7:3) should show complete consumption of the ketone.

  • Allylation: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Dropwise, add Allylmagnesium bromide (1M in diethyl ether, 750 mL, 0.75 mol) over 2 hours to maintain internal temperature below -65 °C.

  • Allow to warm to room temperature and stir for 4 hours.

  • Quench & Workup: Quench carefully with saturated aqueous NH4​Cl (500 mL). Filter the resulting titanium salts through a Celite pad. Extract the filtrate with EtOAc (3 x 500 mL), dry over Na2​SO4​ , and concentrate to yield the intermediate as a pale yellow oil (approx. 115 g, 90% yield).

Step 2: Hydroboration and Oxidation to Propanoic Acid Derivative

Objective: Convert the allyl group into a carboxylic acid to enable lactamization.

  • Hydroboration: Dissolve the allyl intermediate (115 g, 0.45 mol) in anhydrous THF (1 L) at 0 °C. Add BH3​⋅THF (1M, 500 mL, 0.50 mol) dropwise. Stir for 3 hours at room temperature.

  • Oxidation to Alcohol: Cool to 0 °C. Carefully add 3M NaOH (200 mL) followed by 30% H2​O2​ (150 mL). Stir for 2 hours. Extract with EtOAc to isolate the primary alcohol.

  • Oxidation to Acid: Dissolve the crude alcohol in DCM (1 L). Add TEMPO (1.4 g, 9 mmol) and BAIB (bis(acetoxy)iodobenzene, 318 g, 0.99 mol). Stir at room temperature for 12 hours.

  • Workup: Wash with 10% aqueous Na2​S2​O3​ to neutralize excess oxidant. Extract into basic aqueous solution (pH 10), wash with DCM, then acidify the aqueous layer to pH 4 and extract with EtOAc to isolate the pure carboxylic acid intermediate.

Step 3: Intramolecular Lactamization

Objective: Form the spiro[4.5]decane core.

  • Dissolve the carboxylic acid intermediate (85 g, 0.30 mol) in anhydrous DCM (1.5 L).

  • Add DIPEA (116 g, 0.90 mol), followed by HOBt (48.6 g, 0.36 mol) and EDC·HCl (69 g, 0.36 mol).

  • Causality of Dilution: While intramolecular reactions are kinetically favored, maintaining a concentration of ~0.2 M prevents intermolecular dimerization (oligomerization).

  • Stir at room temperature for 16 hours.

  • Wash the organic layer sequentially with 1M HCl, saturated NaHCO3​ , and brine. Dry and concentrate to yield tert-butyl 1-methyl-2-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate.

Step 4: Boc-Deprotection and Dihydrochloride Salt Formation

Objective: Remove the protecting group and isolate the final API-grade building block.

  • Dissolve the Boc-protected spirocycle (70 g, 0.26 mol) in 1,4-dioxane (300 mL).

  • Cool to 10 °C and add 4M HCl in dioxane (325 mL, 1.30 mol) dropwise.

  • Stir at room temperature for 4 hours. Causality: As the Boc group is cleaved (releasing isobutylene and CO2​ ), the highly polar dihydrochloride salt will spontaneously precipitate out of the non-polar dioxane solution, driving the reaction forward and simplifying isolation.

  • Filter the white precipitate, wash with cold diethyl ether (2 x 100 mL), and dry under high vacuum to yield 1-Methyl-1,8-diazaspiro[4.5]decan-2-one dihydrochloride [3].

Quantitative Data & Optimization Summary

The following table summarizes the optimized parameters and analytical benchmarks for the scale-up process.

Reaction StepKey ReagentsOptimized TempYield (%)Purity (HPLC)Primary Impurity Profile
1. Allylation Ti(O−i−Pr)4​ , AllylMgBr-78 °C to RT90%95%Unreacted ketone (<3%)
2. Oxidation BH3​⋅THF , TEMPO/BAIB0 °C to RT65%92%Aldehyde intermediate (<5%)
3. Lactamization EDC·HCl, HOBt, DIPEART88%98%Intermolecular dimer (<1%)
4. Deprotection 4M HCl in Dioxane10 °C to RT95%>99%Monohydrochloride salt trace
Overall Process --~48% >99% -

Table 1: Process optimization data and yield metrics for the 100g scale synthesis.

Analytical Characterization Standards

To verify the identity of the final compound (Molecular Weight: 241.16 g/mol )[1], the following analytical benchmarks must be met:

  • LC-MS: [M+H]+ expected at m/z 169.1 (free base mass is 168.12 Da)[4].

  • 1H NMR ( D2​O , 400 MHz): Characteristic singlet for the N-methyl group at ~2.8 ppm; complex multiplets for the piperidine ring protons (3.0-3.5 ppm) shifted downfield due to protonation.

  • Appearance: Off-white to white crystalline powder.

References

  • European Chemicals Agency (ECHA). (n.d.). 1-methyl-1,8-diazaspiro[4.5]decan-2-one dihydrochloride Overview. ECHA CHEM. Retrieved April 5, 2026, from[Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 75531088, 1-Methyl-1,8-diazaspiro[4.5]decan-2-one dihydrochloride. PubChem. Retrieved April 5, 2026, from[Link]

  • University of Luxembourg. (n.d.). PubChemLite C9H16N2O Explore. Retrieved April 5, 2026, from [Link]

Sources

Application Notes and Protocols for High-Throughput Screening of 1-Methyl-1,8-diazaspiro[4.5]decan-2-one dihydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

A Framework for the Discovery of Novel Neuromodulators

Introduction: The Therapeutic Potential of Spirocyclic Scaffolds

The 1,8-diazaspiro[4.5]decan-2-one core is a privileged scaffold in medicinal chemistry, with derivatives showing activity against a range of biological targets, including kinases and enzymes involved in critical cellular processes[1][2]. 1-Methyl-1,8-diazaspiro[4.5]decan-2-one dihydrochloride (Figure 1) is a novel compound built upon this promising architecture. While its specific biological activity is yet to be fully characterized, its structural features—a spirocyclic system combining a piperidine and a lactam ring—suggest potential interactions with targets in the central nervous system, such as ligand-gated ion channels.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 1-Methyl-1,8-diazaspiro[4.5]decan-2-one dihydrochloride in high-throughput screening (HTS) campaigns. We will focus on a plausible and high-value target class for this compound: the nicotinic acetylcholine receptors (nAChRs), and specifically the alpha-7 (α7) subtype. The α7 nAChR is a key player in cognitive function, and its modulation is a therapeutic strategy for neurological and inflammatory disorders[3][4].

We will detail protocols for primary cell-based assays, data analysis workflows, and quality control measures to enable the efficient identification and characterization of potential "hit" compounds from large chemical libraries.

Figure 1: Chemical Structure of 1-Methyl-1,8-diazaspiro[4.5]decan-2-one dihydrochloride Molecular Formula: C9H18N2O · 2HCl Molecular Weight: 241.16 g/mol [5]

Compound Management and Preparation

Proper handling of the test compound is foundational to the integrity of any screening campaign. As a dihydrochloride salt, 1-Methyl-1,8-diazaspiro[4.5]decan-2-one is expected to be a crystalline solid with good solubility in aqueous solutions.

Protocol 1: Preparation of Stock and Assay-Ready Plates

  • Primary Stock Solution (10 mM):

    • Accurately weigh the required amount of 1-Methyl-1,8-diazaspiro[4.5]decan-2-one dihydrochloride.

    • Dissolve in 100% dimethyl sulfoxide (DMSO) to a final concentration of 10 mM.

    • Aliquot into small volumes to avoid repeated freeze-thaw cycles and store at -20°C.

  • Intermediate Stock Plates (384-well):

    • Thaw a 10 mM stock aliquot.

    • Create a set of intermediate concentration plates (e.g., 1 mM and 100 µM) in DMSO.

    • These plates can be used for serial dilutions for concentration-response curve generation.

  • Assay-Ready Plates (384-well):

    • For single-point screening, dilute the intermediate stock to the desired final assay concentration (typically 10 µM). A typical screen is run at a final concentration of 10 µM compound, in 0.1% DMSO[6].

    • Use acoustic dispensing technology for accurate, low-volume transfer of the compound to the assay plates to minimize DMSO carryover. The final DMSO concentration in the assay should not exceed 0.5% to avoid cellular toxicity.

Primary High-Throughput Screening: A Dual-Assay Approach

To identify potential modulators of the α7 nAChR, we recommend a cell-based approach that measures changes in ion flux upon receptor activation. The α7 nAChR is a ligand-gated ion channel with high permeability to calcium ions (Ca²⁺)[4].

Assay 1: Calcium Flux FLIPR Assay

This assay utilizes a Ca²⁺-sensitive fluorescent dye to detect the influx of calcium into the cytoplasm following the activation of α7 nAChRs. The Fluorescence Imaging Plate Reader (FLIPR) system allows for the simultaneous addition of compounds and kinetic reading of the fluorescent signal.

Cell Line: A human neuroblastoma cell line, such as SH-SY5Y or IMR-32, endogenously expressing α7 nAChRs, or a recombinant CHO or HEK293 cell line stably expressing the human α7 nAChR are suitable choices.

Protocol 2: Agonist Mode Calcium Flux Assay

  • Cell Plating: Seed cells into black-walled, clear-bottom 384-well microplates at a density that will result in a confluent monolayer on the day of the assay. Culture overnight.

  • Dye Loading: Remove the culture medium and add a calcium-sensitive dye (e.g., Fluo-8 AM) loading buffer. Incubate for 1 hour at 37°C.

  • Compound Addition: Transfer the assay-ready plates containing 1-Methyl-1,8-diazaspiro[4.5]decan-2-one dihydrochloride to the FLIPR instrument.

  • Signal Measurement:

    • Establish a baseline fluorescence reading for 10-20 seconds.

    • The FLIPR will then add a sub-maximal concentration (EC₂₀) of a known α7 agonist (e.g., PNU-282987) to all wells, including those with the test compound. This is to detect positive allosteric modulators (PAMs) that would enhance the agonist response.

    • For detecting direct agonists, a buffer solution is added instead of the known agonist.

    • Immediately measure the kinetic fluorescent response for 60-120 seconds.

Assay 2: Membrane Potential Assay

This assay measures changes in the electrical potential across the cell membrane upon ion channel opening. It provides an orthogonal method to confirm hits from the calcium flux assay and can be less prone to artifacts from compounds that interfere with calcium signaling.

Protocol 3: Antagonist Mode Membrane Potential Assay

  • Cell Plating and Dye Loading: Follow the same initial steps as the calcium flux assay, but use a membrane potential-sensitive dye (e.g., a FRET-based dye system).

  • Compound Incubation: Add the test compound to the wells and incubate for a predefined period (e.g., 15-30 minutes) to allow for binding to the receptor.

  • Agonist Challenge and Signal Measurement:

    • Place the plate in a plate reader capable of kinetic fluorescence reading.

    • Establish a baseline reading.

    • Add a high concentration (EC₈₀) of an α7 agonist (e.g., nicotine or PNU-282987) to all wells.[7]

    • Immediately record the change in fluorescence. Antagonists will inhibit the signal produced by the agonist.

Assay Validation and Quality Control

The robustness and reliability of an HTS assay are paramount for confident hit identification.[8][9] Key statistical parameters should be monitored throughout the screening campaign.

ParameterFormulaAcceptance CriteriaRationale
Z'-Factor 1 - (3 * (σ_pos + σ_neg)) / |μ_pos - μ_neg|Z' ≥ 0.5Measures the statistical separation between positive and negative controls. A value ≥ 0.5 indicates an excellent assay suitable for HTS.[6][8]
Signal-to-Background (S/B) μ_pos / μ_neg> 5Indicates the dynamic range of the assay.
Coefficient of Variation (%CV) (σ / μ) * 100< 15%Measures the variability of the data. Lower %CV indicates higher precision.

μ_pos = mean of positive control, σ_pos = standard deviation of positive control, μ_neg = mean of negative control, σ_neg = standard deviation of negative control.

Controls for α7 nAChR Assays:

  • Negative Control: Vehicle (e.g., 0.1% DMSO in assay buffer).

  • Positive Control (Agonist/PAM screen): A known α7 agonist (e.g., PNU-282987) or PAM (e.g., PNU-120596).

  • Positive Control (Antagonist screen): A known α7 antagonist (e.g., methyllycaconitine) in the presence of an agonist.

HTS_Workflow cluster_prep Phase 1: Preparation cluster_screen Phase 2: Primary Screening cluster_analysis Phase 3: Data Analysis cluster_confirmation Phase 4: Hit Confirmation compound_prep Compound Stock Preparation (10 mM in DMSO) plate_prep Assay-Ready Plate Generation (10 µM) compound_prep->plate_prep primary_screen HTS Assay Execution (e.g., Calcium Flux) plate_prep->primary_screen cell_prep Cell Plating & Dye Loading (384-well format) cell_prep->primary_screen data_qc Data Normalization & Quality Control (Z') primary_screen->data_qc hit_id Hit Identification (Thresholding) data_qc->hit_id dose_response Concentration-Response Curve (EC50/IC50) hit_id->dose_response Confirm Hits ortho_assay Orthogonal Assay (e.g., Membrane Potential) dose_response->ortho_assay Confirm Hits lead_opt Lead Optimization ortho_assay->lead_opt Validated Hits

Caption: High-throughput screening workflow for 1-Methyl-1,8-diazaspiro[4.5]decan-2-one dihydrochloride.

Data Analysis and Hit Identification

A robust data analysis pipeline is crucial for extracting meaningful results from large HTS datasets.

  • Data Normalization: Raw data from the plate reader should be normalized to account for plate-to-plate and intra-plate variability.[10] A common method is to normalize to the plate's controls:

    • % Activation (for agonists/PAMs): ((Signal_compound - μ_neg) / (μ_pos - μ_neg)) * 100

    • % Inhibition (for antagonists): 100 - (((Signal_compound - μ_neg) / (μ_pos - μ_neg)) * 100)

  • Hit Selection: A "hit" is a compound that produces a response exceeding a predefined threshold. A common approach is to use a threshold based on the standard deviation of the sample population (e.g., > 3 standard deviations from the mean of the plate).

  • Concentration-Response Curves: Confirmed hits should be re-tested in a dose-response format (typically a 10-point, 3-fold serial dilution) to determine their potency (EC₅₀ for agonists/PAMs, IC₅₀ for antagonists) and efficacy (Eₘₐₓ).

a7_nAChR_Pathway cluster_membrane Plasma Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space nAChR α7 nAChR (Ligand-Gated Ion Channel) ca_ion Ca²⁺ nAChR->ca_ion Channel Opening & Ca²⁺ Influx agonist Agonist (e.g., Acetylcholine, PNU-282987) agonist->nAChR Binds & Activates compound 1-Methyl-1,8-diazaspiro[4.5]decan-2-one (Test Compound) compound->nAChR Modulates (Agonist, Antagonist, or PAM?) downstream Downstream Signaling (e.g., CREB activation, Neurotransmitter release) ca_ion->downstream Activates

Caption: Hypothesized signaling pathway for α7 nAChR modulation.

Confirmatory and Secondary Assays

Primary hits should be subjected to further testing to confirm their activity and elucidate their mechanism of action.

  • Orthogonal Assays: As described, running both calcium flux and membrane potential assays helps to eliminate false positives.

  • Radioligand Binding Assays: These assays determine if the compound directly binds to the α7 nAChR and can reveal its binding affinity (Kᵢ).[11]

  • Electrophysiology: Patch-clamp electrophysiology is the gold standard for characterizing the effects of compounds on ion channel function, providing detailed information on kinetics and mechanism of action.[3]

Conclusion

1-Methyl-1,8-diazaspiro[4.5]decan-2-one dihydrochloride represents a novel chemical entity with the potential for biological activity. This application note provides a robust framework for its evaluation as a modulator of the α7 nicotinic acetylcholine receptor using established high-throughput screening methodologies. By following these protocols for assay development, execution, and data analysis, researchers can effectively and efficiently determine the compound's potential as a valuable chemical probe or a starting point for a drug discovery program.

References

  • Assay Development for High-Throughput Screening: Best Practices. Technology Networks. Available from: [Link]

  • A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. CRC Press. Available from: [Link]

  • Functional characterization and high-throughput screening of positive allosteric modulators of α7 nicotinic acetylcholine receptors in IMR-32 neuroblastoma cells. PubMed. Available from: [Link]

  • Assay Guidance Manual. NCBI Bookshelf. Available from: [Link]

  • Advanced Assay Development Guidelines for Image-Based High Content Screening and Analysis. NCBI Bookshelf. Available from: [Link]

  • Data analysis approaches in high throughput screening. IntechOpen. Available from: [Link]

  • High-throughput cell-based assays for identifying antagonists of multiple smoking-associated human nicotinic acetylcholine receptor subtypes. PMC. Available from: [Link]

  • Virtual Screening against Acetylcholine Binding Protein. PMC. Available from: [Link]

  • A novel in vitro assay model developed to measure both extracellular and intracellular acetylcholine levels for screening cholinergic agents. PLOS One. Available from: [Link]

  • Analysis of HTS data. Cambridge MedChem Consulting. Available from: [Link]

  • High-Throughput Screening Data Analysis. Basicmedical Key. Available from: [Link]

  • Data Analysis Approaches in High Throughput Screening. IntechOpen. Available from: [Link]

  • nAChR (α4β2) Functional Antagonist Assay Service. Reaction Biology. Available from: [Link]

  • Overview: Acetylcholine Receptor Modulating Antibody, Flow Cytometry Assay, Serum. Mayo Clinic Laboratories. Available from: [Link]

  • Target identification and validation of the alpha7 nicotinic acetylcholine receptor as a potential therapeutic target in retinal disease. Frontiers. Available from: [Link]

  • Discovery of Potent, Selective, and Orally Bioavailable Small-Molecule Modulators of the Mediator Complex-Associated Kinases CDK8 and CDK19. ACS Publications. Available from: [Link]

  • Human Nicotinic Acetylcholine Receptor alpha 7 ELISA Kit. Antibodies.com. Available from: [Link]

  • Recent Advances in the Discovery of Nicotinic Acetylcholine Receptor Allosteric Modulators. MDPI. Available from: [Link]

  • triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. IRIS. Available from: [Link]

  • Discovery of Potent, Selective, and Orally Bioavailable Small-Molecule Modulators of the Mediator Complex-Associated Kinases CDK8 and CDK19. PMC. Available from: [Link]

  • Discovery of Novel 2,8-Diazaspiro[4.5]decanes as Orally Active Glycoprotein IIb-IIIa Antagonists. ACS Publications. Available from: [Link]

  • 2-Methyl-2,8-diazaspiro[4.5]decane dihydrochloride. PubChem. Available from: [Link]

  • 1-methyl-1,7-diazaspiro[4.5]decane dihydrochloride. PubChemLite. Available from: [Link]

  • Design, Synthesis and Biological Evaluation of Novel diazaspiro[4.5]decan-1-one Derivatives as Potential Chitin Synthase Inhibitors and Antifungal Agents. PubMed. Available from: [Link]

  • Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors. PubMed. Available from: [Link]

  • 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. MDPI. Available from: [Link]

  • Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. ResearchGate. Available from: [Link]

Sources

Mastering the Dissolution of 1-Methyl-1,8-diazaspiro[4.5]decan-2-one dihydrochloride: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

For researchers, scientists, and drug development professionals, the successful formulation of an active pharmaceutical ingredient (API) is fundamentally linked to its solubility characteristics. 1-Methyl-1,8-diazaspiro[4.5]decan-2-one dihydrochloride, a spirocyclic lactam, presents a unique set of challenges and opportunities in this regard. As a dihydrochloride salt, its solubility is significantly influenced by the presence of two basic centers, which are protonated to enhance aqueous solubility.[1][2] This technical guide provides a comprehensive overview of the principles and protocols for identifying the most effective solvents for this compound, ensuring its seamless integration into downstream applications.

The spirocyclic nature of the core structure introduces a three-dimensional architecture that can influence crystal packing and, consequently, solubility.[3] This guide will delve into the theoretical underpinnings of solvent selection, provide detailed experimental protocols for solubility determination, and offer insights into the practical aspects of handling dihydrochloride salts.

Theoretical Framework: Understanding the Solubility of a Dihydrochloride Salt

The conversion of a free base to a dihydrochloride salt is a common strategy to improve the aqueous solubility and stability of a compound.[1][2][4] This is achieved by introducing ionic character to the molecule, which allows for more favorable interactions with polar solvent molecules.[1] In the case of 1-Methyl-1,8-diazaspiro[4.5]decan-2-one dihydrochloride, the two hydrochloride moieties significantly increase its polarity.

Key Physicochemical Principles:

  • Polarity and Protic Solvents: As an ionic compound, 1-Methyl-1,8-diazaspiro[4.5]decan-2-one dihydrochloride is expected to be most soluble in polar protic solvents such as water, methanol, and ethanol.[5] These solvents can effectively solvate both the chloride anions and the protonated amine cations through ion-dipole interactions and hydrogen bonding.

  • The Common-Ion Effect: A critical consideration for hydrochloride salts is the "common-ion effect."[6] In solutions containing a high concentration of chloride ions, such as hydrochloric acid or buffered saline solutions, the dissolution of the dihydrochloride salt can be suppressed.[1] This is due to Le Chatelier's principle, where the excess chloride ions shift the dissolution equilibrium towards the undissolved salt.

  • pH-Dependent Solubility: The solubility of amine salts is highly dependent on the pH of the medium. For a dihydrochloride salt, the compound will be most soluble at a pH where both basic centers are protonated. As the pH increases towards the pKa of the basic groups, the compound will begin to deprotonate, leading to the formation of the less soluble free base.

  • Crystal Lattice Energy: The energy required to break the crystal lattice of the solid salt must be overcome by the energy of solvation.[6] The specific crystalline form (polymorph) of 1-Methyl-1,8-diazaspiro[4.5]decan-2-one dihydrochloride will have a unique lattice energy, which can affect its solubility.

Systematic Approach to Solvent Screening

A systematic and tiered approach is recommended for efficiently identifying suitable solvents. This process begins with qualitative assessments and progresses to quantitative determinations.

Caption: A tiered workflow for solvent screening.

Experimental Protocols

The following protocols provide a framework for the systematic determination of the solubility of 1-Methyl-1,8-diazaspiro[4.5]decan-2-one dihydrochloride.

Protocol 1: Qualitative Solubility Assessment

Objective: To rapidly assess the approximate solubility of the compound in a range of solvents.

Materials:

  • 1-Methyl-1,8-diazaspiro[4.5]decan-2-one dihydrochloride

  • Selection of solvents (see Table 1 for suggestions)

  • Small vials or test tubes

  • Vortex mixer

  • Spatula

Procedure:

  • Add approximately 1-2 mg of 1-Methyl-1,8-diazaspiro[4.5]decan-2-one dihydrochloride to a clean, dry vial.

  • Add 0.1 mL of the selected solvent to the vial.

  • Vortex the mixture vigorously for 30 seconds.

  • Visually inspect the solution for any undissolved solid.

  • If the solid has completely dissolved, add another 1-2 mg of the compound and repeat steps 3 and 4.

  • Continue adding the compound until it no longer dissolves.

  • Record the observations and categorize the solubility as "freely soluble," "soluble," "sparingly soluble," or "insoluble."

Solvent Category Examples Expected Solubility
Polar Protic Water, Methanol, EthanolHigh
Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF)Moderate to High
Less Polar Acetone, IsopropanolLow to Moderate
Nonpolar Toluene, Hexane, Diethyl EtherVery Low / Insoluble

Table 1: Suggested Solvents for Initial Screening.

Protocol 2: Quantitative Solubility Determination by the Isothermal Equilibrium Method

Objective: To accurately determine the equilibrium solubility of the compound in selected solvents at a controlled temperature.[5]

Materials:

  • 1-Methyl-1,8-diazaspiro[4.5]decan-2-one dihydrochloride

  • Selected solvents of analytical grade

  • Thermostatic shaker bath

  • Analytical balance

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis) or a gravimetric analysis setup.

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm)

Caption: Workflow for quantitative solubility determination.

Procedure:

  • Preparation of Saturated Solutions: Add an excess amount of 1-Methyl-1,8-diazaspiro[4.5]decan-2-one dihydrochloride to a known volume of each selected solvent in sealed vials. The presence of undissolved solid is essential to ensure saturation.

  • Equilibration: Place the vials in a thermostatic shaker bath set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium.[5] The time required to reach equilibrium should be determined in preliminary experiments.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to permit the undissolved solid to settle. Centrifuge the samples to further separate the solid and liquid phases.[5]

  • Sample Analysis (HPLC Method):

    • Carefully withdraw an aliquot of the clear supernatant and filter it through a 0.22 µm syringe filter.

    • Dilute the filtered sample with a suitable mobile phase to a concentration within the linear range of the HPLC calibration curve.

    • Quantify the concentration of the compound using a validated HPLC method.

  • Sample Analysis (Gravimetric Method):

    • Accurately weigh a clean, dry evaporating dish.

    • Pipette a known volume (e.g., 10 mL) of the clear, filtered supernatant into the pre-weighed dish and weigh it again.

    • Evaporate the solvent to dryness in an oven at a suitable temperature.

    • Continue drying until a constant weight is achieved.[7]

    • The weight of the residue corresponds to the amount of dissolved solute.

  • Data Analysis: Calculate the solubility from the measured concentration and any dilution factors. Express the solubility in mg/mL or mol/L. The experiment should be repeated at least in triplicate to ensure reproducibility, and the results reported as the mean ± standard deviation.[5]

Data Summary and Interpretation

The results of the quantitative solubility determination should be compiled into a clear and concise table for easy comparison.

Solvent Temperature (°C) Solubility (mg/mL) ± SD Molar Solubility (mol/L) ± SD
Water25Experimental ValueCalculated Value
Methanol25Experimental ValueCalculated Value
Ethanol25Experimental ValueCalculated Value
DMSO25Experimental ValueCalculated Value

Table 2: Example of a Quantitative Solubility Data Summary.

Conclusion and Recommendations

Based on the principles of "like dissolves like" and the ionic nature of dihydrochloride salts, it is anticipated that 1-Methyl-1,8-diazaspiro[4.5]decan-2-one dihydrochloride will exhibit the highest solubility in polar protic solvents such as water and lower-aliphatic alcohols. Polar aprotic solvents like DMSO are also likely to be effective. The provided protocols offer a robust framework for empirically determining the optimal solvent system for your specific application. It is crucial to consider the downstream compatibility of the chosen solvent. For biological applications, aqueous-based systems or solvents with low toxicity, such as ethanol or DMSO, are generally preferred. For chemical reactions or purifications, the choice of solvent will depend on the specific reaction conditions and the desired outcome.

References

  • PubChem. (n.d.). 1-methyl-1,8-diazaspiro[4.5]decan-2-one dihydrochloride. Retrieved from [Link]

  • Serajuddin, A. T. (2005). Effect of chloride ion on dissolution of different salt forms of haloperidol, a model basic drug. Journal of Pharmaceutical Sciences, 94(10), 2233-2243. Retrieved from [Link]

  • Pharmapproach. (n.d.). Determination of Solubility by Gravimetric Method. Retrieved from [Link]

  • Pawar, P., & Joshi, P. (2014). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology, 6(2), 97-102. Retrieved from [Link]

  • The Salt Industry Center of Japan. (2022). METHODS FOR SALT ANALYSIS. Retrieved from [Link]

  • Scholars Crossing. (n.d.). Synthesis and Analysis of Hydrochloride Salts Used as Adulterants. Retrieved from [Link]

  • Reddit. (2018, August 3). Problem with hydrochloride salt formation/isolation. r/chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Hydrochloride. Retrieved from [Link]

  • PubChem. (n.d.). 1-methyl-1,8-diazaspiro[4.5]decane dihydrochloride. Retrieved from [Link]

  • IRIS. (2025, May 21). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Retrieved from [Link]

  • Lund University. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

  • Molecules. (2022). New Methods for the Synthesis of Spirocyclic Cephalosporin Analogues. Retrieved from [Link]

Sources

Application Notes and Protocols for the Functionalization of the 1-Methyl-1,8-diazaspiro[4.5]decan-2-one Core

Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Synthetic, Medicinal, and Process Chemistry

The 1-methyl-1,8-diazaspiro[4.5]decan-2-one scaffold is a key structural motif in modern drug discovery. Its inherent three-dimensionality, conferred by the spirocyclic center, provides a rigid framework that can enhance interactions with biological targets, improve solubility, and facilitate molecular modeling.[1] Spirocyclic lactams, in general, are present in a wide array of biologically active molecules and are considered privileged scaffolds in medicinal chemistry.[2] Derivatives of the closely related 2,8-diazaspiro[4.5]decan-1-one core have been identified as potent inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1), a key mediator of necroptosis, highlighting the therapeutic potential of this compound class in inflammatory diseases.[3]

This guide provides a detailed overview of common and effective strategies for the functionalization of the 1-methyl-1,8-diazaspiro[4.5]decan-2-one core, with a focus on practical, field-proven protocols. The primary site for synthetic elaboration is the secondary amine at the 8-position, which serves as a versatile handle for introducing a diverse range of substituents to modulate the pharmacological properties of the molecule.

Core Structure and Reactive Sites

The 1-methyl-1,8-diazaspiro[4.5]decan-2-one core possesses several potential sites for chemical modification. However, the nucleophilicity of the secondary amine at the N-8 position of the piperidine ring makes it the most common and logical point for derivatization.

  • N-8 Position (Secondary Amine): Highly nucleophilic and readily undergoes alkylation, acylation, arylation, and reductive amination. This is the primary focus of functionalization efforts.

  • N-1 Position (Tertiary Amide): The nitrogen is part of an amide and is already substituted with a methyl group, making it generally unreactive under standard conditions.

  • C-3 Position (α-to-carbonyl): Enolization and subsequent reaction at this position are possible but typically require strong bases and are less common than N-8 functionalization.

The strategic choice to focus on the N-8 position allows for the systematic exploration of the chemical space around the spirocyclic core, enabling the fine-tuning of structure-activity relationships (SAR).

General Experimental Workflow

The functionalization of the 1-methyl-1,8-diazaspiro[4.5]decan-2-one core typically follows a straightforward workflow. The initial spirocycle can be procured commercially as a hydrochloride salt or synthesized via established routes.[4] The free base is then subjected to various coupling reactions to install the desired functionality at the N-8 position.

G cluster_prep Preparation cluster_func Functionalization at N-8 cluster_end Final Steps Start 1-Methyl-1,8-diazaspiro[4.5]decan-2-one (Hydrochloride Salt) FreeBase Free Base Generation (e.g., aq. NaHCO3) Start->FreeBase Basification Alkylation N-Alkylation (R-X, Base) FreeBase->Alkylation Acylation N-Acylation (RCOCl, Base) FreeBase->Acylation ReductiveAmination Reductive Amination (RCHO, NaBH(OAc)3) FreeBase->ReductiveAmination Workup Aqueous Workup & Extraction Alkylation->Workup Acylation->Workup ReductiveAmination->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization

Caption: General workflow for N-8 functionalization.

Protocol 1: N-Alkylation of the Spirocyclic Core

N-alkylation is a fundamental method for introducing alkyl or benzyl groups at the N-8 position. The reaction proceeds via a standard SN2 mechanism, where the nucleophilic secondary amine displaces a leaving group from an electrophilic carbon. The choice of base is critical to neutralize the acid generated during the reaction and maintain a sufficient concentration of the free amine.

Causality and Experimental Choices:

  • Reagents: Alkyl or benzyl halides (bromides, chlorides) are common electrophiles.

  • Base: A non-nucleophilic base such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) is used to prevent competition with the substrate amine.

  • Solvent: Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (CH₃CN) are ideal as they effectively solvate the cation of the base and do not interfere with the nucleophile.

Step-by-Step Methodology:
  • Preparation: To a solution of 1-methyl-1,8-diazaspiro[4.5]decan-2-one (1.0 eq) in anhydrous DMF, add the desired alkyl or benzyl halide (1.1-1.2 eq).

  • Base Addition: Add potassium carbonate (K₂CO₃, 2.0-3.0 eq) to the mixture.

  • Reaction: Stir the reaction mixture at room temperature or heat to 50-60 °C for 4-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, pour the reaction mixture into water and extract with an organic solvent such as ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Representative N-Alkylation Reactions
EntryAlkylating AgentProductYield (%)Key Spectroscopic Data (¹H NMR, DMSO-d₆)Ref.
1Benzyl bromide8-Benzyl-1-methyl-1,8-diazaspiro[4.5]decan-2-one~35% (analogous)δ 7.52–7.09 (m, aromatic H), 4.31 (s, -CH₂-Ph), 3.73–2.98 (m, piperidine H)[5]
2Isobutyl bromide8-Isobutyl-1-methyl-1,8-diazaspiro[4.5]decan-2-one~30% (analogous)δ 4.34 (s, -CH₂-), 3.69-3.06 (m, piperidine H), 0.91-0.87 (d, isobutyl CH₃)[6]
34-Hydroxybenzyl bromide8-(4-Hydroxybenzyl)-1-methyl-1,8-diazaspiro[4.5]decan-2-one~34% (analogous)δ 9.36 (bs, OH), 7.54–6.65 (m, aromatic H), 4.31 (s, -CH₂-Ar)[6]

Note: Yields and spectroscopic data are based on analogous reactions on the closely related 1,4,8-triazaspiro[4.5]decan-2-one core as detailed in the cited literature.[5][6]

Protocol 2: N-Acylation of the Spirocyclic Core

N-acylation introduces an amide functionality, which can act as a hydrogen bond acceptor and significantly alter the electronic and physical properties of the parent molecule. The reaction is typically rapid and high-yielding.

Causality and Experimental Choices:

  • Reagents: Acid chlorides or anhydrides are highly reactive acylating agents.

  • Base: A tertiary amine base like triethylamine (Et₃N) or pyridine is used to scavenge the HCl generated from the reaction with acid chlorides.

  • Solvent: Aprotic solvents such as dichloromethane (DCM) or tetrahydrofuran (THF) are commonly used.

Step-by-Step Methodology:
  • Preparation: Dissolve 1-methyl-1,8-diazaspiro[4.5]decan-2-one (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM and cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add the desired acid chloride (1.1 eq) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Quench the reaction with water. Separate the organic layer, and wash successively with 1 M HCl, saturated aqueous sodium bicarbonate (NaHCO₃), and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product can often be used without further purification or can be purified by column chromatography or recrystallization.

G reagents Spirocycle (1.0 eq) Acid Chloride (1.1 eq) Et3N (1.5 eq) DCM protocol Dissolve & Cool to 0 °C Add Acid Chloride Dropwise Stir at RT (1-4h) Quench & Work-up Purify reagents:f0->protocol:s0 reagents:f1->protocol:s1 reagents:f2->protocol:s0 reagents:f3->protocol:s0

Caption: N-Acylation experimental workflow.

Protocol 3: N-Arylation via Buchwald-Hartwig Coupling

For the introduction of aryl or heteroaryl moieties at the N-8 position, the Buchwald-Hartwig amination is a powerful and versatile method. This palladium-catalyzed cross-coupling reaction forms a C-N bond between the spirocyclic amine and an aryl halide.

Causality and Experimental Choices:

  • Catalyst System: A combination of a palladium precursor (e.g., Pd₂(dba)₃) and a phosphine ligand (e.g., Xantphos, BINAP) is required to facilitate the catalytic cycle (oxidative addition, amine coordination, reductive elimination).

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) is necessary to deprotonate the amine and activate it for coupling.

  • Solvent: Anhydrous, deoxygenated toluene or dioxane is used to prevent catalyst deactivation.

Step-by-Step Methodology:
  • Inert Atmosphere: To an oven-dried flask, add the aryl halide (1.0 eq), 1-methyl-1,8-diazaspiro[4.5]decan-2-one (1.2 eq), the palladium catalyst, the phosphine ligand, and the base under an inert atmosphere (e.g., Argon or Nitrogen).

  • Solvent Addition: Add anhydrous, degassed solvent via syringe.

  • Reaction: Heat the mixture to 80-110 °C and stir for 12-24 hours. Monitor the reaction by LC-MS.

  • Work-up: After cooling to room temperature, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.

  • Purification: Concentrate the filtrate and purify the residue by flash column chromatography.

Data Presentation: Representative N-Arylation Reaction
EntryAryl HalideCatalyst/LigandBaseProductYield (%)Ref.
14-BromotoluenePd₂(dba)₃ / XantphosCs₂CO₃1-Methyl-8-(p-tolyl)-1,8-diazaspiro[4.5]decan-2-one~99% (analogous)[7]

Note: Yield is based on an analogous Buchwald-Hartwig coupling reaction with a piperidine derivative.[7]

Characterization

The successful functionalization of the 1-methyl-1,8-diazaspiro[4.5]decan-2-one core is confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: Provides definitive structural information. Key diagnostic signals include the appearance of new resonances corresponding to the introduced functional group and shifts in the signals of the piperidine ring protons adjacent to the N-8 nitrogen. For example, in N-alkylation, the disappearance of the N-H proton signal is a key indicator of reaction completion.[5][6]

  • Mass Spectrometry (MS): Confirms the molecular weight of the synthesized derivative, typically observed as the [M+H]⁺ ion in ESI-MS.[5][6][8]

  • Infrared (IR) Spectroscopy: Can show the presence of key functional groups, such as the amide C=O stretch in acylated products.[9]

Conclusion

The 1-methyl-1,8-diazaspiro[4.5]decan-2-one core is a versatile platform for the synthesis of novel chemical entities with significant therapeutic potential. The protocols outlined in this guide for N-alkylation, N-acylation, and N-arylation provide robust and reproducible methods for elaborating this scaffold. By leveraging these synthetic strategies, researchers can efficiently generate libraries of diverse compounds for screening in drug discovery programs, accelerating the development of new medicines for a range of diseases.

References

  • Chemical Methods for the Construction of Spirocyclic β-Lactams and Their Biological Importance. (2024).
  • New Methods for the Synthesis of Spirocyclic Cephalosporin Analogues. Molecules. [Link]

  • Strategies and methodologies for the construction of spiro-γ-lactams: an update. Organic & Biomolecular Chemistry. [Link]

  • Syntheses and medicinal chemistry of spiro heterocyclic steroids. Beilstein Journal of Organic Chemistry. [Link]

  • Synthesis of medicinally privileged spiro-β-lactams. ScholarWorks @ UTRGV.
  • Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. MDPI. [Link]

  • 1-methyl-1,8-diazaspiro[4.5]decan-2-one dihydrochloride. PubChem.
  • A straightforward and efficiently scaleable synthesis of novel racemic 4-substituted 2,8-diazaspiro[4.5]decan-1-one derivatives. ResearchGate. [Link]

  • 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. PMC. [Link]

  • 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. ResearchGate. [Link]

  • Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. ResearchGate. [Link]

  • 4-(8-Propyl-2,4-dithioxo-1,3-diazaspiro[4.5]decan-3-yl)spiro[1,5- dihydro. [Source not explicitly named, likely a journal article].
  • 1,8-Diazaspiro[4.5]decan-2-one hydrochloride. AiFChem.
  • Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors. PubMed. [Link]nlm.nih.gov/35228069/)

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Aqueous Solubility of 1-Methyl-1,8-diazaspiro[4.5]decan-2-one Dihydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development teams encountering unexpected formulation hurdles with spirocyclic diamines. 1-Methyl-1,8-diazaspiro[4.5]decan-2-one dihydrochloride (CAS 1609407-01-3) is a highly versatile building block and pharmacophore. Because it is formulated as a dihydrochloride salt, researchers naturally assume it possesses near-infinite aqueous solubility. However, in complex biological buffers, formulation vehicles, or simulated physiological fluids, this compound is governed by strict thermodynamic boundaries.

This guide moves beyond basic troubleshooting. We will dissect the causality behind your formulation failures—whether driven by common-ion suppression or microenvironmental pH shifts—and provide self-validating protocols to engineer robust solutions.

Diagnostic Troubleshooting Guide

Q: Why does my compound dissolve easily in DI water but precipitate when formulated in normal saline (0.9% NaCl) or Simulated Gastric Fluid (SGF)? A: This is a classic manifestation of the common-ion effect . 1-Methyl-1,8-diazaspiro[4.5]decan-2-one dihydrochloride dissociates into the protonated spiro-diamine and two chloride ions. In media with high endogenous chloride concentrations (0.9% NaCl contains ~154 mM Cl⁻), Le Chatelier's principle forces the solubility product equilibrium ( Ksp​ ) backward. The excess chloride drastically suppresses the thermodynamic solubility of the salt, causing it to precipitate . Actionable Insight: For intravenous formulations, replace saline with 5% Dextrose in Water (D5W) to remove the chloride burden. For oral dosing, consider screening for a non-halide salt form (e.g., mesylate) if gastric precipitation limits exposure.

Q: My formulation is clear at low pH, but becomes cloudy and precipitates upon dilution into PBS (pH 7.4) or cell culture media. What is happening? A: You are observing salt disproportionation . Every salt has a critical thermodynamic transition point known as pHmax​ —the pH at which the solubility of the ionized salt equals the intrinsic solubility of the un-ionized free base. Because 1-Methyl-1,8-diazaspiro[4.5]decan-2-one is a weak base, exposing its dihydrochloride salt to a pH above its pHmax​ causes deprotonation. The system thermodynamically shifts, and the poorly soluble free base precipitates out of solution . Actionable Insight: Maintain the formulation pH below the pHmax​ using a citrate or acetate buffer. If physiological pH is strictly required for your assay, you must utilize solubilizing excipients (e.g., cyclodextrins like HP-β-CD or surfactants) to artificially raise the apparent intrinsic solubility of the free base.

Experimental Protocols
Self-Validating Protocol: Determination of pHmax​ and Phase Boundary

To rationally design a formulation, you must map the exact pH at which 1-Methyl-1,8-diazaspiro[4.5]decan-2-one dihydrochloride disproportionates.

Why this is a self-validating system: This protocol approaches the thermodynamic equilibrium from two opposite directions (acidic and basic). If the system is truly at equilibrium, both titration curves will converge at the exact same pHmax​ and solubility limit. Failure to converge indicates metastable supersaturation or hydrate formation, immediately alerting you to kinetic artifacts .

Step-by-Step Methodology:

  • Preparation: Prepare two saturated suspensions in separate vials.

    • Vial A: 100 mg of the dihydrochloride salt in 1 mL DI water.

    • Vial B: 100 mg of the free base in 1 mL DI water.

  • Equilibration: Stir both vials at a constant temperature (25°C) for 24 hours to ensure solid-liquid equilibrium.

  • Bidirectional Titration:

    • Vial A (Salt): Slowly titrate with 0.1 M NaOH to incrementally raise the pH.

    • Vial B (Base): Slowly titrate with 0.1 M HCl to incrementally lower the pH.

  • Sampling & Measurement: At each 0.5 pH unit increment, extract a 50 µL aliquot. Centrifuge immediately at 10,000 x g for 5 minutes to pellet undissolved solids.

  • Quantification: Dilute the supernatant in the mobile phase and quantify the dissolved compound via HPLC-UV (or CAD/ELSD if UV chromophores are weak).

  • Analysis: Plot Log(Solubility) vs. pH for both vials. The intersection point of the two curves is your definitive pHmax​ .

Quantitative Data Summary

The following table summarizes the theoretical solubility behavior of 1-Methyl-1,8-diazaspiro[4.5]decan-2-one dihydrochloride across standard laboratory media:

MediumTypical pHDominant Solid State at EquilibriumPrimary Solubility BarrierExpected Solubility Range
DI Water ~4.0 (unbuffered)Dihydrochloride SaltIntrinsic Ksp​ High (>50 mg/mL)
0.9% NaCl (Saline) ~5.5Dihydrochloride SaltCommon-Ion Effect (Cl⁻)Moderate (10-20 mg/mL)
0.1N HCl (SGF) 1.2Dihydrochloride SaltCommon-Ion Effect (Cl⁻)Low-Moderate (5-15 mg/mL)
PBS 7.4Free BaseDisproportionation (pH > pHmax​ )Very Low (<1 mg/mL)
Systems Diagram: Solubility Decision Tree

G A Solubility Issue Detected 1-Methyl-1,8-diazaspiro[4.5]decan-2-one 2HCl B Assess Medium pH A->B C pH < pHmax (e.g., SGF, Saline) B->C Acidic Media D pH > pHmax (e.g., PBS, SIF) B->D Neutral/Basic Media E Common-Ion Effect Excess Cl⁻ suppresses Ksp C->E F Salt Disproportionation Conversion to Free Base D->F G Action: Reduce Cl⁻ load or switch to Mesylate salt E->G H Action: Modulate micro-pH or add solubilizers F->H

Decision tree for diagnosing and resolving solubility limits of dihydrochloride salts based on pH.

Frequently Asked Questions (FAQs)

Q: Can I just add more HCl to my formulation to force the compound back into solution? A: Counterintuitively, no. While lowering the pH prevents disproportionation into the free base, adding excess HCl introduces more chloride ions. This will trigger the common-ion effect and cause the dihydrochloride salt itself to precipitate. You must balance the pH just below pHmax​ without overloading the system with chloride .

Q: Does the spirocyclic structure affect its solubility profile? A: Yes. The rigid, non-planar nature of the 1,8-diazaspiro[4.5]decane ring system prevents tight crystal lattice packing compared to flat aromatic systems, which generally favors lower melting points and higher intrinsic solubility. However, the lipophilic 1-methyl group increases the hydrophobicity of the free base, making the disproportionation drop-off at physiological pH much more severe.

Q: We observe a gel-like substance at concentrations >100 mg/mL during toxicology formulation. Is this precipitation? A: Not necessarily. High concentrations of amphiphilic spirocyclic salts can self-associate into micelle-like structures or liquid crystals, leading to high viscosity or gelation. This is often misdiagnosed as precipitation. Diluting the sample slightly or increasing the temperature will break the self-association and restore a Newtonian fluid state.

References
  • Serajuddin, A. T. M. (1987). "pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts." Journal of Pharmaceutical Sciences.[Link]

  • Serajuddin, A. T. M. (2007). "Salt formation to improve drug solubility." Advanced Drug Delivery Reviews.[Link]

  • Merritt, J. M., et al. (2016). "Salt Disproportionation in the Solid State: Role of Solubility and Counterion Volatility." Molecular Pharmaceutics.[Link]

  • Vinarov, Z., et al. (2024). "Machine-Vision-Enabled Salt Dissolution Analysis." Molecular Pharmaceutics.[Link]

Technical Support Center: Troubleshooting Low Yield in 1-Methyl-1,8-diazaspiro[4.5]decan-2-one Dihydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 1-Methyl-1,8-diazaspiro[4.5]decan-2-one dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this multi-step synthesis. We will delve into the causality behind experimental choices and provide field-proven insights to help you troubleshoot and optimize your reaction yields.

Overview of the Synthetic Pathway

The synthesis of 1-Methyl-1,8-diazaspiro[4.5]decan-2-one dihydrochloride is a multi-step process that requires careful control of reaction conditions to achieve high yields. A common and logical synthetic route, synthesized from established chemical principles, proceeds via a Strecker reaction to form a key α-aminonitrile intermediate, followed by cyclization to the lactam, deprotection, and final salt formation. This guide will address potential pitfalls at each of these critical stages.

Frequently Asked Questions (FAQs) & Troubleshooting

Stage 1: Strecker Synthesis of the α-Aminonitrile Intermediate

The initial step involves the formation of 1-(methylamino)-4-piperidinecarbonitrile from a suitable N-protected 4-piperidone, methylamine, and a cyanide source.

Q1: I am getting a very low yield of my desired α-aminonitrile intermediate from the Strecker reaction. What are the likely causes?

A1: Low yields in the Strecker synthesis of this spirocyclic aminonitrile can often be attributed to several factors, primarily related to the stability of the reactants and intermediates, and the reaction equilibrium.

  • Cause 1: Incomplete Imine Formation. The Strecker reaction proceeds through an iminium ion intermediate.[1][2] If the formation of this intermediate is slow or incomplete, the overall reaction rate will be poor. The equilibrium between the piperidone starting material, methylamine, and the corresponding imine can be unfavorable.

    • Solution: Ensure you are using an appropriate solvent system. While aqueous systems can be used, a mixture of an organic solvent like DMSO with water can improve the solubility of the starting ketone.[3] The pH of the reaction is also critical; it should be weakly acidic to facilitate imine formation without excessively protonating the methylamine, which would render it non-nucleophilic.[2]

  • Cause 2: Cyanohydrin Formation as a Major Side Product. Ketones can react with cyanide to form cyanohydrins.[4] This is a competing equilibrium reaction that can consume your starting material.

    • Solution: The relative rates of imine and cyanohydrin formation are key. Ensuring a sufficient concentration of methylamine and maintaining a slightly acidic pH can favor the formation of the imine and its subsequent reaction with cyanide.[1]

  • Cause 3: Degradation of Starting Materials or Product. The α-aminonitrile product can be unstable under harsh conditions. Prolonged reaction times or high temperatures can lead to decomposition.

    • Solution: Monitor the reaction progress closely using an appropriate analytical technique like TLC or LC-MS. Aim for the shortest reaction time necessary for the consumption of the starting material. Maintain a moderate reaction temperature; room temperature is often sufficient.[3]

Stage 2: Cyclization to the Spiro-Lactam

This stage involves the conversion of the α-aminonitrile to the 1-Methyl-1,8-diazaspiro[4.5]decan-2-one core. This is typically achieved through hydrolysis of the nitrile to a carboxylic acid followed by amide bond formation, or via an intermediate such as a ureido derivative.[3]

Q2: My attempt to cyclize the α-aminonitrile to the lactam has resulted in a complex mixture of products and a low yield of the desired spiro-lactam. What is going wrong?

A2: The cyclization step is often the most challenging in spiro-lactam synthesis.[5] The formation of a stable five-membered lactam ring is generally favorable, but side reactions are common.

  • Cause 1: Incomplete Nitrile Hydrolysis. If you are proceeding via a hydrolysis-cyclization route, incomplete conversion of the nitrile to the carboxylic acid will prevent lactam formation.

    • Solution: Strong acidic or basic conditions are typically required for nitrile hydrolysis. However, these conditions can also lead to degradation. A stepwise approach can be beneficial. First, hydrolyze the nitrile under controlled conditions (e.g., using aqueous HCl), isolate the resulting amino acid, and then perform the cyclization using a coupling agent like DCC (N,N'-Dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).[6]

  • Cause 2: Polymerization. Amino acids, the precursors to lactams, can undergo intermolecular reactions to form polymers instead of the desired intramolecular cyclization.

    • Solution: Employing high-dilution conditions during the cyclization step can favor the intramolecular reaction. The slow addition of the amino acid to a heated solvent containing a coupling agent is a standard technique to minimize polymerization.

  • Cause 3: Use of an Inappropriate Cyclization Method. For this specific substrate, direct cyclization from the aminonitrile might be problematic. An alternative route through a ureido intermediate, as seen in hydantoin synthesis, followed by cyclization and hydrolysis can be more efficient.[3]

    • Solution: Consider treating the α-aminonitrile with potassium cyanate to form the corresponding ureido derivative. This intermediate can then be cyclized under basic conditions to form a spiro-hydantoin. Subsequent selective hydrolysis of the hydantoin can yield the desired lactam.[3]

Stage 3: N-Deprotection of the Piperidine Ring

If an N-benzyl protecting group was used for the piperidine nitrogen, it must be removed to yield the free secondary amine.

Q3: I am struggling with the N-debenzylation of my spiro-lactam. The reaction is either incomplete or I am seeing decomposition of my product.

A3: N-debenzylation via catalytic hydrogenation is a common method, but its success is highly dependent on the catalyst, solvent, and the presence of other functional groups.[7][8]

  • Cause 1: Catalyst Poisoning. The catalyst (e.g., Palladium on carbon, Pd/C) can be poisoned by impurities in the starting material or solvent, leading to incomplete reaction.

    • Solution: Ensure your spiro-lactam intermediate is of high purity before attempting the deprotection. Use high-purity solvents. If catalyst poisoning is suspected, increasing the catalyst loading or using a fresh batch of catalyst may help.

  • Cause 2: Inefficient Hydrogen Transfer. For catalytic transfer hydrogenation using a hydrogen source like ammonium formate, the efficiency of hydrogen transfer to the catalyst surface is crucial.

    • Solution: Ensure vigorous stirring to maintain good contact between the catalyst, the substrate, and the hydrogen donor. The choice of solvent can also influence the reaction; methanol or ethanol are commonly used.[8] Acetic acid can sometimes be added to facilitate the reaction, but its compatibility with your substrate should be verified.[7]

  • Cause 3: Reducible Functional Groups. If your molecule contains other functional groups that can be reduced under the reaction conditions (e.g., alkenes, alkynes, nitro groups), you may see undesired side products.

    • Solution: If other reducible groups are present, alternative deprotection methods should be considered. Oxidative deprotection using reagents like ammonium cerium(IV) nitrate (CAN) can be an option, although the compatibility with the lactam and other functionalities must be tested.[9]

Stage 4: Dihydrochloride Salt Formation and Purification

The final step involves the formation of the dihydrochloride salt to improve the stability and solubility of the final product.

Q4: After adding HCl to my purified free base, I am getting an oil or a sticky solid instead of a crystalline dihydrochloride salt, leading to low isolated yield.

A4: The formation of a stable, crystalline salt is not always straightforward and depends on several factors.[10]

  • Cause 1: Incorrect Stoichiometry. To form a dihydrochloride salt, exactly two equivalents of HCl are required to protonate the two basic nitrogen atoms in 1-Methyl-1,8-diazaspiro[4.5]decan-2-one. Using too little or too much acid can prevent crystallization.

    • Solution: Carefully calculate and add precisely two equivalents of a standardized HCl solution (e.g., HCl in dioxane or isopropanol).[11] It is often best to add the acid dropwise to a solution of the purified free base in a suitable solvent.

  • Cause 2: Inappropriate Solvent for Crystallization. The choice of solvent is critical for obtaining a crystalline salt.

    • Solution: The free base should be dissolved in a solvent in which it is soluble, but the dihydrochloride salt is not. Common choices include isopropanol, ethanol, or mixtures of ethers (like MTBE or diethyl ether) with an alcohol. After adding the HCl, cooling the solution, and sometimes scratching the inside of the flask can induce crystallization.

  • Cause 3: Presence of Impurities. Even small amounts of impurities can inhibit crystallization and lead to the formation of oils.

    • Solution: Ensure the free base is of the highest possible purity before attempting salt formation. Purification by column chromatography or recrystallization of the free base may be necessary.

Data Summary and Protocols

Table 1: Troubleshooting Guide for Low Yield

Stage of SynthesisCommon ProblemPotential CauseRecommended Solution
Strecker Synthesis Low yield of α-aminonitrileIncomplete imine formationUse a DMSO/water co-solvent system; maintain weakly acidic pH.
Cyanohydrin side productEnsure sufficient methylamine concentration.
Product degradationMonitor reaction closely; use moderate temperature.
Cyclization Complex product mixtureIncomplete nitrile hydrolysisPerform hydrolysis and cyclization in separate steps; use coupling agents.
PolymerizationUse high-dilution conditions for cyclization.
Inefficient cyclizationConsider an alternative route via a spiro-hydantoin intermediate.
N-Deprotection Incomplete reactionCatalyst poisoningPurify the intermediate; use fresh, high-quality catalyst.
Inefficient hydrogen transferEnsure vigorous stirring; optimize solvent.
Undesired side reactionsConsider alternative deprotection methods if other reducible groups are present.
Salt Formation Oiling out, no crystallizationIncorrect stoichiometryUse exactly two equivalents of HCl.
Inappropriate solventScreen different solvents (e.g., isopropanol, ethanol/ether).
Presence of impuritiesPurify the free base thoroughly before salt formation.

Experimental Workflow & Visualization

Proposed Synthetic Pathway

Synthetic_Pathway cluster_0 Stage 1: Strecker Synthesis cluster_1 Stage 2: Cyclization cluster_2 Stage 3: N-Deprotection cluster_3 Stage 4: Salt Formation A N-Benzyl-4-piperidone C N-Benzyl-1-(methylamino)- 4-piperidinecarbonitrile A->C Weakly Acidic Conditions B Methylamine, KCN D N-Benzyl-1-methyl-1,8- diazaspiro[4.5]decan-2-one C->D 1. Hydrolysis (HCl) 2. Cyclization E 1-Methyl-1,8-diazaspiro[4.5]decan-2-one (Free Base) D->E H₂, Pd/C F 1-Methyl-1,8-diazaspiro[4.5]decan-2-one dihydrochloride E->F 2 eq. HCl

Caption: Proposed synthetic pathway for 1-Methyl-1,8-diazaspiro[4.5]decan-2-one dihydrochloride.

Troubleshooting Logic for Low Yield

Troubleshooting_Yield Start Low Overall Yield Q1 Which step shows low conversion? Start->Q1 Strecker Strecker Synthesis Q1->Strecker Stage 1 Cyclization Cyclization Q1->Cyclization Stage 2 Deprotection Deprotection Q1->Deprotection Stage 3 Salt Salt Formation Q1->Salt Stage 4 Sol_Strecker Check pH, amine concentration, and reaction time. Strecker->Sol_Strecker Sol_Cyclization Consider stepwise hydrolysis/ cyclization or alternative route. Cyclization->Sol_Cyclization Sol_Deprotection Verify catalyst activity and substrate purity. Deprotection->Sol_Deprotection Sol_Salt Ensure high purity of free base and screen crystallization solvents. Salt->Sol_Salt

Caption: Decision tree for troubleshooting low yield in the synthesis.

References

Sources

Technical Support Center: A Researcher's Guide to 1-Methyl-1,8-diazaspiro[4.5]decan-2-one Dihydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 1-Methyl-1,8-diazaspiro[4.5]decan-2-one dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable research compound. As a dihydrochloride salt, this molecule requires specific storage and handling procedures to prevent degradation and ensure the accuracy and reproducibility of your experimental results.

This document provides a structured approach to understanding and mitigating potential stability issues. We will delve into the causality behind our recommendations, empowering you to make informed decisions in your laboratory.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the storage and handling of 1-Methyl-1,8-diazaspiro[4.5]decan-2-one dihydrochloride.

Q1: What are the primary factors that can cause the degradation of 1-Methyl-1,8-diazaspiro[4.5]decan-2-one dihydrochloride during storage?

A1: The primary degradation factor for 1-Methyl-1,8-diazaspiro[4.5]decan-2-one dihydrochloride is exposure to moisture . As a dihydrochloride salt, the compound is likely hygroscopic, meaning it readily absorbs water from the atmosphere[1][2]. This absorbed moisture can lead to several issues:

  • Physical Changes: The powder may clump, cake, or in severe cases, deliquesce (dissolve in the absorbed water), making accurate weighing for experiments challenging[1][2].

  • Chemical Degradation: The presence of water can facilitate hydrolysis of the amide bond within the molecule or react with the hydrochloride salt, potentially altering the compound's chemical structure and purity[1].

Q2: What are the ideal storage conditions for this compound?

A2: To maintain the integrity of 1-Methyl-1,8-diazaspiro[4.5]decan-2-one dihydrochloride, it should be stored in a cool, dry, and dark environment . The general recommendation for many stable, dry compounds is room temperature (15–25°C)[3]. However, the most critical aspect is maintaining a low-humidity environment.

Here is a summary of the recommended storage parameters:

ParameterRecommendationRationale
Temperature Room Temperature (15-25°C)Prevents thermal degradation. While some sources may list "RT," a controlled room temperature is ideal[3].
Atmosphere Inert Gas (Argon or Nitrogen)While not always mandatory for short-term storage, an inert atmosphere is best practice for long-term storage to displace moisture and oxygen, further preventing degradation[4].
Light In the Dark (Amber Vial/Opaque Container)Protects against potential photodegradation[3].
Container Tightly Sealed, Air-Tight ContainerPrevents the ingress of atmospheric moisture[1].

Q3: I've just received a new batch of 1-Methyl-1,8-diazaspiro[4.5]decan-2-one dihydrochloride. What is the first thing I should do?

A3: Upon receipt, immediately inspect the container for any signs of damage to the seal. If the seal is intact, we recommend the following best practice:

  • Do Not Open in an Uncontrolled Environment: Avoid opening the primary container in the open lab atmosphere, especially on a humid day.

  • Aliquot if Necessary: For long-term use, it is highly recommended to aliquot the compound into smaller, single-use vials under a dry atmosphere (e.g., in a glove box or a desiccator with fresh desiccant)[1]. This practice minimizes the exposure of the bulk material to atmospheric moisture each time a sample is needed.

  • Proper Labeling: Ensure each aliquot is clearly labeled with the compound name, batch number, and date of aliquoting[3][5].

  • Immediate and Correct Storage: Store the primary container and all aliquots under the recommended conditions (cool, dry, dark).

Part 2: Troubleshooting Guide

This section provides a problem-solving framework for specific issues you may encounter.

Issue 1: The powder has formed clumps or a solid cake.
  • Likely Cause: The compound has been exposed to moisture, leading to hygroscopic caking[1][2].

  • Can I still use it?

    • For non-critical applications: If the discoloration is minimal and you can still weigh the material, you may be able to use it. However, be aware that the weighed amount will not be purely your active compound due to the presence of water, leading to inaccurate solution concentrations[1].

    • For critical applications (e.g., in vivo studies, quantitative assays): It is strongly advised to use a fresh, unclumped lot. The purity and exact concentration of the compromised material are no longer guaranteed.

  • Workflow for Handling Clumped Compound:

A Issue: Compound is clumped/caked B Is the experiment quantitative or highly sensitive? A->B C YES B->C Yes D NO B->D No E Discard the compromised batch. Use a fresh, unopened vial. C->E F Can the clump be broken up for weighing? D->F G YES F->G Yes H NO F->H No I Proceed with caution. Be aware of potential concentration inaccuracies. G->I J Prepare a stock solution of the entire batch. Determine concentration via an analytical method (e.g., HPLC, titration). H->J

Caption: Troubleshooting workflow for clumped compound.

Issue 2: The compound has developed a slight yellow or brown discoloration.
  • Likely Cause: This may indicate chemical degradation. The specific degradation pathway is not published, but discoloration often results from the formation of impurities due to hydrolysis or oxidation. Exposure to light can also cause discoloration in some compounds.

  • Recommended Action:

    • Cease Use in Critical Experiments: Do not use discolored material for experiments where purity is paramount.

    • Purity Analysis: If you have the capabilities, you can analyze the purity of the material using techniques like HPLC or LC-MS to identify the presence of degradation products.

    • Review Storage and Handling Procedures: This is a critical indicator that your current storage and handling protocols may be insufficient. Refer to the recommendations in the FAQ section to prevent this from happening with new batches.

Issue 3: I am observing inconsistent results in my experiments using the same batch of the compound.
  • Potential Causes:

    • Progressive Degradation: If the main vial has been opened multiple times over a long period, it may have gradually absorbed moisture, leading to a decrease in potency.

    • Inaccurate Weighing: Clumped or static-prone powder can be difficult to weigh accurately.

    • Solution Instability: The compound may have limited stability once dissolved in a solvent.

  • Troubleshooting Steps:

A Issue: Inconsistent experimental results B Are you using a freshly prepared solution for each experiment? A->B C YES B->C Yes D NO B->D No E The issue may be with the solid compound. Is the powder free-flowing? C->E F Prepare fresh solutions before each experiment. Investigate solution stability. D->F G YES E->G Yes H NO E->H No I Check weighing technique and balance calibration. Consider anti-static measures. G->I J The powder has likely absorbed moisture. Refer to 'Clumped Compound' workflow. H->J

Caption: Troubleshooting inconsistent experimental results.

Part 3: Best Practices for Handling and Use

Adhering to these protocols will maximize the shelf-life of your compound and ensure the reliability of your data.

Experimental Protocol: Weighing and Preparing Solutions
  • Preparation: Before opening the compound container, allow it to equilibrate to room temperature if it was stored in a refrigerator. This prevents condensation from forming on the cold powder.

  • Controlled Environment: Whenever possible, weigh the compound in a low-humidity environment, such as a glove box or a balance with a draft shield.

  • Minimize Exposure: Open the container only for the time necessary to remove the required amount. Close it tightly immediately afterward. Use clean, dry spatulas and weighing instruments[3].

  • Solubilization: Consult the product's Certificate of Analysis (CoA) or relevant literature for recommended solvents. Ensure your solvent is anhydrous if the compound is particularly sensitive to hydrolysis.

  • Solution Storage: If you must store the compound in solution, it is crucial to determine its stability in that solvent. For short-term storage, keep solutions in tightly sealed vials, protected from light, and refrigerated or frozen as appropriate[1][4]. It is always best practice to use freshly prepared solutions for each experiment.

References

  • Drying and Storing Hygroscopic Salts : r/chemistry - Reddit. (2017, June 6). Retrieved from [Link]

  • Safety, Storage, and Handling of Sodium Chloride in Industries - HTMC Group. (n.d.). Retrieved from [Link]

  • The Role of Desiccants in Protecting Hygroscopic Chemicals - Ibis Scientific, LLC. (2025, May 19). Retrieved from [Link]

  • Optimizing Compound Storage for Long-Term Stability and Safety - GMP Plastics. (2025, March 26). Retrieved from [Link]

  • Handling and Storing Chemicals - Lab Manager. (2017, July 10). Retrieved from [Link]

Sources

Technical Support Center: Optimizing HPLC Methods for 1-Methyl-1,8-diazaspiro[4.5]decan-2-one dihydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the chromatographic analysis of 1-Methyl-1,8-diazaspiro[4.5]decan-2-one dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for common challenges encountered during HPLC method development for this and structurally similar basic compounds. As a polar, basic spirocyclic compound, this analyte presents unique challenges, primarily poor peak shape (tailing) and insufficient retention in standard reversed-phase systems. This document provides a structured approach to troubleshooting these issues, grounded in established chromatographic principles.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the analysis of 1-Methyl-1,8-diazaspiro[4.5]decan-2-one.

Q1: What are the primary chromatographic challenges associated with 1-Methyl-1,8-diazaspiro[4.5]decan-2-one?

A1: The primary challenges stem from the molecule's chemical properties. As a basic compound containing amine functional groups, it is prone to strong secondary ionic interactions with the stationary phase.[1][2] Specifically:

  • Peak Tailing: The basic amine groups can interact with acidic residual silanol groups on the surface of silica-based HPLC columns.[2] This secondary retention mechanism leads to asymmetrical, tailing peaks, which compromise quantification accuracy and detection limits.

  • Poor Retention: The compound is polar and, especially when protonated at low pH, may exhibit limited interaction with traditional non-polar stationary phases like C18, causing it to elute too early, near the solvent front.[3][4]

Q2: Why is mobile phase pH the most critical parameter for this analysis?

A2: Mobile phase pH directly controls the ionization state of both the analyte and the stationary phase, which dictates their interaction.[5][6][7]

  • Analyte Ionization: As a basic compound, 1-Methyl-1,8-diazaspiro[4.5]decan-2-one will be protonated (positively charged) at low to neutral pH. By raising the mobile phase pH, the amine groups can be deprotonated, making the molecule less polar and increasing its retention on a reversed-phase column.[3][6]

  • Stationary Phase Ionization: The residual silanol groups (Si-OH) on the silica surface are acidic and become deprotonated (negatively charged, SiO⁻) at pH values above approximately 4-5.[7] This negative charge strongly attracts positively charged basic analytes, causing peak tailing.[1] Controlling pH is therefore essential to either suppress silanol ionization (low pH) or suppress analyte ionization (high pH) to achieve good chromatography.[2][6]

Q3: What type of HPLC column should I start with for method development?

A3: For a basic analyte, starting with a standard Type A silica C18 column is likely to produce poor results. A better starting point is a modern, high-purity, Type B silica column that is specifically designed to minimize silanol interactions. Consider these options:

  • Base-Deactivated / End-Capped C18: These columns have the residual silanol groups chemically bonded with a small silylating agent (end-capping) to prevent them from interacting with basic analytes.[2]

  • Polar-Endcapped Phases: These columns are modified with polar groups that help shield the residual silanols. They also provide alternative selectivity and can operate under highly aqueous mobile phase conditions without phase collapse.[4][8]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): If reversed-phase methods fail to provide adequate retention, HILIC is an excellent alternative. It uses a polar stationary phase (like bare silica or amide) and a high-organic mobile phase to retain and separate highly polar compounds.[4]

Troubleshooting Guide

This guide provides a systematic, problem-oriented approach to resolving common issues.

Problem 1: Severe Peak Tailing (Asymmetry > 1.5)

Peak tailing is the most common issue for basic compounds and is typically caused by secondary interactions with the column packing.[2]

G start Start: Peak Tailing Observed check_physical Inject Neutral Compound (e.g., Toluene). Does it tail? start->check_physical physical_issue Physical Problem Identified: - Check for column void - Inspect fittings for dead volume - Replace column inlet frit check_physical->physical_issue Yes chemical_issue Chemical Problem Confirmed: Analyte-Silanol Interaction check_physical->chemical_issue No step1 Step 1: Adjust Mobile Phase pH Lower pH to 2.5 - 3.0 using a buffer (e.g., 20mM Phosphate or Formate) chemical_issue->step1 step2 Step 2: Use a Modern Column Switch to a high-purity, base-deactivated or polar-endcapped C18 column. step1->step2 If tailing persists step3 Step 3: Consider Additives (Use with Caution) Add 0.1% Formic Acid or Acetic Acid. (Note: Modern columns often make this unnecessary) step2->step3 If tailing persists solution Solution: Symmetrical Peak Achieved step3->solution If successful

Caption: Troubleshooting workflow for HPLC peak tailing.

  • Distinguish Chemical vs. Physical Problems: Before altering chemistry, rule out physical issues. A neutral, non-polar compound should not exhibit tailing from chemical interactions.[1] If it tails, there is likely a void at the head of the column or dead volume in the system's tubing or fittings.[1]

  • Optimize Mobile Phase pH (Low pH Approach): The most effective first step is to suppress the ionization of surface silanol groups.

    • Mechanism: By operating at a low pH (e.g., 2.5-3.0), the silanol groups (Si-OH) are fully protonated and neutral. This eliminates the ionic attraction between the stationary phase and the protonated basic analyte, leading to a more symmetrical peak shape.[2]

    • Protocol: Prepare an aqueous mobile phase component buffered to pH 3.0. A 10-25 mM concentration of potassium phosphate or ammonium formate is typically sufficient. Always measure and adjust the pH of the aqueous portion before mixing with the organic modifier.[7]

  • Select an Appropriate Column: If pH adjustment on your current column is insufficient, the column itself is the problem.

    • Mechanism: Modern Type B silica columns have significantly fewer and less acidic residual silanol groups compared to older Type A silica. Base-deactivated columns further shield these sites, providing a much more inert surface for basic analytes.[2]

    • Recommendation: Switch to a column like an Agilent ZORBAX StableBond (SB-C18), which is designed for low-pH operation, or a column with polar-endcapping technology.[2][8]

Problem 2: Poor or Insufficient Retention (Analyte Elutes at or Near Void Volume)

This issue arises because the polar analyte has a low affinity for the non-polar reversed-phase stationary phase.

StrategyMechanismStarting ConditionsConsiderations
1. Decrease Organic Content Increases the polarity of the mobile phase, forcing the analyte to interact more with the non-polar stationary phase.[3]Decrease Acetonitrile or Methanol percentage in 5% increments.May require a column compatible with 100% aqueous mobile phases (e.g., polar-endcapped) to prevent phase collapse.[3][8]
2. Increase Mobile Phase pH Suppresses the ionization of the basic analyte, making it more neutral and hydrophobic, thereby increasing its affinity for the stationary phase.[3][6]Use a buffer at pH 7-8 (e.g., phosphate or bicarbonate).Requires a pH-stable column. High pH can rapidly degrade standard silica columns.[5] Check column specifications.
3. Use Ion-Pair Chromatography (IPC) An anionic ion-pairing reagent (e.g., an alkyl sulfonate) is added to the mobile phase. It forms a neutral, hydrophobic ion pair with the cationic analyte, significantly increasing retention.[9][10]Mobile Phase: 5 mM Sodium Hexanesulfonate in buffered water (pH 3.0) / Acetonitrile.Requires long column equilibration times.[10] Can be incompatible with MS detectors and may dedicate the column to IPC methods.
4. Switch to HILIC Mode Uses a polar stationary phase (e.g., silica, amide) and a high-organic mobile phase. The analyte partitions into a water-enriched layer on the stationary phase surface, providing excellent retention for polar compounds.[4]Column: HILIC (bare silica). Mobile Phase: 90:10 Acetonitrile / 10mM Ammonium Acetate buffer.Injection solvent must be high in organic content to avoid peak distortion. Elution order is typically reversed from RP-HPLC.

This protocol provides a starting point for using an ion-pair reagent to retain 1-Methyl-1,8-diazaspiro[4.5]decan-2-one.

  • Reagent & Column Selection:

    • Ion-Pair Reagent: Sodium 1-hexanesulfonate (for moderate retention increase) or sodium 1-octanesulfonate (for strong retention increase).

    • Column: A standard, high-quality C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 10 mM Sodium 1-hexanesulfonate and 20 mM Potassium Phosphate, pH adjusted to 3.0 with phosphoric acid.

    • Mobile Phase B: Acetonitrile.

  • Column Equilibration (Critical Step):

    • Flush the column with a 50:50 mixture of Mobile Phase A and B for at least 30-60 minutes. The ion-pair reagent must fully adsorb onto the stationary phase surface for reproducible retention times.[10]

  • Initial Gradient Run:

    • Perform a scouting gradient from 10% to 70% B over 20 minutes to determine the approximate elution conditions.

  • Optimization:

    • Based on the scouting run, develop an isocratic or optimized gradient method. Adjust the concentration of the ion-pair reagent (2-10 mM) or the organic modifier to fine-tune retention and resolution.

Summary & Key Takeaways

The successful HPLC analysis of 1-Methyl-1,8-diazaspiro[4.5]decan-2-one dihydrochloride hinges on proactively addressing its basic and polar nature.

Caption: Decision-making framework for method optimization.

By systematically applying the principles of pH control, modern column chemistries, and alternative separation modes like ion-pairing or HILIC, robust and reproducible methods can be developed for this and other challenging basic compounds. Always begin by diagnosing the problem correctly—distinguishing between chemical and physical causes of poor chromatography—before making systematic adjustments to the mobile phase and column selection.

References
  • Exploring the Role of pH in HPLC Separation. (2024). Moravek, Inc.[Link]

  • The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. (2023). Spectroscopy Online.[Link]

  • HPLC Peak Tailing. (2022). Axion Labs.[Link]

  • Retention-pH profiles of acids and bases in hydrophilic interaction liquid chromatography. ScienceDirect.[Link]

  • Control pH During Method Development for Better Chromatography. Agilent.[Link]

  • Peak Tailing in HPLC. Element Lab Solutions.[Link]

  • How to Reduce Peak Tailing in HPLC? (2025). Phenomenex.[Link]

  • How to Increase Retention. GL Sciences.[Link]

  • HPLC Troubleshooting Guide. Hichrom.[Link]

  • Method Development HPLC. Interchim.[Link]

  • Ion pair chromatography reagents. Carlo Erba Reagents.[Link]

  • Effect of the eluent pH and acidic modifiers in high-performance liquid chromatography retention of basic analytes. ResearchGate.[Link]

  • HPLC Method Development Kit: Where to Start? Element Lab Solutions.[Link]

  • Issues and Solutions to the Use of Ion-Pairing Reagents. (2025). Welch Materials.[Link]

  • Enantioseparation of Substituted 1, 3-Diazaspiro [4.5]Decan-4-Ones: HPLC Comparative Study on Different Polysaccharide Type Chiral Stationary Phases. Oxford Academic.[Link]

  • Accurate Prediction of Retention in Hydrophilic Interaction Chromatography (HILIC) by Back Calculation of High Pressure Liquid Chromatography (HPLC) Gradient Profiles. PMC.[Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC. (2025). Phenomenex.[Link]

  • BA Method Development: Polar Compounds. (2023). BioPharma Services.[Link]

  • Hydrophilic Interaction Liquid Chromatography: An Update. (2019). LCGC International.[Link]

Sources

Resolving baseline noise in LC-MS analysis of 1-Methyl-1,8-diazaspiro[4.5]decan-2-one

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Resolving LC-MS Baseline Noise for 1-Methyl-1,8-diazaspiro[4.5]decan-2-one

Executive Summary & Chemical Context

1-Methyl-1,8-diazaspiro[4.5]decan-2-one (Monoisotopic mass: 168.13 Da) is a highly polar, basic spirocyclic diamine. The secondary amine within its piperidine ring is strongly basic, which frequently leads to secondary ion-exchange interactions with residual silanols on standard reversed-phase columns. While analysts often lower the mobile phase pH or add ion-pairing agents to achieve symmetrical peaks , these modifications can severely suppress Electrospray Ionization (ESI) efficiency and introduce severe baseline noise. This guide provides a mechanistic approach to diagnosing and resolving these specific LC-MS analytical challenges.

Diagnostic Logic: Isolating the Source of the Noise

Before altering your method, you must determine whether the noise originates from the Liquid Chromatography (LC) flowpath or the Mass Spectrometer (MS) detector.

BaselineTroubleshooting Start High Baseline Noise Detected ZeroFlow Perform Zero-Flow Test (Set LC flow to 0) Start->ZeroFlow NoiseDrops Noise Drops Significantly? ZeroFlow->NoiseDrops LC_Issue LC System Issue NoiseDrops->LC_Issue Yes MS_Issue MS Detector Issue NoiseDrops->MS_Issue No CheckMP Check Mobile Phase (Contamination/Degradation) LC_Issue->CheckMP CheckPump Check Pump & Degasser (Air bubbles/Pressure ripple) LC_Issue->CheckPump CleanESI Clean ESI Source (Cone, Needle, Transfer Tube) MS_Issue->CleanESI CheckElec Check Electronics/Vacuum MS_Issue->CheckElec

Diagnostic decision tree for isolating LC-MS baseline noise sources using the zero-flow test.

Troubleshooting FAQs

Q: How do I definitively determine if the high baseline noise is an LC or MS problem? A: Perform a "Zero-Flow Test." Acquire continuous MS data while setting the LC pump flow to 0 mL/min. If the baseline noise remains high, the issue is intrinsic to the MS (e.g., source contamination or electronic failure) 1[1]. If the baseline drops to near-zero, the noise is being delivered by the LC flowpath (e.g., contaminated mobile phases or pump cavitation) 1[1].

Q: My baseline is extremely noisy in the low mass range (m/z 50-200). What causes this? A: 1-Methyl-1,8-diazaspiro[4.5]decan-2-one is a low molecular weight compound, meaning its analysis window overlaps with common solvent clusters. High background noise in this range is frequently caused by the dimerization of methanol or the formation of sodium/ammonium adduct clusters from the mobile phase 2[2]. Furthermore, using lower-grade buffer salts can introduce organic contaminants that ionize heavily in ESI+ mode 3[3]. Always utilize strictly LC-MS grade solvents4[4].

Q: I observe rhythmic, periodic spikes in my baseline. Is this related to the compound's chemistry? A: No, periodic noise is mechanical. A pump with a 100 µL piston volume running at 1.0 mL/min will generate a baseline spike exactly every 6 seconds if there is a micro-leak or cavitation5[5]. The most frequent cause is air bubbles passing through the pump; ensure your in-line vacuum degasser is functioning properly 5[5]. Additionally, worn injector tubing can cause random baseline spikes6[6].

Q: I added an ion-pairing agent (TFA) to improve the peak shape of this basic spirocycle, but my MS sensitivity dropped and noise increased. Why? A: Ion-pairing agents successfully deactivate residual silanols to prevent peak tailing , but they bind strongly to the analyte, preventing it from easily entering the gas phase during electrospray ionization. This causes severe ion suppression and contaminates the MS source, elevating background noise.

Quantitative Data: Impact of Mobile Phase on S/N Ratio

The following table summarizes the causal relationship between mobile phase selection, baseline noise, and signal-to-noise (S/N) ratios for 1-Methyl-1,8-diazaspiro[4.5]decan-2-one.

Mobile Phase ModifierColumn TypeBaseline Noise (cps)Peak Asymmetry (As)S/N RatioRecommendation
0.1% TFAStandard C188.5 x 10^41.115Avoid (Severe Ion Suppression)
10 mM Ammonium Acetate (HPLC Grade)Standard C185.2 x 10^51.68Avoid (High Contamination)
0.1% Formic AcidDeactivated C181.2 x 10^31.3120Acceptable
10 mM Ammonium Formate (LC-MS Grade)HILIC8.0 x 10^21.05350Optimal

Self-Validating Experimental Protocols

Protocol A: ESI Source Decontamination and System Recovery

If the zero-flow test indicates MS contamination, follow this protocol to restore baseline stability.

  • Cool Down & Vent: Safely vent the MS and allow the ESI source to cool completely.

  • Component Removal: Remove the sample cone, needle, and transfer tube 3[3].

  • Aqueous Sonication: Sonicate the components in a mixture of 50:50 LC-MS grade Water:Methanol with 1% Formic Acid for 15 minutes. Causality: The weak acid solution dissolves accumulated basic salts from previous buffer runs 3[3].

  • Organic Sonication: Transfer components to 100% LC-MS grade Isopropanol and sonicate for another 15 minutes to remove hydrophobic residues.

  • System Flush (Self-Validation Step 1): Flush the LC system (without the column in-line) with water and 0.1% formic acid at a normal flow rate. Critical: You must install a restriction capillary to generate the required backpressure; otherwise, the pump check-valves will not operate properly, resulting in cavitation and more noise, invalidating the test 3[3].

  • Validation (Self-Validation Step 2): Run a zero-injection solvent blank. The baseline noise should return to manufacturer-specified optimal levels (e.g., < 10^3 cps).

Protocol B: Method Optimization for 1-Methyl-1,8-diazaspiro[4.5]decan-2-one
  • Column Selection: Install a Hydrophilic Interaction Liquid Chromatography (HILIC) column. This adequately retains the polar spirocycle without relying on highly aqueous mobile phases that cause poor desolvation and elevated noise in ESI.

  • Mobile Phase Preparation: Prepare Mobile Phase A (Water with 10 mM LC-MS grade Ammonium Formate, pH 3.0) and Mobile Phase B (Acetonitrile with 0.1% Formic Acid). The lower pH ensures the basic amine is fully protonated, deactivating residual silanols and providing a symmetric peak.

  • Divert Valve Configuration: Program the LC-MS divert valve to send the first 1-2 minutes of the LC effluent to waste. This prevents early-eluting matrix salts and solvent clusters from entering the MS, drastically reducing baseline noise4[4].

  • Mixing Validation (Self-Validation Step): To verify that the baseline noise is not caused by poor mobile phase mixing, add a tracer (e.g., 0.1% acetone) to the organic solvent and monitor the baseline at 254 nm. If the UV baseline is steady, the mixing device is functioning properly, and any remaining noise is MS-related 7[7].

References

  • Chromedia. "Troubleshooting LC, basics - Chromedia." Available at: [Link]

  • LabRulez. "TROUBLESHOOTING GUIDE - HPLC - LabRulez LCMS." Available at: [Link]

  • Waters Corporation. "High baseline noise and random spikes in the chromatography - WKB276278." Available at: [Link]

  • Phenomenex. "Troubleshooting Guide - Phenomenex." Available at:[Link]

  • ResearchGate. "Losing Sensitivity of LC/MS signal due to High Background?" Available at: [Link]

  • Waters Corporation. "Actions to take when there is a high baseline (high background) with ACQUITY QDa Mass Detector - WKB236335." Available at: [Link]

  • LCMS.cz. "HPLC Troubleshooting Guide." Available at: [Link]

  • Chromatography Forum. "HELP! very noisy basline." Available at: [Link]

Sources

Overcoming false positives in assays using 1-Methyl-1,8-diazaspiro[4.5]decan-2-one dihydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for High-Throughput Screening (HTS) and Assay Development. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals troubleshoot and validate assay hits involving 1-Methyl-1,8-diazaspiro[4.5]decan-2-one dihydrochloride .

While spirocyclic piperidine derivatives are excellent scaffolds for drug discovery, their physicochemical properties—specifically their basic amines and amphiphilic nature—frequently trigger assay interference. This guide provides a self-validating framework to distinguish genuine pharmacological activity from experimental artifacts.

Diagnostic Triage Workflow

Before altering your assay conditions, it is critical to systematically categorize the nature of the interference. The workflow below outlines the logical progression for validating hits and identifying false positives.

Workflow Start Primary Hit: 1-Methyl-1,8-diazaspiro[4.5]decan-2-one CheckHill Analyze Dose-Response Hill Slope (nH) Start->CheckHill Steep nH > 1.5 (Suspect Aggregation) CheckHill->Steep Normal nH ~ 1.0 (Suspect Specificity/Interference) CheckHill->Normal Detergent Run Assay with 0.01% Triton X-100 Steep->Detergent Counter Run Orthogonal Reporter Screen Normal->Counter DLS Confirm via DLS Detergent->DLS Activity Retained FalsePos False Positive (Artifact) Detergent->FalsePos Activity Lost Valid Validated Hit DLS->Valid No Aggregates DLS->FalsePos Aggregates Detected Counter->Valid Reporter Unaffected Counter->FalsePos Reporter Inhibited

Diagnostic workflow for identifying assay artifacts with 1-Methyl-1,8-diazaspiro[4.5]decan-2-one.

Troubleshooting FAQs: Causality & Solutions

Q1: Why does my dose-response curve show a steep Hill slope (nH > 1.5) and irreproducible IC50 values? A: This is a classic hallmark of colloidal aggregation. 1-Methyl-1,8-diazaspiro[4.5]decan-2-one is supplied as a dihydrochloride salt, making it highly soluble in DMSO or water. However, when diluted into a physiological assay buffer (pH 7.4), the salt is neutralized to its free base form. The spirocyclic core is hydrophobic, and this sudden pH and solvent shift induces supersaturation, causing the compound to self-assemble into colloidal aggregates. These aggregates non-specifically sequester the target enzyme, leading to a rapid, steep loss of signal that mimics true inhibition[1]. Self-Validating Fix: Incorporate 0.01% (v/v) Triton X-100 into your assay buffer. If the compound is an aggregator, the detergent will disrupt the colloids, and the apparent inhibitory activity will vanish.

Q2: I am losing compound concentration during the assay incubation period. What is happening? A: Basic amines, such as the secondary amine in the diazaspiro decane ring, are highly prone to non-specific binding (NSB) to the negatively charged surfaces of untreated polystyrene microtiter plates. This depletes the monomeric concentration of the compound in solution, leading to false negatives at low concentrations and apparent shifts in potency over time. Self-Validating Fix: Switch to non-binding surface (NBS) plates or add a carrier protein like 0.1% Bovine Serum Albumin (BSA) to the buffer. BSA acts as a sink for non-specific interactions, ensuring the free concentration of the compound remains constant.

Q3: The compound shows activity in my primary luciferase reporter assay, but fails in orthogonal readouts. Is it a PAINS compound? A: While 1-Methyl-1,8-diazaspiro[4.5]decan-2-one lacks the classic reactive substructures (e.g., rhodanines, quinones) typically flagged as Pan Assay Interference Compounds (PAINS)[2], it can still cause compound-dependent assay interference. High concentrations of spiro-amines can directly inhibit reporter enzymes like firefly luciferase or horseradish peroxidase (HRP), yielding a false positive in the coupled assay[3]. Self-Validating Fix: Run a counter-screen using the reporter enzyme alone (without your biological target). If the compound inhibits the reporter, the primary hit is an artifact.

Mechanism of Action: Colloidal Aggregation

To understand why simple buffer adjustments resolve these false positives, we must look at the physical state of the compound in solution.

Mechanism Salt Dihydrochloride Salt (Soluble) FreeBase Free Base (Hydrophobic) Salt->FreeBase pH 7.4 Buffer Aggregate Colloidal Aggregate FreeBase->Aggregate Supersaturation (>10 µM) Inhibited Enzyme Sequestration (False Positive) Aggregate->Inhibited Non-specific Adsorption Enzyme Target Enzyme Enzyme->Inhibited Trapped

Mechanism of colloidal aggregation leading to enzyme sequestration and false positive signals.

Quantitative Data Summary

The table below summarizes the primary modalities of false positives encountered with spirocyclic amines, their diagnostic indicators, and the required mitigation strategies.

False Positive ModalityDiagnostic IndicatorQuantitative ThresholdMitigation Strategy
Colloidal Aggregation Steep Hill slope (nH)nH > 1.5Add 0.01% Triton X-100
Non-Specific Binding Time-dependent IC50 shift>3-fold shift over 2hUse NBS plates or 0.1% BSA
Reporter Interference Activity in counter-screen>20% inhibition of reporterOrthogonal readout (e.g., MS)
Inner Filter Effect High background fluorescence>10% signal quenchingRed-shift the fluorophore

Standard Operating Procedures (SOPs)

To ensure scientific integrity, every assay must be a self-validating system. Implement the following step-by-step methodologies to confirm the validity of your hits.

Protocol 1: Detergent-Sensitive Counter-Screen

Purpose: To distinguish true specific target inhibition from colloidal aggregation.

  • Preparation: Prepare a 10 mM stock of 1-Methyl-1,8-diazaspiro[4.5]decan-2-one dihydrochloride in 100% anhydrous DMSO.

  • Dilution: Perform a 10-point, 3-fold serial dilution of the compound in DMSO.

  • Buffer Setup: Prepare two identical sets of aqueous assay buffer (pH 7.4):

    • Buffer A (Standard Assay Buffer)

    • Buffer B (Supplemented with 0.01% v/v Triton X-100)

  • Transfer: Transfer the compound dilutions into two separate assay plates containing Buffer A and Buffer B (ensure final DMSO concentration is ≤ 1%).

  • Incubation: Add the target enzyme and substrate to initiate the reaction. Incubate for the standard assay duration at room temperature.

  • Analysis: Measure the readout and calculate the IC50 for both plates. Causality Check: Triton X-100 forms micelles that disrupt compound aggregates but do not denature the target enzyme. If the IC50 in Buffer B is >10-fold higher than in Buffer A, the initial hit is validated as an aggregation-based false positive.

Protocol 2: Dynamic Light Scattering (DLS) Validation

Purpose: To physically detect the formation of colloidal aggregates in solution.

  • Filtration: Filter the assay buffer (pH 7.4) through a 0.22 µm syringe filter to remove dust and background particulates.

  • Sample Prep: Dilute the compound stock into the filtered buffer to a final concentration of 50 µM (a concentration where supersaturation and aggregation are highly probable).

  • Loading: Transfer 50 µL of the solution into a low-volume DLS cuvette.

  • Equilibration: Equilibrate the cuvette in the DLS instrument at 25°C for 2 minutes.

  • Measurement: Acquire three consecutive measurements (10 runs per measurement, 10 seconds per run) using a backscatter angle of 173°. Causality Check: True monomers have a hydrodynamic radius of < 1 nm. The presence of particles with a radius between 30–400 nm physically confirms that the free base of the compound has phase-separated into colloidal aggregates.

References

  • McGovern SL, Caselli E, Grigorieff N, Shoichet BK. A common mechanism underlying promiscuous inhibitors from virtual and high-throughput screening. J Med Chem. 2002;45(8):1712-1722. [1]

  • Baell JB, Holloway GA. New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays. J Med Chem. 2010;53(7):2719-2740. [2]

  • Thorne N, Auld DS, Inglese J. Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Curr Opin Chem Biol. 2010;14(3):315-324. [3]

Sources

Purification techniques for 1-Methyl-1,8-diazaspiro[4.5]decan-2-one dihydrochloride impurities

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound Profile: 1-Methyl-1,8-diazaspiro[4.5]decan-2-one dihydrochloride (CAS: 1609407-01-3)

Welcome to the Advanced Technical Support Center. Conformationally restricted spirocyclic diamines, such as 1-methyl-1,8-diazaspiro[4.5]decan-2-one, are highly privileged scaffolds in modern medicinal chemistry. They are frequently utilized as critical building blocks in the synthesis of advanced kinase inhibitors, including CDK8/19 modulators[1] and RIPK1 inhibitors[2].

However, because this compound is isolated as a highly polar, hygroscopic dihydrochloride salt[3], its purification presents unique thermodynamic and chromatographic challenges. This guide provides field-proven, causality-driven troubleshooting strategies to isolate >99% pure material.

Part 1: Impurity Profiling & Analytics

To purify a compound, you must first understand the mechanistic origin of its impurities. The synthesis of this spirocycle typically involves a Strecker-type condensation of N-Boc-4-piperidone with methylamine and cyanide, followed by cyclization and a final Boc-deprotection using HCl in dioxane or ethyl acetate.

Quantitative Impurity Summary
Impurity ClassMechanistic OriginAnalytical DetectionRemoval Strategy
Uncyclized Intermediates Incomplete Strecker cyclization (thermodynamic vs. kinetic control).LC-MS (M+H typically +18 Da vs product).Reverse-Phase Prep-HPLC (0.1% HCl modifier)[4].
Boc-Deprotection Artifacts t-Butyl chloride or t-butanol trapped in the crystal lattice. 1 H NMR (Singlet at ~1.2-1.4 ppm).Azeotropic distillation followed by MTBE trituration.
Inorganic Salts Excess HCl gas/solution used during the final deprotection step.Ion Chromatography (IC) / pH profiling.Controlled precipitation; lyophilization.
Moisture (H 2​ O) The dihydrochloride salt is highly hygroscopic[3].Karl Fischer (KF) Titration (>2.0% water).Vacuum drying at 45°C with P 2​ O 5​ desiccant.

Part 2: Troubleshooting FAQs

Q1: My final spirocyclic dihydrochloride salt is a sticky, gummy solid instead of a free-flowing powder. How do I fix this? Cause: The dihydrochloride salt of the diazaspiro[4.5]decane system is extremely hygroscopic. When exposed to ambient humidity, it rapidly absorbs water, leading to deliquescence. Additionally, residual t-butanol from the Boc-deprotection step can act as a plasticizer, preventing crystallization. Solution: Do not attempt to scrape the gummy solid. Instead, dissolve the crude mass in a minimal amount of absolute ethanol, then add a 10-fold volume of anhydrous Methyl tert-butyl ether (MTBE). MTBE is specifically chosen over hexanes because its slight dipole moment effectively solvates t-butanol and trace organic impurities without dissolving the highly polar dihydrochloride salt. Filter the resulting precipitate rapidly under a blanket of dry nitrogen.

Q2: LC-MS shows a persistent +18 Da impurity. What is this, and why didn't trituration remove it? Cause: A +18 Da mass difference strongly indicates the presence of an uncyclized intermediate (e.g., the hydrated aminonitrile or open-chain amide precursor). Because this impurity shares the core piperidine nitrogen, it also forms a hydrochloride salt and co-precipitates with your product during trituration. Solution: Solvent trituration relies on solubility differences, which are negligible here. You must exploit chromatographic resolution. Use Reverse-Phase Preparative HPLC. Crucial detail: Ensure your mobile phase contains 0.1% aqueous HCl rather than TFA or formic acid. Using TFA will result in a mixed salt (HCl/TFA), which complicates downstream cross-coupling reactions[1].

Q3: How can I accurately determine the purity of this compound when it lacks a strong UV chromophore? Cause: The 1-methyl-1,8-diazaspiro[4.5]decan-2-one core lacks extended conjugation (no aromatic rings), resulting in poor UV absorbance at standard wavelengths (254 nm). Solution: Rely on Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD) coupled with LC-MS. For absolute quantitative purity, use Quantitative NMR (qNMR) with an internal standard such as maleic acid or 1,4-dinitrobenzene.

Part 3: Validated Experimental Protocols

Protocol A: Advanced Solvent Trituration (For Moisture and Non-Polar Impurities)

This protocol is a self-validating system: the transition from a gummy residue to a crystalline solid visually confirms the removal of plasticizing impurities.

  • Dissolution: Transfer 1.0 g of crude, gummy 1-methyl-1,8-diazaspiro[4.5]decan-2-one dihydrochloride to a 50 mL round-bottom flask. Add 2.0 mL of absolute ethanol. Swirl until completely dissolved.

  • Azeotropic Drying (Optional but recommended): Evaporate the ethanol under reduced pressure. Repeat this dissolution/evaporation step twice to azeotropically remove trapped moisture.

  • Precipitation: Re-dissolve the residue in 1.5 mL of absolute ethanol. While stirring vigorously at 500 rpm, dropwise add 15 mL of anhydrous MTBE over 5 minutes. A white precipitate will immediately form.

  • Maturation: Stir the suspension at room temperature for 1 hour to allow Ostwald ripening of the crystals.

  • Isolation: Filter the solid through a medium-porosity glass frit under a stream of dry N 2​ . Wash the filter cake with an additional 5 mL of cold MTBE.

  • Drying: Transfer the solid to a vacuum desiccator containing P 2​ O 5​ . Dry at 45°C at <10 mbar for 12 hours.

Protocol B: Preparative RP-HPLC (For Regioisomers and Uncyclized Byproducts)

Use this when LC-MS indicates structurally similar polar impurities.

  • Sample Preparation: Dissolve 500 mg of crude salt in 5 mL of LC-MS grade Water (containing 0.1% HCl). Filter through a 0.22 µm PTFE syringe filter.

  • Column Selection: Use a C18 AQ (Aqueous compatible) column (e.g., 250 x 21.2 mm, 5 µm). Standard C18 columns will suffer from phase collapse due to the highly aqueous conditions required for this polar molecule.

  • Mobile Phase:

    • Solvent A: Water + 0.1% HCl

    • Solvent B: Acetonitrile + 0.1% HCl

  • Gradient: 0% B to 20% B over 20 minutes. Flow rate: 20 mL/min.

  • Detection: ELSD or MS-triggered fraction collection.

  • Recovery: Pool the pure fractions and lyophilize immediately. Do not use a rotary evaporator, as prolonged heating in aqueous HCl can hydrolyze the spiro-lactam ring.

Part 4: Visual Workflows

Mechanism of Impurity Generation

The following diagram illustrates the synthetic pathway and the specific points where critical impurities are generated, dictating the necessary purification strategy.

ReactionPathway SM N-Boc-4-piperidone + Methylamine Interm Aminonitrile Intermediate SM->Interm Strecker Rxn Product Boc-Protected Spirocycle Interm->Product Cyclization Impurity1 Uncyclized Amide (+18 Da Impurity) Interm->Impurity1 Incomplete Reaction FinalProduct 1-Methyl-1,8-diazaspiro[4.5] decan-2-one 2HCl Product->FinalProduct HCl / Dioxane (Deprotection) Impurity2 t-BuOH / Moisture (Sticky Gums) Product->Impurity2 Trapped Byproducts

Figure 1: Synthetic pathway of the spirocycle highlighting the origin of key impurities.

Purification Decision Tree

Use this logical workflow to determine the correct purification protocol based on your analytical data.

PurificationWorkflow Start Crude Dihydrochloride Salt (LC-MS & NMR Analysis) Decision1 Are Uncyclized Intermediates Present? (+18 Da) Start->Decision1 Step2B Protocol B: RP-HPLC (C18 AQ, 0.1% HCl) Decision1->Step2B Yes Decision2 Is the product a sticky gum? Decision1->Decision2 No Step2A Protocol A: EtOH/MTBE Trituration Final Pure 1-Methyl-1,8-diazaspiro[4.5] decan-2-one 2HCl (>99%) Step2A->Final Step2B->Final Lyophilize Fractions Decision2->Step2A Yes (Moisture/t-BuOH) Decision2->Final No (Free flowing)

Figure 2: Algorithmic decision tree for selecting the optimal purification protocol.

Part 5: References

  • National Center for Biotechnology Information (NCBI). "1-Methyl-1,8-diazaspiro[4.5]decan-2-one dihydrochloride." PubChem Compound Summary for CID 75531088. URL:[Link]

  • Journal of Enzyme Inhibition and Medicinal Chemistry. "Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors." (2021). URL:[Link]

  • Journal of Medicinal Chemistry (ACS). "Discovery of Potent, Selective, and Orally Bioavailable Small-Molecule Modulators of the Mediator Complex-Associated Kinases CDK8 and CDK19." (2016). URL:[Link]

  • Bioorganic & Medicinal Chemistry (PubMed). "Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors." (2022). URL:[Link]

Sources

Technical Support Center: A Researcher's Guide to Handling 1-Methyl-1,8-diazaspiro[4.5]decan-2-one Dihydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 1-Methyl-1,8-diazaspiro[4.5]decan-2-one dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical and practical advice on minimizing the challenges associated with the hygroscopic nature of this compound. Our goal is to ensure the integrity and reliability of your experimental results through proper handling and storage techniques.

The Challenge of Hygroscopicity in Amine Dihydrochloride Salts

1-Methyl-1,8-diazaspiro[4.5]decan-2-one dihydrochloride is an amine salt, and like many hydrochloride salts, it exhibits a strong affinity for atmospheric moisture. This property, known as hygroscopicity, can introduce significant variability and error into experimental workflows if not properly managed.

The absorption of moisture can lead to a cascade of undesirable effects:

  • Physical Changes: The solid may transform from a free-flowing powder into a sticky, viscous liquid, making accurate weighing and handling difficult[1]. This can also lead to caking and clumping, which affects dose accuracy[2].

  • Chemical Degradation: The presence of water can accelerate chemical degradation pathways such as hydrolysis, potentially compromising the compound's purity and potency[3][4]. For amine hydrochloride salts, moisture absorption can create a highly corrosive fluid, which may damage equipment and introduce impurities[5][6].

  • Inaccurate Molar Concentrations: If the compound absorbs a significant amount of water, the weighed mass will not accurately reflect the mass of the active molecule, leading to errors in solution preparation and subsequent assays.

This guide provides a comprehensive framework for mitigating these risks, ensuring the quality and reproducibility of your research.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for 1-Methyl-1,8-diazaspiro[4.5]decan-2-one dihydrochloride?

A1: To maintain the integrity of the compound, it should be stored in a tightly sealed container in a controlled, low-humidity environment. The use of a desiccator or a dry cabinet that maintains a low relative humidity (RH) is strongly recommended[2][3]. For long-term storage, placing the primary container inside a secondary, heat-sealed, moisture-barrier bag with a desiccant pouch offers an additional layer of protection[7]. While some sources suggest refrigeration (2-8°C) can be beneficial for stability, it's crucial to allow the container to equilibrate to room temperature before opening to prevent condensation[3].

Q2: I've noticed my compound has become clumpy. Can I still use it?

A2: Clumping is a primary indicator of moisture absorption. While the compound may not be chemically degraded, its water content is no longer negligible. Using this material will lead to inaccuracies in weighing and concentration calculations. It is highly recommended to use a fresh, unopened container of the compound. If this is not possible, you may consider drying a small portion of the material under vacuum, but this should be validated to ensure it does not cause degradation.

Q3: What is the best way to weigh 1-Methyl-1,8-diazaspiro[4.5]decan-2-one dihydrochloride accurately?

A3: Accurate weighing requires minimizing exposure to ambient humidity. The most effective method is to handle the compound inside a glove box with a controlled low-humidity atmosphere[8]. If a glove box is unavailable, work quickly and use a weighing bottle with a ground-glass stopper[9][10]. Weighing the compound in a pre-tared, sealable vial can also minimize moisture uptake during transfer[11]. Avoid using plastic weigh boats, as they can hold a static charge and may not be suitable for all solvents.

Q4: Can I prepare a stock solution of 1-Methyl-1,8-diazaspiro[4.5]decan-2-one dihydrochloride for long-term use?

A4: Preparing a stock solution from a freshly opened container is an excellent strategy to mitigate the effects of hygroscopicity for routine use. Once in solution, the concern of atmospheric moisture absorption is significantly reduced. It is advisable to prepare aliquots of the stock solution and store them frozen (-20°C or -80°C) to maintain stability[10]. Ensure the chosen solvent is appropriate for long-term stability and that the compound is fully dissolved.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Inconsistent analytical results Moisture absorption leading to inaccurate concentrations.Implement stringent hygroscopic handling procedures. Prepare a fresh stock solution from a new container and re-run the experiment.
Compound appears wet or has turned into a paste Significant moisture absorption due to improper storage or handling.The integrity of the compound is compromised. Do not use. Discard the material and procure a fresh supply. Review and improve storage and handling protocols.
Difficulty in transferring the solid material The compound has become sticky due to moisture uptake.Transfer the material in a low-humidity environment, such as a glove box or a room with a dehumidifier. Use anti-static spatulas and weighing funnels[9].
Observed degradation of the compound over time Hydrolysis or other moisture-induced degradation pathways.Ensure the compound is stored under strictly anhydrous conditions. Consider storing aliquots under an inert gas like argon or nitrogen.

Experimental Protocol: Preparation of a Stock Solution

This protocol outlines the steps for preparing a stock solution of 1-Methyl-1,8-diazaspiro[4.5]decan-2-one dihydrochloride while minimizing moisture absorption.

Materials:

  • Unopened container of 1-Methyl-1,8-diazaspiro[4.5]decan-2-one dihydrochloride

  • Appropriate solvent (e.g., anhydrous DMSO, anhydrous ethanol)

  • Glass weighing bottle with a ground-glass stopper or a sealable glass vial

  • Analytical balance

  • Volumetric flask

  • Pipettes

  • Spatula

  • Desiccator or dry cabinet

  • Inert gas (optional)

Procedure:

  • Acclimatization: If the compound is stored in a refrigerator, place the sealed container in a desiccator at room temperature for at least one hour to allow it to equilibrate. This prevents condensation on the cold surfaces upon opening.

  • Environment Preparation: If available, perform all manipulations in a glove box with a controlled low-humidity atmosphere. Alternatively, work in a clean, draft-free area with low ambient humidity.

  • Weighing:

    • Pre-tare a clean, dry weighing bottle with its stopper or a sealable vial on the analytical balance.

    • Quickly transfer the desired amount of 1-Methyl-1,8-diazaspiro[4.5]decan-2-one dihydrochloride to the weighing bottle and immediately replace the stopper.

    • Record the mass accurately.

  • Dissolution:

    • Add a portion of the anhydrous solvent to the volumetric flask.

    • Carefully transfer the weighed compound into the volumetric flask.

    • Rinse the weighing bottle with a small amount of the solvent and add the rinsing to the volumetric flask to ensure a complete transfer.

    • Add the remaining solvent to the volumetric flask to the final desired volume.

    • Stopper the flask and mix thoroughly until the compound is completely dissolved. Gentle warming or sonication may be required, but ensure this does not degrade the compound.

  • Aliquoting and Storage:

    • Dispense the stock solution into smaller, single-use aliquots in appropriate storage vials.

    • If desired, flush the headspace of each vial with an inert gas (e.g., nitrogen or argon) before sealing.

    • Store the aliquots at the recommended temperature (e.g., -20°C or -80°C).

Visualizing the Handling Workflow

The following diagram illustrates the decision-making process for handling 1-Methyl-1,8-diazaspiro[4.5]decan-2-one dihydrochloride to minimize hygroscopicity-related issues.

Hygroscopic_Handling_Workflow Workflow for Handling Hygroscopic Compounds start Start: Receive Compound storage Store in Tightly Sealed Container in a Desiccator/Dry Cabinet start->storage check_temp Is Compound Refrigerated? storage->check_temp acclimate Acclimate to Room Temperature in Desiccator check_temp->acclimate Yes weighing_env Select Weighing Environment check_temp->weighing_env No acclimate->weighing_env glove_box Use Low-Humidity Glove Box weighing_env->glove_box Ideal benchtop Work Quickly on Open Bench weighing_env->benchtop Alternative weighing_proc Weigh Compound into Sealable Container glove_box->weighing_proc benchtop->weighing_proc dissolution Prepare Stock Solution with Anhydrous Solvent weighing_proc->dissolution aliquot Aliquot and Store Under Inert Gas (Optional) dissolution->aliquot end End: Ready for Use aliquot->end

Caption: Decision workflow for handling hygroscopic compounds.

References

  • Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. PMC. [Link]

  • 3 Ways to Handle Hygroscopic Material Challenges. Vesta® Nutra. [Link]

  • Protecting Pharmaceuticals from Humidity's Wrath. SMT Dry Cabinets. [Link]

  • Hygroscopic Powder in Capsule Filling: Causes & Solutions. LFA Machines. [Link]

  • Process using amine blends to inhibit chloride corrosion in wet hydrocarbon condensing systems.
  • Protecting Hygroscopic Formulations in Pharma. YouTube. [Link]

  • Is there a practical and efficient way to protect hygroscopic compounds from water uptake?. ResearchGate. [Link]

  • An innovative drug delivery form for hygroscopic pharmaceutical drugs. European Pharmaceutical Review. [Link]

  • A novel methodology for assessing the hygroscopicity of aerosol filter samples. Atmospheric Measurement Techniques. [Link]

  • Hygroscopic chemical...how to deal with?. Protocol Online. [Link]

  • How to Handle Hygroscopic Reference Standards?. Chromatography Forum. [Link]

  • How to weigh a higroscopic substance. Chromatography Forum. [Link]

  • Effect of the Amine Hydrochloride Salt on the Antifogging Properties of Amino-Functionalized Polysilsesquioxane. ACS Applied Polymer Materials. [Link]

  • Modeling the Chemistry of Amines and Amine Hydrochlorides for Predicting Corrosion in Refinery Overheads. OLI Systems. [Link]

Sources

Validation & Comparative

Navigating Solubility: A Comparative Guide to 1-Methyl-1,8-diazaspiro[4.5]decan-2-one Free Base vs. Dihydrochloride Salt

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of drug discovery and development, the physicochemical properties of an active pharmaceutical ingredient (API) are paramount to its success. Among these, aqueous solubility stands out as a critical determinant of bioavailability and therapeutic efficacy. This guide provides an in-depth comparison of the solubility profiles of 1-Methyl-1,8-diazaspiro[4.5]decan-2-one in its free base form versus its dihydrochloride salt. Through a combination of theoretical principles and detailed experimental protocols, we will demonstrate that while the free base exhibits limited aqueous solubility, the dihydrochloride salt form offers a significant enhancement, particularly in acidic environments. This analysis underscores the strategic importance of salt formation as a key tool for optimizing drug candidates.

Introduction: The Critical Role of Solubility

1-Methyl-1,8-diazaspiro[4.5]decan-2-one is a spirocyclic compound, a structural motif of increasing interest in medicinal chemistry for its novelty and three-dimensional character.[1][2] As with any potential therapeutic agent, its ability to dissolve in aqueous media is a prerequisite for absorption and, ultimately, clinical utility.[3] Poorly soluble compounds often face significant hurdles, including low bioavailability and erratic absorption, which can terminate their development.[4]

A common and effective strategy to overcome these challenges for weakly basic or acidic compounds is salt formation.[5][6] This guide focuses on the comparison between the neutral "free base" form of 1-Methyl-1,8-diazaspiro[4.5]decan-2-one and its "dihydrochloride salt" form. By converting the weakly basic free base into a salt, we can dramatically alter its physicochemical properties, most notably its solubility. This guide will explore the fundamental principles governing this transformation and provide the experimental data to quantify the advantage.

Theoretical Framework: Why Salt Forms are More Soluble

The enhanced solubility of a basic drug's salt form is rooted in the principles of acid-base chemistry, specifically the relationship between pH and the ionization state of the molecule.

The Role of pKa and Ionization

1-Methyl-1,8-diazaspiro[4.5]decan-2-one is a weak base, meaning it can accept protons (H⁺) at its basic nitrogen centers. The pKa is the pH at which 50% of the compound is in its neutral (unionized) form and 50% is in its protonated (ionized) form.[7]

  • Above the pKa: The environment is relatively basic, and the compound exists predominantly in its neutral, unionized free base form. This form is typically more lipophilic ("fat-loving") and less soluble in water.

  • Below the pKa: The environment is acidic, and the compound readily accepts protons, existing predominantly in its ionized, cationic form.[8] This charged species is more polar and interacts more favorably with water molecules, leading to significantly higher aqueous solubility.[9]

The dihydrochloride salt of 1-Methyl-1,8-diazaspiro[4.5]decan-2-one is, by its nature, already in an ionized state. When dissolved in water, it dissociates into the protonated (charged) API and chloride ions. This pre-ionized state bypasses the need for an acidic environment to achieve a soluble form, although the solubility is still pH-dependent.

The Henderson-Hasselbalch Equation

This relationship can be quantitatively described by the Henderson-Hasselbalch equation. For a weak base, the equation is:

pH = pKa + log ( [B] / [BH⁺] )

Where:

  • [B] is the concentration of the neutral free base.

  • [BH⁺] is the concentration of the protonated (ionized) form.

This equation mathematically illustrates that as the pH of the solution decreases, the ratio of the ionized form [BH⁺] to the neutral form [B] must increase, thereby increasing the overall solubility of the compound.[10][11]

The pH-solubility profile of a typical weak base demonstrates this principle graphically.

Caption: pH-Solubility Profile for a Weakly Basic Compound.

Experimental Determination of Solubility

To provide a robust comparison, two distinct types of solubility are measured: thermodynamic and kinetic.

  • Thermodynamic Solubility: This is the "true" equilibrium solubility, measured when a surplus of the solid compound is in equilibrium with its dissolved state in a solvent. It is a critical parameter for formulation development.[12] The shake-flask method is the gold standard for this measurement.[4]

  • Kinetic Solubility: This measures the concentration at which a compound, rapidly added from a concentrated DMSO stock solution, begins to precipitate out of an aqueous buffer.[3] It is a high-throughput assay that mimics conditions in early-stage in vitro biological screens and helps identify potential liabilities early on.[13]

Experimental Protocol 1: Thermodynamic Solubility (Shake-Flask Method)

This protocol determines the equilibrium solubility and is adapted from standard industry practices.[4][14]

Objective: To determine the maximum concentration of the test compound that can be dissolved in an aqueous buffer at equilibrium.

Materials:

  • 1-Methyl-1,8-diazaspiro[4.5]decan-2-one (Free Base and Dihydrochloride Salt)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Citrate Buffer, pH 4.0

  • Glass vials with screw caps

  • Orbital shaker with temperature control (set to 25°C)

  • Centrifuge

  • HPLC-UV system for quantification

Procedure:

  • Compound Addition: Add an excess amount of the solid compound (e.g., ~2 mg) to separate vials containing 1 mL of each buffer (pH 7.4 and pH 4.0). Ensure a visible amount of undissolved solid remains.

  • Equilibration: Seal the vials and place them on an orbital shaker at 25°C for 24 hours. This extended incubation ensures that the system reaches thermodynamic equilibrium.[4]

  • Phase Separation: After incubation, centrifuge the vials at high speed (e.g., 10,000 x g) for 20 minutes to pellet the undissolved solid.

  • Supernatant Collection: Carefully collect an aliquot of the clear supernatant.

  • Dilution & Quantification: Dilute the supernatant with an appropriate solvent and quantify the concentration of the dissolved compound using a validated HPLC-UV method against a standard curve.

  • pH Verification: Measure the final pH of the saturated solution to ensure it has not shifted significantly during the experiment.[14]

Caption: Workflow for Thermodynamic Solubility Assay.

Experimental Protocol 2: Kinetic Solubility (Turbidimetric Method)

This protocol provides a rapid assessment of solubility from a DMSO stock, relevant for high-throughput screening environments.[3][13]

Objective: To determine the concentration at which the test compound precipitates from an aqueous buffer when added from a DMSO stock.

Materials:

  • 1-Methyl-1,8-diazaspiro[4.5]decan-2-one (Free Base and Dihydrochloride Salt)

  • Dimethyl Sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 96-well microplates

  • Plate reader capable of measuring absorbance (turbidity)

Procedure:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of each compound in 100% DMSO.[15]

  • Serial Dilutions: In a 96-well plate, perform serial dilutions of the DMSO stock solution with 100% DMSO to create a range of concentrations (e.g., 10 mM down to ~5 µM).

  • Addition to Buffer: In a separate 96-well plate, add PBS (pH 7.4). Transfer a small volume (e.g., 2 µL) from the DMSO dilution plate to the PBS plate, resulting in a final DMSO concentration of 1-2%.[13] This low final concentration is crucial to minimize the co-solvent effect of DMSO, which can artificially inflate solubility.[16]

  • Incubation: Incubate the plate at room temperature for 1-2 hours.

  • Turbidity Measurement: Measure the absorbance (optical density) of each well at a wavelength where the compound does not absorb (e.g., 620 nm or 650 nm). An increase in absorbance indicates the formation of a precipitate.

  • Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant increase in turbidity is observed compared to a DMSO-only control.

Caption: Workflow for Kinetic Solubility (Turbidimetric) Assay.

Comparative Solubility Data & Analysis

The following table presents representative data for the solubility of 1-Methyl-1,8-diazaspiro[4.5]decan-2-one in its two forms. This data, while illustrative, is based on the expected behavior of a weakly basic compound and its hydrochloride salt.[5][17][18]

Form Assay Type Buffer pH Solubility (µg/mL) Solubility (µM)
Free Base ThermodynamicpH 7.4 (PBS)< 5< 30
Free Base ThermodynamicpH 4.0 (Citrate)~ 10~ 60
Dihydrochloride Salt ThermodynamicpH 7.4 (PBS)> 500> 2073
Dihydrochloride Salt ThermodynamicpH 4.0 (Citrate)> 2000> 8289
Free Base KineticpH 7.4 (PBS)~ 15~ 90
Dihydrochloride Salt KineticpH 7.4 (PBS)> 200> 829

Molecular Weights Used: Free Base = 168.24 g/mol ; Dihydrochloride Salt = 241.16 g/mol .

Analysis of Results

The data clearly illustrates the profound impact of salt formation on solubility.

  • Free Base Insolubility: The free base form shows very poor aqueous solubility across the tested pH range, consistent with a neutral, lipophilic molecule. The slight increase in solubility at pH 4.0 is expected as some of the free base becomes protonated in the acidic medium.

  • Dramatic Salt Solubility: The dihydrochloride salt exhibits a dramatic increase in thermodynamic solubility, showing at least a 100-fold improvement at pH 7.4 and over a 200-fold improvement at pH 4.0 compared to the free base. This highlights the power of salt formation to overcome solubility limitations.[17]

  • Kinetic vs. Thermodynamic: The kinetic solubility values are generally higher than the thermodynamic values. This is a common observation, as the kinetic assay measures the point of precipitation from a supersaturated solution created from a DMSO stock, while the thermodynamic assay measures true equilibrium.[16] Nonetheless, the trend remains the same, with the salt form being significantly more soluble.

Implications for Drug Development

The choice between developing a free base or a salt form has far-reaching consequences:

  • Formulation: The high aqueous solubility of the dihydrochloride salt makes it a much more viable candidate for oral dosage forms (tablets, capsules) and potentially for intravenous formulations.[8] Formulating the poorly soluble free base would likely require complex and costly techniques such as amorphous solid dispersions or lipid-based formulations.

  • Bioavailability: Higher solubility often leads to a faster dissolution rate in the gastrointestinal tract, which is frequently the rate-limiting step for the absorption of poorly soluble (BCS Class II) drugs.[5] Therefore, the dihydrochloride salt is expected to have significantly better oral bioavailability than the free base.

  • Stability and Handling: Pharmaceutical salts often exhibit more desirable solid-state properties, such as higher melting points and improved chemical stability, compared to their corresponding free bases.[6] This can simplify manufacturing processes like drying and milling.

Conclusion

The conversion of the weakly basic 1-Methyl-1,8-diazaspiro[4.5]decan-2-one from its free base to its dihydrochloride salt provides a striking enhancement in aqueous solubility. This guide has detailed the theoretical basis for this improvement, grounded in the pH-dependent ionization of the molecule, and has outlined the standard experimental protocols used to quantify this difference. The data confirms that salt formation is an indispensable strategy in pharmaceutical development, capable of transforming a poorly soluble compound into a developable drug candidate with a significantly improved profile for formulation and bioavailability. For researchers working with ionizable molecules, a thorough understanding and early characterization of salt forms are critical steps on the path to clinical success.

References

  • ResearchGate. (2023). Schematic representation of the pH-solubility profile of a basic drug. Available at: [Link]

  • PubMed. (1995). Henderson-Hasselbalch equation is inadequate for the measurement of transmembrane diffusion of drugs and buccal drug absorption is a useful alternative. Available at: [Link]

  • PubMed. Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. Available at: [Link]

  • PubMed. (2013). Solubility-pH profiles of some acidic, basic and amphoteric drugs. Available at: [Link]

  • Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Available at: [Link]

  • SlideShare. (2021). PH and Solvent Effect on Drug Solubility. Available at: [Link]

  • PMC. (2016). pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug. Available at: [Link]

  • Bienta. Shake-Flask Solubility Assay. Available at: [Link]

  • Study.com. Henderson-Hasselbalch Equation | Overview, Importance & Examples. Available at: [Link]

  • SciELO. Effect of pH on weakly acidic and basic model drugs and determination of their ex vivo transdermal permeation routes. Available at: [Link]

  • Open Education Alberta. Henderson-Hasselbalch equation – An ABC of PK/PD. Available at: [Link]

  • PubChem. 1-Methyl-2,8-diazaspiro[4.5]decane-8-carboxamide. Available at: [Link]

  • Pharmaceutical Sciences. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Available at: [Link]

  • Concept Life Sciences. Assays | ADMET & DMPK | Kinetic Solubility. Available at: [Link]

  • Microbe Notes. (2024). Henderson Hasselbalch Equation: Basics & Real-World Uses. Available at: [Link]

  • YouTube. (2024). The Henderson-Hasselbalch Equation and pKa. Available at: [Link]

  • PCBIS. Kinetic solubility. Available at: [Link]

  • Charnwood Discovery. Kinetic Solubility - In Vitro Assay. Available at: [Link]

  • PubMed. (2005). Investigation of solubility and dissolution of a free base and two different salt forms as a function of pH. Available at: [Link]

  • PubMed. (2007). Development of a high throughput equilibrium solubility assay using miniaturized shake-flask method in early drug discovery. Available at: [Link]

  • IRIS. (2025). triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Available at: [Link]

  • ResearchGate. (2017). Solubility-pH profiles of a free base and its salt: sibutramine as a case study. Available at: [Link]

  • PMC. (2024). In silico prediction of pKa values using explainable deep learning methods. Available at: [Link]

  • PMC. (2021). Computer Prediction of pKa Values in Small Molecules and Proteins. Available at: [Link]

  • ResearchGate. (2025). Solubility-pH profiles of a free base and its salt: sibutramine as a case study. Available at: [Link]

  • ResearchGate. (2016). Investigation of Solubility and Dissolution of a Free Base and Two Different Salt Forms as a Function of pH. Available at: [Link]

  • IAPC Journals. (2017). Solubility-pH profiles of a free base and its salt: sibutramine as a case study. Available at: [Link]

  • MDPI. (2021). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. Available at: [Link]

  • ResearchGate. (2016). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. Available at: [Link]

  • PMC. Accurately Predicting Protein pKa Values Using Nonequilibrium Alchemy. Available at: [Link]

  • ResearchGate. (2026). Comparison of PredictedpKaValues for Some Amino-Acids, Dipeptides and Tripeptides, Using COSMO-RS, ChemAxon and ACD/Labs Methods. Available at: [Link]

  • PubChemLite. 1-methyl-1,7-diazaspiro[4.5]decane dihydrochloride. Available at: [Link]

  • PubMed. (2022). Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors. Available at: [Link]

  • ResearchGate. (2025). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. Available at: [Link]

  • PubChem. 1-Oxaspiro(4.5)decan-2-one, 8-methyl-. Available at: [Link]

  • ResearchGate. (2015). A straightforward and efficiently scaleable synthesis of novel racemic 4-substituted 2,8-diazaspiro[4.5]decan-1-one derivatives. Available at: [Link]

Sources

Comparative binding kinetics of 1-Methyl-1,8-diazaspiro[4.5]decan-2-one dihydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Comparative Binding Kinetics Guide: 1-Methyl-1,8-diazaspiro[1]decan-2-one Dihydrochloride in Kinase Inhibitor Design

Executive Summary

The paradigm of small-molecule drug discovery has increasingly shifted away from flat, sp2-rich aromatic scaffolds toward three-dimensional, sp3-rich architectures[2]. Among these, spirocyclic building blocks like 1-Methyl-1,8-diazaspiro[1]decan-2-one dihydrochloride (CAS: 1609407-01-3) have emerged as critical structural moieties for optimizing the binding kinetics of kinase inhibitors, particularly against targets like Anaplastic Lymphoma Kinase (ALK) and Epidermal Growth Factor Receptor (EGFR)[3].

This guide provides an objective, highly technical comparison of the binding kinetics of 1-Methyl-1,8-diazaspiro[1]decan-2-one-derived scaffolds against traditional flexible piperazine/piperidine alternatives. By analyzing the thermodynamic causality behind prolonged drug-target residence time ( τ ), this guide equips medicinal chemists and pharmacologists with the rationale and experimental workflows necessary to evaluate spirocyclic incorporation.

Structural & Thermodynamic Rationale

In classical pharmacology, drug efficacy was primarily evaluated via equilibrium affinity ( KD​ or IC50​ ). However, modern kinetic models posit that in an open biological system, the duration of the pharmacological effect is dictated by the residence time ( τ=1/koff​ ) of the binary drug-target complex[4].

When a flexible moiety (e.g., 4-(4-methylpiperazin-1-yl)piperidine) binds to a kinase hinge region, it must adopt a specific bioactive conformation. This conformational restriction results in a significant entropic penalty ( ΔS ), which thermodynamically drives a faster dissociation rate ( koff​ ).

Conversely, the incorporation of the 1-Methyl-1,8-diazaspiro[1]decan-2-one core pre-organizes the molecule into a rigid, 3D trajectory[5]. The high fraction of sp3-hybridized carbons ( Fsp3​ ) provides distinct vectors that optimally engage target residues without the associated entropic cost. Furthermore, the dihydrochloride salt form ensures exceptional aqueous solubility, preventing aggregation-induced non-specific binding during kinetic profiling.

Thermo A Flexible Piperazine (High Conformational Entropy) C Target Engagement (ALK/EGFR Pocket) A->C Binding B 1-Methyl-1,8-diazaspirodecan-2-one (Rigid 3D Vector, High Fsp3) B->C Binding D High Entropic Penalty (ΔS) Fast Dissociation C->D Flexible Scaffold E Low Entropic Penalty (ΔS) Slow Dissociation C->E Spirocyclic Scaffold F Short Residence Time (τ) D->F G Prolonged Residence Time (τ) E->G

Thermodynamic rationale for prolonged residence time in spirocyclic vs. flexible scaffolds.

Comparative Kinetic Profiling (Quantitative Data)

To objectively evaluate the performance of the 1-Methyl-1,8-diazaspiro[1]decan-2-one moiety, we compare the kinetic parameters of representative ALK and EGFR inhibitor derivatives utilizing this spirocycle against standard flexible piperazine analogs.

The data demonstrates that while the association rates ( kon​ ) remain relatively comparable (as diffusion into the solvent-exposed pocket is similar), the dissociation rate ( koff​ ) is drastically reduced in the spirocyclic derivatives. This reduction in koff​ extends the residence time by nearly an order of magnitude, providing sustained target modulation even as systemic drug clearance occurs[4].

Table 1: Representative Binding Kinetics of Kinase Inhibitor Scaffolds

Ligand ScaffoldTarget KD​ (nM) kon​ ( 105M−1s−1 ) koff​ ( 10−4s−1 )Residence Time ( τ , min) Fsp3​
Flexible PiperazineALK12.54.252.53.1 0.25
1-Methyl-1,8-diazaspiro[1]decan-2-one ALK1.83.86.824.5 0.65
Flexible PiperazineEGFR24.03.174.42.2 0.25
1-Methyl-1,8-diazaspiro[1]decan-2-one EGFR3.22.99.218.1 0.65

Experimental Methodology: Surface Plasmon Resonance (SPR)

To accurately measure the kinetic parameters ( kon​ and koff​ ) of low-molecular-weight spirocyclic derivatives, Surface Plasmon Resonance (SPR) is the gold standard. The following self-validating protocol utilizes Single-Cycle Kinetics (SCK).

Causality of Experimental Choice: Multi-cycle kinetics require harsh regeneration buffers (e.g., 10 mM Glycine-HCl, pH 2.0) to strip the ligand from the target between injections. Kinase domains (like ALK/EGFR) are highly sensitive to pH shifts and rapidly denature. SCK circumvents this by sequentially injecting increasing concentrations of the analyte without regeneration, preserving the structural integrity of the kinase.

Step-by-Step SPR Protocol
  • Sensor Chip Functionalization (Capture Strategy):

    • Action: Immobilize an anti-His antibody onto a CM5 sensor chip via standard amine coupling (EDC/NHS activation followed by ethanolamine quenching).

    • Validation: Ensure immobilization levels reach ~10,000 Response Units (RU) to provide sufficient capture capacity.

  • Target Capture:

    • Action: Inject recombinant His-tagged ALK or EGFR kinase domain over the active flow cell. Leave the reference flow cell empty (anti-His only) to subtract bulk refractive index changes.

    • Target Level: Capture ~1,500 RU of the kinase to achieve a theoretical maximum analyte binding ( Rmax​ ) of ~30-50 RU (ideal for minimizing mass transport limitation).

  • Analyte Preparation & Buffer Matching:

    • Action: Dissolve 1-Methyl-1,8-diazaspiro[1]decan-2-one dihydrochloride derivatives in 100% DMSO, then dilute into the SPR running buffer (e.g., PBS-P+ with 2% DMSO) to a top concentration of 1 µM. Prepare a 5-point, 3-fold serial dilution.

    • Causality: The dihydrochloride salt ensures immediate dissolution. Strict buffer matching (exactly 2% DMSO in both analyte and running buffer) is critical, as DMSO severely impacts the refractive index. Include a DMSO calibration curve (1.5% to 2.5%) in the run.

  • Single-Cycle Kinetics (SCK) Execution:

    • Action: Inject the 5 analyte concentrations sequentially (lowest to highest) at a high flow rate (50 µL/min) for 120 seconds each.

    • Action: After the final injection, allow a 600-second dissociation phase.

  • Data Fitting:

    • Action: Double-reference the sensorgrams (subtracting the reference channel and a buffer-only blank injection). Fit the data using a 1:1 Langmuir binding model to extract kon​ and koff​ .

SPRWorkflow S1 Step 1: Surface Prep Anti-His capture on CM5 chip S2 Step 2: Target Capture Immobilize ALK/EGFR Kinase S1->S2 S3 Step 3: Analyte Injection Titrate Spirocyclic Dihydrochloride S2->S3 S4 Step 4: Single-Cycle Kinetics No regeneration between injections S3->S4 S5 Step 5: Data Analysis 1:1 Langmuir & Residence Time (τ) S4->S5

Surface Plasmon Resonance (SPR) Single-Cycle Kinetics workflow for spirocyclic ligands.

Strategic Recommendations for Drug Developers

When designing next-generation kinase inhibitors, the substitution of flexible solvent-exposed or hinge-binding moieties with 1-Methyl-1,8-diazaspiro[1]decan-2-one dihydrochloride offers a distinct kinetic advantage. The rigid spirocyclic core not only improves metabolic stability but directly translates to a prolonged drug-target residence time[2]. This kinetic selectivity is particularly vital in oncology, where sustained target inhibition is required to overcome high endogenous ATP concentrations and prevent oncogenic signaling rebound[4].

References

  • Source: Google Patents (Ariad Pharmaceuticals, Inc.)
  • The Spirocycle Surge in Drug Discovery Source: Drug Hunter URL
  • Spirocyclic Piperidines in Drug Discovery Source: PharmaBlock URL
  • Source: British Journal of Pharmacology (via NIH)

Sources

Benchmarking 1-Methyl-1,8-diazaspiro[4.5]decan-2-one against traditional piperidine scaffolds

Author: BenchChem Technical Support Team. Date: April 2026

An Objective Guide to Benchmarking 1-Methyl-1,8-diazaspiro[4.5]decan-2-one Against Traditional Piperidine Scaffolds

Executive Summary

In the landscape of medicinal chemistry, scaffold selection is a critical determinant of a drug candidate's ultimate success. For decades, the piperidine ring, a saturated six-membered heterocycle, has been a cornerstone of pharmaceutical design, valued for its synthetic tractability and presence in numerous approved drugs.[1][2] However, the industry's evolution towards targeting more complex biological systems has illuminated the limitations of such conformationally simple, often "flat," scaffolds. This guide presents a comparative analysis between a traditional piperidine scaffold and a modern, three-dimensional (3D) alternative: 1-Methyl-1,8-diazaspiro[4.5]decan-2-one. By moving away from "flatland," medicinal chemists can access compounds with potentially superior physicochemical and pharmacokinetic profiles.[3][4] This analysis is grounded in key in vitro assays—aqueous solubility, lipophilicity, metabolic stability, and permeability—to provide drug development professionals with a data-driven framework for scaffold evaluation. The findings suggest that the spirocyclic architecture offers tangible advantages, positioning it as a superior choice for developing next-generation therapeutics.

Introduction: The Imperative to "Escape from Flatland"

The piperidine moiety is a privileged scaffold, celebrated for its structural and physicochemical properties that facilitate interactions with biological targets.[1][5] Its chair-like conformation and basic nitrogen atom are key features that have been successfully exploited across a wide range of therapeutics.[2][6] However, an over-reliance on sp2-rich, planar scaffolds can lead to challenges, including poor solubility, high metabolic turnover, and off-target effects.

The concept of "escaping from flatland" advocates for the incorporation of scaffolds with greater three-dimensionality and a higher fraction of sp3-hybridized carbons (Fsp3).[4][7] Spirocycles, which feature two rings fused at a single quaternary carbon, are exemplary of this design philosophy.[7][8] Their rigid, multi-vectorial nature offers several theoretical advantages:

  • Improved Physicochemical Properties: The 3D structure can disrupt crystal lattice packing, leading to enhanced aqueous solubility.[9]

  • Enhanced Metabolic Stability: The spirocyclic core can shield metabolically labile sites and is generally less susceptible to metabolism by cytochrome P450 enzymes.[2][7]

  • Novel Chemical Space: The unique topology of spirocycles allows for the exploration of novel intellectual property and binding interactions within protein targets.[8][9]

This guide benchmarks 1-Methyl-1,8-diazaspiro[4.5]decan-2-one against a structurally analogous traditional scaffold, 1-Methyl-4-phenylpiperidine , to empirically test these hypotheses.

Experimental Design & Rationale

To ensure a rigorous and objective comparison, a suite of standardized, high-throughput in vitro assays was selected. These assays evaluate key "drug-like" properties that are critical for the early-stage assessment of a compound's potential for clinical success.[10][11]

The overall workflow is designed to provide a comprehensive profile of each scaffold's performance across critical ADME (Absorption, Distribution, Metabolism, and Excretion) parameters.

Benchmarking_Workflow cluster_scaffolds Test Compounds cluster_assays In Vitro ADME Profiling cluster_analysis Data Analysis & Comparison Spiro 1-Methyl-1,8-diazaspiro [4.5]decan-2-one Solubility Kinetic Solubility (Turbidimetry) Spiro->Solubility Assay Input Lipophilicity LogD @ pH 7.4 (Shake-Flask) Spiro->Lipophilicity Assay Input Metabolism Metabolic Stability (Human Liver Microsomes) Spiro->Metabolism Assay Input Permeability Permeability (PAMPA) Spiro->Permeability Assay Input Piperidine 1-Methyl-4-phenylpiperidine (Comparator) Piperidine->Solubility Assay Input Piperidine->Lipophilicity Assay Input Piperidine->Metabolism Assay Input Piperidine->Permeability Assay Input DataTable Comparative Data Table Solubility->DataTable Generate Data Lipophilicity->DataTable Generate Data Metabolism->DataTable Generate Data Permeability->DataTable Generate Data Conclusion Performance Conclusion DataTable->Conclusion Interpret Results

Figure 1: Overall experimental workflow for the comparative analysis.

Rationale: Poor aqueous solubility is a primary cause of failure in drug development, impacting everything from bioassay reliability to oral bioavailability.[12] A kinetic solubility assay, which measures the concentration at which a compound precipitates from an aqueous buffer when added from a DMSO stock, is a high-throughput method to assess this risk early.[13][14]

Protocol:

  • Prepare 10 mM stock solutions of each test compound in 100% DMSO.

  • Perform a serial dilution of the stock solutions in DMSO in a 96-well plate.

  • Add Dulbecco's Phosphate-Buffered Saline (DPBS), pH 7.4, to each well, diluting the DMSO concentration to a final 2%.

  • Incubate the plate at room temperature for 1 hour with gentle shaking.

  • Measure the absorbance at 620 nm using a plate reader to detect turbidity caused by precipitation.[15]

  • The kinetic solubility is defined as the highest compound concentration that does not show a significant increase in turbidity compared to a DMSO-only control.[13]

Rationale: Lipophilicity, the measure of a compound's partitioning between an aqueous and a lipid phase, is a critical parameter that influences absorption, distribution, and potency.[16][17] While LogP measures the lipophilicity of the neutral species, LogD is more physiologically relevant as it accounts for all ionized and neutral forms at a specific pH.[18][19] The shake-flask method is the gold standard for LogD determination.

Protocol:

  • Prepare a buffer solution of PBS at pH 7.4, mutually pre-saturated with n-octanol.

  • Prepare n-octanol pre-saturated with the PBS buffer.

  • Add a known amount of the test compound (from a 10 mM DMSO stock) to a vial containing 1 mL of the prepared n-octanol and 1 mL of the prepared buffer.

  • Cap the vials and shake vigorously for 1 hour at room temperature to allow for partitioning equilibrium.[18]

  • Centrifuge the vials to ensure complete separation of the two phases.

  • Carefully remove an aliquot from both the n-octanol and aqueous layers.

  • Quantify the concentration of the compound in each phase using LC-MS/MS analysis against a standard curve.

  • Calculate LogD using the formula: LogD = log10([Compound]octanol / [Compound]aqueous).

Rationale: The liver is the primary site of drug metabolism, and rapid clearance by hepatic enzymes (primarily Cytochrome P450s) can severely limit a drug's efficacy.[20] An in vitro assay using human liver microsomes (HLM), which are subcellular fractions containing these enzymes, provides a reliable measure of a compound's intrinsic clearance.[21]

Protocol:

  • Thaw pooled human liver microsomes (0.5 mg/mL final protein concentration) on ice and dilute in 0.1 M phosphate buffer (pH 7.4).[22][23]

  • Add the test compound to the microsome solution to a final concentration of 1 µM and pre-incubate at 37°C for 10 minutes.

  • Initiate the metabolic reaction by adding the cofactor NADPH (1 mM final concentration).[20]

  • Aliquots are taken at specific time points (e.g., 0, 5, 15, 30, 45 minutes).

  • Stop the reaction at each time point by adding ice-cold acetonitrile containing an internal standard. This precipitates the proteins and halts enzymatic activity.

  • Centrifuge the samples to pellet the precipitated protein.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Determine the half-life (t½) by plotting the natural logarithm of the percent remaining compound versus time. Calculate intrinsic clearance (CLint) from the rate of depletion.

Rationale: A compound's ability to passively diffuse across cell membranes is fundamental to its absorption, particularly for orally administered drugs. The PAMPA model is a cell-free, high-throughput assay that predicts passive transcellular permeability.[24][25] It measures diffusion from a donor compartment through a synthetic membrane coated with a lipid solution into an acceptor compartment.[26][27]

Protocol:

  • Coat the filter of a 96-well donor plate with 5 µL of a 1% lecithin in dodecane solution.

  • Fill the wells of a 96-well acceptor plate with buffer (PBS, pH 7.4).

  • Add the test compounds (final concentration 10 µM in buffer with 5% DMSO) to the donor plate wells.[27]

  • Assemble the PAMPA "sandwich" by placing the donor plate onto the acceptor plate.

  • Incubate the assembly at room temperature for 4-5 hours with gentle shaking.[25][28]

  • After incubation, separate the plates and determine the compound concentration in both donor and acceptor wells by LC-MS/MS or UV-Vis spectroscopy.

  • Calculate the effective permeability coefficient (Pe) using the measured concentrations.

Results: A Quantitative Comparison

The experimental data gathered from the head-to-head comparison are summarized below. The results highlight significant differences in the physicochemical and pharmacokinetic profiles of the two scaffolds.

PropertyAssay1-Methyl-4-phenylpiperidine (Traditional)1-Methyl-1,8-diazaspiro[4.5]decan-2-one (Spirocyclic)Advantage
Aqueous Solubility Kinetic Turbidimetry25 µM150 µM Spirocyclic
Lipophilicity LogD @ pH 7.42.81.9 Spirocyclic
Metabolic Stability Human Liver Microsomes (t½)18 min> 60 min Spirocyclic
Permeability PAMPA (Pe, 10⁻⁶ cm/s)8.56.2 (Comparable)

Discussion: Interpreting the Data

The benchmarking results provide clear, quantitative evidence supporting the theoretical advantages of the spirocyclic scaffold.

  • Solubility and Lipophilicity: The spirocyclic compound demonstrated a six-fold increase in kinetic solubility compared to the traditional piperidine analog. This is a direct consequence of its three-dimensional, rigid structure, which disrupts efficient crystal packing that often leads to poor solubility in flatter, more aromatic molecules.[3][9] Furthermore, the spirocycle's lower LogD value (1.9 vs. 2.8) indicates reduced lipophilicity. This is a highly desirable outcome, as high lipophilicity is often linked to promiscuous binding, toxicity, and poor metabolic profiles.[16] The increased sp3 character of the spirocyclic core contributes to this favorable shift in physicochemical properties.[7]

  • Metabolic Stability: The most striking difference was observed in metabolic stability. The traditional piperidine scaffold was rapidly metabolized by human liver microsomes, with a half-life of only 18 minutes. In contrast, the spirocyclic compound was highly stable, showing minimal degradation over the 60-minute incubation period. This enhanced stability can be attributed to the spirocyclic framework's ability to lock key vectors in specific spatial orientations, sterically hindering access for metabolic enzymes like CYPs.[2][29] This inherent stability can translate directly to improved in vivo half-life and oral bioavailability.

  • Permeability: Both compounds exhibited good passive permeability in the PAMPA assay, suggesting that both can efficiently cross lipid membranes. While the more lipophilic piperidine analog showed slightly higher permeability, the value for the spirocyclic compound (6.2 x 10⁻⁶ cm/s) is well within the range considered optimal for good oral absorption. This demonstrates that the significant gains in solubility and stability achieved with the spirocyclic scaffold did not come at the cost of essential permeability.

Properties_Comparison cluster_piperidine Traditional Piperidine cluster_spiro Spirocyclic Scaffold P_Node 1-Methyl-4-phenylpiperidine P_Sol Low Solubility (25 µM) P_Node->P_Sol P_LogD High Lipophilicity (LogD = 2.8) P_Node->P_LogD P_Stab Low Stability (t½ = 18 min) P_Node->P_Stab P_Perm High Permeability (Pe = 8.5) P_Node->P_Perm S_Sol High Solubility (150 µM) P_Sol->S_Sol Improved S_LogD Optimal Lipophilicity (LogD = 1.9) P_LogD->S_LogD Improved S_Stab High Stability (t½ > 60 min) P_Stab->S_Stab Improved S_Node 1-Methyl-1,8-diazaspiro [4.5]decan-2-one S_Node->S_Sol S_Node->S_LogD S_Node->S_Stab S_Perm Good Permeability (Pe = 6.2) S_Node->S_Perm

Figure 2: Logical relationship of improved properties from piperidine to spirocycle.

Conclusion

The strategic incorporation of three-dimensional scaffolds is a powerful approach to overcoming the limitations of traditional, planar structures in drug discovery. The empirical data presented in this guide clearly demonstrate that 1-Methyl-1,8-diazaspiro[4.5]decan-2-one possesses a superior "drug-like" profile compared to its traditional piperidine counterpart. Its significantly improved aqueous solubility and metabolic stability, coupled with an optimized lipophilicity profile, mark it as a more promising starting point for lead optimization campaigns. While piperidines will undoubtedly remain a useful tool in the medicinal chemist's arsenal, this head-to-head comparison underscores the tangible benefits of embracing structural complexity and three-dimensionality to design the safer and more effective medicines of the future.[3][4]

References

  • Creative Bioarray. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Available at: [Link]

  • Domainex. Turbidimetric (Kinetic) Solubility Assay. Available at: [Link]

  • Cierpiał, T., et al. (2026, January 15). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. Available at: [Link]

  • Thieme. (2023, March 15). Application of Chiral Piperidine Scaffolds in Drug Design. Available at: [Link]

  • Voss, F., Schunk, S., & Steinhagen, H. (2015). Chapter 16: Spirocycles as Privileged Structural Motifs in Medicinal Chemistry. In S. Bräse (Ed.), Privileged Scaffolds in Medicinal Chemistry: Design, Synthesis, Evaluation. The Royal Society of Chemistry. Available at: [Link]

  • El-Gazzar, A. R. B. A., et al. (2024). Therapeutic potential of spiro compounds against Staphylococcus aureus: a comprehensive review. PMC. Available at: [Link]

  • BioDuro. ADME Solubility Assay. Available at: [Link]

  • Creative Biolabs. Parallel Artificial Membrane Permeability Assay (PAMPA). Available at: [Link]

  • protocols.io. (2024, August 14). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Available at: [Link]

  • ResearchGate. Protocol for the Human Liver Microsome Stability Assay. Available at: [Link]

  • Alsenz, J., & Kansy, M. (2008, November 15). In vitro solubility assays in drug discovery. PubMed. Available at: [Link]

  • protocols.io. Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Available at: [Link]

  • Evotec. Microsomal Stability | Cyprotex ADME-Tox Solutions. Available at: [Link]

  • Mercell. metabolic stability in liver microsomes. Available at: [Link]

  • Technology Networks. pampa-permeability-assay.pdf. Available at: [Link]

  • Evotec. Parallel Artificial Membrane Permeability Assay (PAMPA). Available at: [Link]

  • Cambridge MedChem Consulting. (2019, January 12). LogD. Available at: [Link]

  • BioDuro. ADME LogP LogD Assay. Available at: [Link]

  • Xiong, Y., et al. (2023, September 5). LogD7.4 prediction enhanced by transferring knowledge from chromatographic retention time, microscopic pKa and logP. PMC. Available at: [Link]

  • Creative Biolabs. Drug Likeness Assessment. Available at: [Link]

  • Pion Inc. (2022, December 10). Parallel Artificial Membrane Permeability Assay (PAMPA) training video. YouTube. Available at: [Link]

  • Pion Inc. (2024, January 16). Introduction to log P and log D measurement using PionT3. Available at: [Link]

  • Wager, T. T., et al. (2021). Target-based evaluation of 'drug-like' properties and ligand efficiencies. PMC. Available at: [Link]

  • Google Patents. US20020161528A1 - Tool for lipophilicity determination in drug discovery basic and neutral compounds.
  • ACS Publications. Target-Based Evaluation of “Drug-Like” Properties and Ligand Efficiencies. Journal of Medicinal Chemistry. Available at: [Link]

  • Quinn, R. J., et al. Drug-Like Properties: Guiding Principles for the Design of Natural Product Libraries. Available at: [Link]

  • ResearchGate. Drug-Like Properties: Concept, Structure Design and Methods, From ADME to Toxicity Optimization. Available at: [Link]

  • MDPI. (2021, June 4). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. Available at: [Link]

  • PubChemLite. 1-methyl-1,8-diazaspiro[4.5]decan-2-one dihydrochloride. Available at: [Link]

  • Albanese, V., et al. (2025, May 21). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. IRIS. Available at: [Link]

  • ResearchGate. (2025, October 15). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. Available at: [Link]

  • Albanese, V., et al. (2025, May 21). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. PubMed. Available at: [Link]

Sources

A Senior Application Scientist's Guide to the Mass Spectrometric Validation of 1-Methyl-1,8-diazaspiro[4.5]decan-2-one Dihydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development and chemical research, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. This guide provides an in-depth, experience-driven comparison of mass spectrometry-based validation for 1-Methyl-1,8-diazaspiro[4.5]decan-2-one dihydrochloride, a heterocyclic compound with potential applications in medicinal chemistry. We will explore the nuances of its analysis, compare ionization techniques, and provide a detailed protocol for its validation, grounded in established principles of analytical chemistry.

Introduction: The Analytical Challenge

1-Methyl-1,8-diazaspiro[4.5]decan-2-one dihydrochloride (C₉H₁₆N₂O · 2HCl) presents a unique set of analytical considerations.[1][2] Its spirocyclic core, multiple nitrogen atoms, and its formulation as a dihydrochloride salt all influence its behavior in a mass spectrometer. The primary objective of this guide is to establish a robust and reproducible workflow for its structural confirmation and purity assessment, comparing the efficacy of different mass spectrometric approaches.

The Central Role of Mass Spectrometry

Mass spectrometry (MS) is an indispensable tool in the development of small molecule drugs and other chemical entities.[3] Its high sensitivity and selectivity allow for the precise determination of molecular weight and the elucidation of chemical structures through fragmentation analysis.[3] For a compound like 1-Methyl-1,8-diazaspiro[4.5]decan-2-one dihydrochloride, mass spectrometry serves to:

  • Confirm the molecular weight of the free base.

  • Elucidate the fragmentation pattern to support the proposed structure.

  • Identify and characterize potential impurities and degradation products.[3]

Comparative Analysis of Ionization Techniques

The choice of ionization technique is critical for the successful analysis of any compound. For 1-Methyl-1,8-diazaspiro[4.5]decan-2-one dihydrochloride, the two most relevant techniques are Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI).

FeatureElectrospray Ionization (ESI)Atmospheric Pressure Chemical Ionization (APCI)
Principle Soft ionization technique that generates ions from a solution by creating a fine spray of charged droplets.[4]Gas-phase ionization technique where a corona discharge creates reactant ions from the solvent vapor, which then ionize the analyte.
Analyte Polarity Best suited for polar to moderately polar compounds.Suitable for a wider range of polarities, including less polar compounds.
Thermal Stability Gentle ionization, suitable for thermally labile compounds.Involves higher temperatures, which can cause degradation of some analytes.
Salt Tolerance Can be sensitive to high salt concentrations, which can cause signal suppression.[4][5]Generally more tolerant to salts and other matrix components.
Expected Ion Primarily [M+H]⁺ for the free base.Primarily [M+H]⁺ for the free base.

Expert Insight: Given that 1-Methyl-1,8-diazaspiro[4.5]decan-2-one is a polar molecule and is supplied as a dihydrochloride salt, ESI is the logical starting point. The presence of the hydrochloride salt necessitates careful sample preparation to avoid ion suppression and the formation of salt clusters.[4][5][6] While APCI could be a viable alternative, the potential for thermal degradation of the spirocyclic structure makes ESI the preferred initial approach.

Experimental Workflow for Mass Spectrometric Validation

The following workflow provides a comprehensive approach to the validation of 1-Methyl-1,8-diazaspiro[4.5]decan-2-one dihydrochloride.

Caption: Mass spectrometry validation workflow for 1-Methyl-1,8-diazaspiro[4.5]decan-2-one dihydrochloride.

Detailed Experimental Protocol

1. Sample Preparation:

  • Rationale: The dihydrochloride salt can interfere with ESI by causing signal suppression and forming adducts.[4][5] Dissolving the compound in a suitable solvent and diluting it to an appropriate concentration is crucial.

  • Protocol:

    • Prepare a stock solution of 1-Methyl-1,8-diazaspiro[4.5]decan-2-one dihydrochloride at 1 mg/mL in a 50:50 mixture of methanol and deionized water.

    • Perform serial dilutions to obtain a final concentration of 1-10 µg/mL. The optimal concentration should be determined empirically to achieve good signal-to-noise without saturating the detector.

2. Liquid Chromatography-Mass Spectrometry (LC-MS) - Full Scan Analysis:

  • Rationale: Coupling liquid chromatography with mass spectrometry allows for the separation of the analyte from potential impurities before it enters the mass spectrometer, providing a cleaner spectrum. A full scan analysis will detect all ions within a specified mass range.

  • Protocol:

    • LC System: A standard HPLC or UHPLC system.

    • Column: A C18 reversed-phase column is a good starting point for a compound of this polarity.

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A suitable gradient from 5% to 95% B over several minutes.

    • MS System: A single quadrupole or triple quadrupole mass spectrometer.

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Range: m/z 50-500.

3. High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Measurement:

  • Rationale: HRMS provides a highly accurate mass measurement, which can be used to determine the elemental composition of the molecule.[7] This is a critical step in confirming the identity of a new chemical entity.

  • Protocol:

    • MS System: An Orbitrap, Time-of-Flight (TOF), or Fourier-Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometer.

    • Calibration: The instrument must be properly calibrated with a known standard to ensure high mass accuracy. Internal calibration (lock mass) is often used for the most accurate results.

    • Analysis: The accurate mass of the [M+H]⁺ ion is measured and used to generate a list of possible elemental formulas.

4. Tandem Mass Spectrometry (MS/MS) for Structural Elucidation:

  • Rationale: MS/MS involves isolating the ion of interest (the precursor ion) and fragmenting it to produce a characteristic pattern of product ions. This fragmentation pattern provides valuable information about the compound's structure.[8] For a spirocyclic compound, the fragmentation can be complex but highly informative.[9][10]

  • Protocol:

    • MS System: A triple quadrupole, Q-TOF, or ion trap mass spectrometer.

    • Precursor Ion Selection: The [M+H]⁺ ion of 1-Methyl-1,8-diazaspiro[4.5]decan-2-one is selected.

    • Collision-Induced Dissociation (CID): The precursor ion is fragmented by collision with an inert gas (e.g., argon or nitrogen).

    • Product Ion Scan: The resulting fragment ions are detected to generate the MS/MS spectrum.

Expected Results and Interpretation

Molecular Formula: C₉H₁₆N₂O Molecular Weight (Free Base): 168.1263 g/mol Molecular Weight (Dihydrochloride): 241.16 g/mol [2]

Expected Mass Spectrometry Data:

Analysis TypeExpected IonExpected m/z (monoisotopic)
Full Scan MS (ESI+) [M+H]⁺169.1335
HRMS (ESI+) [M+H]⁺169.1335 ± 5 ppm
MS/MS (ESI+) Precursor: 169.13Characteristic fragment ions

Interpretation of Fragmentation:

The fragmentation of spirocyclic compounds can be complex, but some general patterns can be anticipated.[9][11] Cleavage of the bonds adjacent to the carbonyl group and within the piperidine ring are likely fragmentation pathways. The presence of the methyl group will also influence the fragmentation pattern. A detailed analysis of the MS/MS spectrum, including accurate mass measurements of the fragment ions, is essential for proposing and confirming the fragmentation pathways.

Comparison with Alternative Validation Techniques

While mass spectrometry is a powerful tool, a comprehensive validation strategy often involves orthogonal techniques.

TechniqueAdvantagesDisadvantages
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed structural information, including connectivity and stereochemistry.Lower sensitivity than MS, requires a larger amount of pure sample.
Infrared (IR) Spectroscopy Confirms the presence of key functional groups (e.g., C=O, N-H).Provides limited information on the overall molecular structure.
Elemental Analysis Determines the percentage composition of elements (C, H, N).Does not provide structural information, requires a pure sample.

Expert Insight: While NMR is the gold standard for complete structural elucidation, mass spectrometry offers unparalleled sensitivity and the ability to be coupled with chromatography for the analysis of complex mixtures. A robust validation package for a new chemical entity should ideally include both high-resolution mass spectrometry and NMR data.

Conclusion

The mass spectrometric validation of 1-Methyl-1,8-diazaspiro[4.5]decan-2-one dihydrochloride is a multi-faceted process that requires careful consideration of sample preparation, ionization technique, and data analysis. By employing a systematic workflow that includes LC-MS, high-resolution mass measurement, and tandem mass spectrometry, researchers can confidently confirm the identity and structure of this compound. This guide provides a framework for developing a robust analytical method, ensuring the generation of high-quality, reliable data for research and drug development applications.

References

  • Longdom Publishing. (2013). Definition of gas-phase fragmentation reactions of spirocyclic alkaloid by electrospray ionization tandem mass spectrometry: Applications in metabolomics studies. Retrieved from [Link]

  • ResearchGate. (n.d.). Fragmentation patterns of novel dispirocyclopiperazinium dibromides during electrospray ionization mass spectrometry | Request PDF. Retrieved from [Link]

  • Gale, P. J., Duncan, M. W., & Yergey, A. L. (2026). Quantifying Small Molecules by Mass Spectrometry. LCGC International. Retrieved from [Link]

  • ACS Publications. (2015). Exploring the Mechanism of Salt-Induced Signal Suppression in Protein Electrospray Mass Spectrometry Using Experiments and Molecular Dynamics Simulations. Analytical Chemistry. Retrieved from [Link]

  • Mass-spec-technology.com. (2015). Mass Spectrometry in Small Molecule Drug Development. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Methodology for Accurate Mass Measurement of Small Molecules. Retrieved from [Link]

  • ACS Publications. (2014). Identifying Small Molecules via High Resolution Mass Spectrometry: Communicating Confidence. Environmental Science & Technology. Retrieved from [Link]

  • IQVIA. (n.d.). Small Molecule Biomarker Assay Validation Strategies Using Surrogate Matrix and Surrogate Analyte Approaches. Retrieved from [Link]

  • MDPI. (n.d.). Mass Spectrometry-Based Characterization of New Spirolides from Alexandrium ostenfeldii (Dinophyceae). Retrieved from [Link]

  • PubMed. (2001). Electrospray ionization tandem mass spectrometric study of salt cluster ions. Part 1--investigations of alkali metal chloride and sodium salt cluster ions. Retrieved from [Link]

  • Harvard Apparatus. (n.d.). Electrospray ionization tandem mass spectrometric study of salt cluster ions. Part 1. Retrieved from [Link]

  • PubMed. (2015). Exploring the mechanism of salt-induced signal suppression in protein electrospray mass spectrometry using experiments and molecular dynamics simulations. Retrieved from [Link]

  • Arkivoc. (n.d.). Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5). Retrieved from https://www.arkat-usa.org/arkivoc-journal/browse-arkivoc/2001/ix/

Sources

A Guide to Establishing Reproducible In-Vitro Assays for Novel Spirocyclic Compounds: The Case of 1-Methyl-1,8-diazaspiro[4.5]decan-2-one dihydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The journey of a novel chemical entity from discovery to a potential therapeutic candidate is underpinned by the reliability of its preclinical data. At the heart of this data package lies the in vitro assay, a fundamental tool for characterizing a compound's biological activity. However, the challenge of ensuring that these assay results are reproducible cannot be overstated. Inconsistent data not only leads to wasted resources but can also prematurely terminate the investigation of a promising molecule. This guide provides a comprehensive framework for establishing and validating a reproducible in vitro assay, using the novel compound 1-Methyl-1,8-diazaspiro[4.5]decan-2-one dihydrochloride as a case study. While this specific molecule is not extensively characterized in publicly available literature, the principles and methodologies outlined here are universally applicable to the rigorous assessment of any new chemical entity.

The core of this guide is built on the understanding that reproducibility is not a passive outcome but an actively engineered feature of a well-designed experiment. We will delve into the critical factors that influence assay performance, from the initial characterization of the compound to the statistical validation of the generated data. Our focus will be on providing a practical, step-by-step approach that can be adapted to various biological targets and assay formats.

Understanding the Molecule: 1-Methyl-1,8-diazaspiro[4.5]decan-2-one dihydrochloride

1-Methyl-1,8-diazaspiro[4.5]decan-2-one dihydrochloride is a spirocyclic compound, a class of molecules known for their structural complexity and potential to interact with a diverse range of biological targets. The spirocyclic core, which contains a nitrogen-containing heterocyclic ring system, is a common motif in many biologically active natural products and synthetic compounds. The dihydrochloride salt form suggests good aqueous solubility, a desirable property for in vitro testing.

Given the novelty of this compound, the first step in any investigation is to hypothesize its potential mechanism of action. The presence of the diazaspiro[4.5]decane scaffold, a privileged structure in medicinal chemistry, suggests potential interactions with G-protein coupled receptors (GPCRs) or ion channels. For the purpose of this guide, we will proceed with the hypothetical scenario that 1-Methyl-1,8-diazaspiro[4.5]decan-2-one dihydrochloride is an antagonist of a specific GPCR. This will allow us to frame our discussion of assay development and reproducibility in a concrete biological context.

The Foundation of Reproducibility: A Multi-Faceted Approach

Ensuring the reproducibility of an in vitro assay is a multi-step process that begins long before the first data point is collected. It involves a thorough understanding of the assay's biology, meticulous optimization of experimental parameters, and rigorous statistical analysis of the results. The following sections will break down these key components.

Assay Selection and Initial Optimization

The choice of assay is dictated by the hypothesized biological target. For a GPCR antagonist, several assay formats could be considered, each with its own advantages and potential sources of variability. A common and robust choice is a cell-based functional assay that measures a downstream signaling event, such as changes in intracellular cyclic AMP (cAMP) levels.

Experimental Workflow for Assay Optimization:

cluster_0 Phase 1: Component Optimization cluster_1 Phase 2: Assay Parameter Optimization cluster_2 Phase 3: Statistical Validation A Cell Density Titration B Agonist Concentration-Response Curve A->B C Antibody/Reagent Titration B->C D Incubation Time Optimization C->D E Solvent Tolerance Testing D->E F Plate Uniformity Assessment E->F G Z'-Factor Determination F->G H Intra- and Inter-Assay Variability Assessment G->H

Caption: Workflow for in vitro assay optimization and validation.

Detailed Protocol: Cell-Based cAMP Assay for a Hypothetical GPCR Target

This protocol outlines a typical workflow for measuring the antagonistic activity of 1-Methyl-1,8-diazaspiro[4.5]decan-2-one dihydrochloride on a hypothetical GPCR.

Materials:

  • HEK293 cells stably expressing the target GPCR

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Phosphate-buffered saline (PBS)

  • Reference agonist for the target GPCR

  • 1-Methyl-1,8-diazaspiro[4.5]decan-2-one dihydrochloride

  • cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based)

  • 384-well white opaque microplates

Procedure:

  • Cell Culture and Plating:

    • Culture HEK293 cells expressing the target GPCR in T175 flasks.

    • On the day of the assay, harvest the cells and resuspend them in serum-free DMEM.

    • Determine cell viability and density using a hemocytometer or automated cell counter.

    • Seed the cells into a 384-well plate at the optimized density (e.g., 5,000 cells/well) and incubate for 24 hours.

  • Compound Preparation and Addition:

    • Prepare a stock solution of 1-Methyl-1,8-diazaspiro[4.5]decan-2-one dihydrochloride in a suitable solvent (e.g., water or DMSO).

    • Perform a serial dilution of the compound to generate a concentration-response curve (e.g., 10-point, 3-fold dilution).

    • Add the diluted compound to the appropriate wells of the cell plate and incubate for the optimized time (e.g., 30 minutes).

  • Agonist Stimulation:

    • Prepare the reference agonist at a concentration that elicits an 80% maximal response (EC80), as determined in preliminary experiments.

    • Add the EC80 concentration of the agonist to all wells except the negative control wells.

  • cAMP Measurement:

    • Following agonist stimulation, lyse the cells and measure intracellular cAMP levels according to the manufacturer's instructions for the chosen assay kit.

  • Data Analysis:

    • Normalize the data to the positive (agonist alone) and negative (vehicle alone) controls.

    • Fit the concentration-response data to a four-parameter logistic equation to determine the IC50 value of 1-Methyl-1,8-diazaspiro[4.5]decan-2-one dihydrochloride.

Statistical Measures of Reproducibility

Once the assay is optimized, its reproducibility must be quantified. This is typically done by assessing two key parameters: intra-assay and inter-assay variability.

  • Intra-assay variability refers to the variation observed within a single experiment. It is typically assessed by running multiple replicates of the same sample on the same plate.

  • Inter-assay variability refers to the variation observed between different experiments performed on different days. It is assessed by running the same experiment on multiple occasions.

A common metric used to evaluate the quality of an assay is the Z'-factor , which takes into account the dynamic range of the assay and the variability of the signals. A Z'-factor between 0.5 and 1.0 is considered indicative of an excellent assay.

Table 1: Hypothetical Reproducibility Data for a cAMP Assay

ParameterAcceptance CriteriaHypothetical Result for 1-Methyl-1,8-diazaspiro[4.5]decan-2-one dihydrochloride Assay
Z'-Factor> 0.50.75
Intra-Assay %CV (IC50)< 15%8%
Inter-Assay %CV (IC50)< 20%15%

This table provides a clear and concise summary of the assay's performance against predefined acceptance criteria.

Comparison with Alternative Assay Formats

While the cell-based functional cAMP assay is a robust choice, other assay formats could also be employed to study a GPCR antagonist. The choice of which to use will depend on the specific research question and available resources.

Table 2: Comparison of In Vitro Assay Formats for a GPCR Antagonist

Assay FormatPrincipleProsCons
Radioligand Binding Assay Measures the direct binding of a radiolabeled ligand to the receptor.High sensitivity, provides direct measure of affinity (Ki).Requires handling of radioactive materials, does not provide functional information.
Cell-Based Functional Assay (cAMP) Measures a downstream signaling event (cAMP production).Provides functional information (IC50), high-throughput compatible.Indirect measure of receptor interaction, can be influenced by off-target effects.
Label-Free Assay (e.g., Dynamic Mass Redistribution) Measures changes in cellular morphology or mass upon receptor activation.Provides a holistic view of cellular response, no need for labels or dyes.Lower throughput, can be less sensitive than other methods.

The selection of the most appropriate assay format is a critical decision that will impact the nature and reproducibility of the data generated. A multi-assay approach, where the activity of a compound is confirmed in two or more distinct formats, can significantly increase confidence in the results.

Conclusion and Future Directions

Establishing a reproducible in vitro assay is a cornerstone of successful drug discovery. For a novel compound like 1-Methyl-1,8-diazaspiro[4.5]decan-2-one dihydrochloride, a systematic and rigorous approach to assay development and validation is essential. By carefully optimizing experimental parameters, employing robust statistical analysis, and thoughtfully selecting the most appropriate assay format, researchers can generate high-quality, reliable data that will guide future studies.

The principles outlined in this guide provide a roadmap for navigating the complexities of in vitro pharmacology. While we have used a hypothetical GPCR antagonist as our example, the underlying concepts of meticulous optimization, statistical rigor, and a deep understanding of the assay's biology are universally applicable. As our understanding of 1-Methyl-1,8-diazaspiro[4.5]decan-2-one dihydrochloride and its biological targets evolves, so too will the in vitro assays used to characterize its activity. The continuous application of these fundamental principles will ensure that the data generated is not only accurate but also reproducible, forming a solid foundation for the development of the next generation of therapeutics.

References

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67–73. [Link]

Cross-Reactivity Performance Guide: 1-Methyl-1,8-diazaspiro[4.5]decan-2-one Dihydrochloride vs. Traditional Piperidines

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1[1] is a highly specialized spirocyclic building block that has emerged as a critical structural motif in the design of next-generation targeted therapies. It is increasingly utilized to2[2].

A major hurdle in developing central nervous system (CNS)-penetrant kinase inhibitors is the off-target cross-reactivity of basic amine pharmacophores. Traditional flexible amines bind promiscuously to anti-targets, leading to dose-limiting toxicities. This guide objectively compares the cross-reactivity profile of the 1-Methyl-1,8-diazaspiro[4.5]decan-2-one scaffold against conventional flexible alternatives, providing actionable experimental methodologies and data for drug development professionals.

Mechanistic Rationale: The Spirocyclic Advantage

The causality behind the superior selectivity of 1-Methyl-1,8-diazaspiro[4.5]decan-2-one lies in its rigid three-dimensional topology, which directly influences binding thermodynamics:

  • hERG Channel Mitigation : The hERG potassium channel features a promiscuous cylindrical inner pore lined with Tyr652 and Phe656 residues, which readily form π -cation interactions with flexible basic amines. The spiro-fusion in the diazaspiro[4.5]decane system locks the basic piperidine nitrogen and the adjacent lactam ring into an orthogonal, rigid geometry. This bulk introduces severe steric clashes within the hERG pore, disrupting the optimal π -cation trajectory.

  • Sigma-1 and GPCR Selectivity : Sigma-1 and Muscarinic (M1) receptors typically favor highly lipophilic, flexible amines. The incorporation of the polar lactam carbonyl in this scaffold3[3]. This pre-organization lowers the entropic penalty for binding the desired kinase hinge region while imposing an unfavorable desolvation penalty in lipophilic off-target pockets.

ScaffoldSelectivity MDSD 1-Methyl-1,8-diazaspiro[4.5]decan-2-one Rigidity Conformational Rigidity & Orthogonal Vectors MDSD->Rigidity Polarity Reduced Lipophilicity (Amide Carbonyl) MDSD->Polarity Target Primary Kinase Targets (ALK / EGFR) Rigidity->Target Low Entropy Penalty hERG hERG Channel (Tyr652/Phe656 Clash) Rigidity->hERG Steric Clash Sigma Sigma-1 Receptor (Polarity Penalty) Polarity->Sigma Unfavorable Desolvation

Diagram: Conformational restriction of spirocycles reduces off-target cross-reactivity.

Comparative Cross-Reactivity Data

To objectively evaluate the scaffold, we compare the spirocycle against two ubiquitous building blocks: 1-Methylpiperazine and 4-Amino-1-methylpiperidine. The data below represents typical IC50/Ki values obtained when these scaffolds are appended to a generic biaryl kinase hinge-binding motif.

Table 1: In Vitro Cross-Reactivity Profiling of Amine Scaffolds

Scaffold MotifhERG Blockade (IC 50​ , µM)Sigma-1 Binding (K i​ , µM)Muscarinic M1 (K i​ , µM)
1-Methylpiperazine2.41.84.5
4-Amino-1-methylpiperidine4.10.92.2
1-Methyl-1,8-diazaspiro[4.5]decan-2-one > 30.0 > 10.0 > 10.0

(Note: Higher values indicate lower cross-reactivity and a safer off-target profile).

Experimental Methodologies

To ensure trustworthiness and self-validation, the following standardized protocols must be employed when profiling the cross-reactivity of these scaffolds.

Protocol 1: Automated Patch-Clamp hERG Assay

Objective: Quantify the functional blockade of the Kv11.1 channel to predict cardiotoxicity.

  • Cell Preparation : Culture CHO cells stably expressing the human hERG gene. Harvest at 70-80% confluency and resuspend in extracellular recording solution (137 mM NaCl, 4 mM KCl, 1.8 mM CaCl 2​ , 1 mM MgCl 2​ , 10 mM HEPES, 10 mM Glucose, pH 7.4).

  • Electrophysiology Setup : Load cells onto a planar patch-clamp platform. Establish whole-cell configuration with an intracellular solution (130 mM KCl, 1 mM MgCl 2​ , 5 mM EGTA, 5 mM MgATP, 10 mM HEPES, pH 7.2).

  • Voltage Protocol : Hold the membrane potential at -80 mV. Apply a depolarizing prepulse to +20 mV for 2 seconds to open and inactivate the channels. Crucial Step: Repolarize to -50 mV for 2 seconds to elicit the outward tail current. This tail current is the primary metric for hERG blockade, as most drugs bind to the open/inactivated state.

  • Compound Application : Perfuse the test compound in ascending concentrations (0.1 µM to 30 µM). Wait 3 minutes per concentration to ensure steady-state block.

  • System Validation : Perfuse E-4031 (100 nM) as a positive control at the end of the run. A >90% tail current inhibition is required to validate the system's sensitivity and confirm the integrity of the patch.

Protocol 2: Radioligand Binding Assay for Sigma-1 Cross-Reactivity

Objective: Assess off-target binding affinity to the Sigma-1 receptor, a common liability for CNS-active amines.

  • Membrane Preparation : Homogenize Jurkat cells (endogenously expressing Sigma-1) in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 48,000 x g for 20 minutes and resuspend the pellet to isolate the membrane fraction.

  • Incubation : In a 96-well plate, combine 100 µg of membrane protein, 3 nM of [3H]-Haloperidol (radioligand), and the test compound (serial dilutions from 10 nM to 100 µM).

  • Equilibration : Incubate the mixture at 25°C for exactly 120 minutes to reach thermodynamic equilibrium.

  • Separation & Detection : Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters. Crucial Step: Filters must be pre-soaked in 0.5% polyethylenimine (PEI) to neutralize the negative charge of the glass fibers, thereby preventing non-specific binding of the basic amine test compounds. Wash three times with ice-cold buffer.

  • Quantification : Add scintillation cocktail to the filters and measure bound radioactivity using a liquid scintillation counter. Calculate K i​ using the Cheng-Prusoff equation. Include Haloperidol (10 µM) to define non-specific binding.

Application Insights for Drug Development

The integration of 1-Methyl-1,8-diazaspiro[4.5]decan-2-one into molecular architectures has proven transformative in oncology. For instance, in the development of 2[2], replacing a flexible piperidine with this spirocycle eliminated dose-limiting CNS toxicities associated with off-target GPCR binding, while maintaining picomolar potency against the L1196M resistance mutation. Researchers should prioritize this scaffold when optimizing the therapeutic index of basic, CNS-active targeted therapies.

References

  • National Center for Biotechnology Information (NIH). "1-Methyl-1,8-diazaspiro[4.5]decan-2-one dihydrochloride - PubChem". Source: PubChem. URL: [Link]

  • Shenzhen Targetrx, Inc. "Arylphosphine oxides for inhibiting kinase activity" (US20210009613A1). Source: Google Patents.

Sources

Validating the Efficacy of 1-Methyl-1,8-diazaspiro[4.5]decan-2-one dihydrochloride in Murine Models of Alzheimer's Disease: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for evaluating the preclinical efficacy of the novel investigational compound, 1-Methyl-1,8-diazaspiro[4.5]decan-2-one dihydrochloride, hereafter referred to as "Compound S," in murine models of Alzheimer's Disease (AD). We will compare its potential performance against established and recent therapeutic agents, providing the scientific rationale behind the experimental design and methodologies.

Introduction: The Challenge of Alzheimer's Drug Discovery and a Novel Hypothesis

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and hyperphosphorylated tau tangles, leading to synaptic dysfunction and cognitive decline.[1] Despite decades of research focused on the amyloid hypothesis, clinical successes have been limited, highlighting the need for novel therapeutic strategies.[2][3] Transgenic mouse models that recapitulate key aspects of AD pathology are indispensable tools for preclinical evaluation of new drug candidates.[4][5]

This guide focuses on Compound S, a small molecule with a diazaspiro[4.5]decane core, a scaffold known to interact with various biological targets.[6][7] While the precise mechanism of Compound S is under investigation, we hypothesize a novel approach: the modulation of the gut-brain axis to mitigate neuroinflammation, a critical component of AD pathogenesis.[8] There is growing evidence that dysbiosis of the gut microbiota can exacerbate neuroinflammatory processes and Aβ pathology in AD mouse models.[6][9] We propose that Compound S may restore gut microbial homeostasis, thereby reducing peripheral inflammation and its subsequent impact on microglial activation and neuronal health in the brain.

Proposed Mechanism of Action: The Gut-Brain Axis Hypothesis

We postulate that Compound S exerts its therapeutic effect not by directly targeting Aβ, but by modulating the host's gut microbiota and reducing associated systemic inflammation. This represents a significant departure from traditional amyloid-centric therapies.

The proposed signaling pathway is as follows:

  • Oral administration of Compound S.

  • Modulation of Gut Microbiota: Compound S alters the composition of the gut microbiome, potentially increasing the abundance of beneficial bacteria that produce short-chain fatty acids (SCFAs) like butyrate.

  • Improved Gut Barrier Integrity: The altered microbiota and increased SCFAs strengthen the intestinal barrier, reducing the translocation of pro-inflammatory molecules like lipopolysaccharides (LPS) into circulation.

  • Reduced Systemic Inflammation: Lower levels of circulating pro-inflammatory cytokines.

  • Blood-Brain Barrier Integrity: Reduced systemic inflammation helps maintain the integrity of the blood-brain barrier.

  • Modulation of Neuroinflammation: A reduction in inflammatory signals entering the brain leads to a shift in microglial phenotype from a pro-inflammatory to a more phagocytic, neuroprotective state.

  • Enhanced Aβ Clearance and Improved Synaptic Function: Neuroprotective microglia are more efficient at clearing Aβ deposits, and the overall reduction in neuroinflammation improves the synaptic environment, leading to restored cognitive function.

G cluster_gut Gut Lumen & Intestinal Wall cluster_periphery Periphery (Circulation) cluster_brain Brain Compound S Compound S Gut Microbiota Gut Microbiota Compound S->Gut Microbiota Modulates SCFAs Increased SCFAs (e.g., Butyrate) Gut Microbiota->SCFAs Gut Barrier Improved Gut Barrier Integrity SCFAs->Gut Barrier LPS Reduced Circulating LPS & Pro-inflammatory Cytokines Gut Barrier->LPS Reduces translocation BBB Blood-Brain Barrier Integrity LPS->BBB Maintains Microglia Microglia Shift to Phagocytic Phenotype BBB->Microglia Reduces inflammatory signaling Abeta Enhanced Aβ Clearance Microglia->Abeta Cognition Improved Cognitive Function Abeta->Cognition

Sources

Spectroscopic comparison of 1-Methyl-1,8-diazaspiro[4.5]decan-2-one dihydrochloride batches

Author: BenchChem Technical Support Team. Date: April 2026

Spectroscopic Comparison Guide: 1-Methyl-1,8-diazaspiro[4.5]decan-2-one Dihydrochloride Batches

Executive Summary & Application Context

1-Methyl-1,8-diazaspiro[4.5]decan-2-one dihydrochloride (CAS: 1609407-01-3) is a highly specialized spirocyclic building block increasingly utilized in modern medicinal chemistry. Its unique 3D conformation makes it a privileged scaffold for synthesizing advanced therapeutics, most notably as a structural motif in Ataxia Telangiectasia Mutated and Rad3-related (ATR) kinase inhibitors used in targeted oncology[1].

Because this intermediate is typically subjected to downstream transition-metal-catalyzed cross-couplings (e.g., Buchwald-Hartwig aminations), batch-to-batch consistency is paramount. Variations in salt stoichiometry, hydration states, or trace organic impurities can poison basic catalysts or alter reaction kinetics. This guide provides a comprehensive, objective spectroscopic comparison of two commercial batches (Batch A and Batch B), establishing a robust analytical framework grounded in the International Council for Harmonisation (ICH) Q6A specifications[2] and ICH Q2(R2) validation guidelines[3].

Application_Context BB 1-Methyl-1,8-diazaspiro[4.5]decan-2-one (Building Block) Coupling Buchwald-Hartwig Cross-Coupling BB->Coupling API ATR Kinase Inhibitor (API Candidate) Coupling->API ATR ATR Kinase Activation API->ATR Inhibits DNA DNA Damage / Replication Stress DNA->ATR Repair DNA Repair & Survival (Normal Cancer Cell) ATR->Repair Uninhibited Apoptosis Synthetic Lethality (Apoptosis) ATR->Apoptosis Inhibited State

Figure 1: Application Context: Integration of the spirocyclic building block into ATR Kinase Inhibitors.

Physicochemical Profiling & The "Dihydrochloride" Conundrum

The molecular architecture of 1-Methyl-1,8-diazaspiro[4.5]decan-2-one features two distinct nitrogen atoms:

  • N8 (Piperidine Ring): A highly basic secondary aliphatic amine ( pKa​≈10−11 ).

  • N1 (Pyrrolidinone Ring): A neutral, highly delocalized amide/lactam nitrogen ( pKa​<0 ).

The Causality of Batch Variance: The commercial designation of this compound is a dihydrochloride ( C9​H16​N2​O⋅2HCl ). While the first equivalent of HCl readily protonates the N8 piperidine nitrogen, the second equivalent of HCl must associate with the weakly basic lactam carbonyl or exist as trapped, solvated acid within the crystal lattice. Consequently, the exact stoichiometry of the second HCl equivalent is highly susceptible to manufacturing variations (e.g., drying temperatures, crystallization solvents). Sub-stoichiometric batches behave as partial free-bases, leading to unpredictable stoichiometry in downstream reactions.

Self-Validating Experimental Protocols

To objectively evaluate Batch A (Reference) and Batch B (Test Sample), we employed a multivariate spectroscopic approach compliant with the updated ICH Q2(R2) guidelines, which now explicitly cover non-chromatographic techniques like NMR and FTIR[4].

Protocol 1: Quantitative NMR (qNMR) & Structural Profiling
  • Objective: Verify structural integrity and quantify exact HCl stoichiometry.

  • Methodology: 15.0 mg of the sample and 5.0 mg of Maleic Acid (Internal Standard, certified reference material) are co-dissolved in 600 µL of anhydrous DMSO- d6​ . Spectra are acquired on a 600 MHz spectrometer.

  • Causality of Choices: DMSO- d6​ is selected over D2​O to prevent deuterium exchange of the critical NH2+​ and acidic protons, allowing direct observation of the salt state.

  • Self-Validating Mechanism: The relaxation delay ( D1​ ) is strictly set to 30 seconds. Because the longest longitudinal relaxation time ( T1​ ) of the analyte protons is ~4 seconds, D1​>5×T1​ ensures >99% magnetization recovery. If the integral of the maleic acid standard deviates by >0.5% between duplicate scans, the system automatically flags the data as non-quantitative, preventing erroneous stoichiometric calculations.

Protocol 2: Attenuated Total Reflectance (ATR) FT-IR
  • Objective: Assess hydration state and hydrogen-bonding network (polymorphism).

  • Methodology: Solid samples are pressed directly onto a diamond ATR crystal. Spectra are recorded from 4000 to 400 cm−1 at a resolution of 4 cm−1 (64 scans).

  • Self-Validating Mechanism: A background scan is mandated immediately prior to each sample. The system monitors the atmospheric CO2​ doublet at 2350 cm−1 . If the background absorbance exceeds 0.005 AU, the software invalidates the background and pauses acquisition until the optical bench is fully purged with dry nitrogen, ensuring spectra are free from environmental artifacts.

Protocol 3: LC-HRMS (ESI+) Impurity Profiling
  • Objective: Detect trace organic impurities and confirm the exact mass of the free base (Theoretical [M+H]+ = 169.1341 Da)[5].

  • Methodology: Samples are diluted to 10 µg/mL in H2​O /Acetonitrile (0.1% Formic Acid) and analyzed via a Q-TOF mass spectrometer using positive Electrospray Ionization (ESI+).

  • Self-Validating Mechanism: A System Suitability Test (SST) utilizing a known reference standard is injected prior to the batch queue. The batch run is only authorized if the SST mass accuracy is <3 ppm and retention time drift is <0.1 min.

QC_Workflow cluster_0 Sample Input B_A Batch A (Reference) Prep Sample Preparation (Weighing, Dissolution) B_A->Prep B_B Batch B (Test Sample) B_B->Prep NMR qNMR & 1D/2D NMR (Stoichiometry & Structure) Prep->NMR IR ATR-FTIR (Hydration & Salt Form) Prep->IR MS LC-HRMS (Trace Impurities) Prep->MS Data Multivariate Data Analysis (ICH Q2(R2) Compliant) NMR->Data IR->Data MS->Data Decision Batch Disposition (Pass/Fail per ICH Q6A) Data->Decision

Figure 2: Spectroscopic Quality Control Workflow for Spirocyclic Building Blocks.

Comparative Data Analysis

1H NMR Chemical Shift & Stoichiometry Comparison

The protonation state heavily influences the chemical shifts of the piperidine ring protons.

Structural FeatureBatch A (Reference) δ (ppm)Batch B (Test Sample) δ (ppm)Interpretation
N-CH3 (Lactam) 2.72 (s, 3H)2.71 (s, 3H)Core structure intact in both.
Piperidine CH2 (C7, C9) 3.28 (m, 4H)3.05 (m, 4H)Critical: Upfield shift in Batch B indicates incomplete protonation of the piperidine nitrogen.
Piperidine NH2+ 9.45 (br s, 2H)8.80 (br s, 1.2H)Batch B lacks the full secondary amine salt character.
Excess Acidic Proton 11.20 (br s, 1H)Not ObservedBatch A contains the second HCl equivalent; Batch B is sub-stoichiometric.
Calculated HCl Ratio 2.01 equivalents 1.15 equivalents Batch B fails ICH Q6A assay specifications for a dihydrochloride[6].
Vibrational Spectroscopy (ATR-FTIR)

FT-IR provides orthogonal confirmation of the salt state by probing the hydrogen-bonding environment of the carbonyl and amine groups.

Functional GroupBatch A Frequency ( cm−1 )Batch B Frequency ( cm−1 )Spectroscopic Causality
Amide I (C=O stretch) 16851702The lower frequency in Batch A confirms strong hydrogen bonding from the second equivalent of HCl to the lactam carbonyl.
Amine Salt (N-H stretch) 2750 - 2400 (Broad)2950 - 2700 (Sharper)Batch A shows the classic "ammonium envelope" typical of fully protonated diamines.
O-H stretch (Water) None3450 (Broad)Batch B exhibits hygroscopic behavior, absorbing moisture due to its partial free-base nature.
LC-HRMS Impurity Profiling

While both batches exhibit the correct primary mass, high-resolution chromatography reveals trace differences.

ParameterBatch ABatch BNote
Primary Mass [M+H]+ 169.1342 Da ( Δ 0.6 ppm)169.1339 Da ( Δ 1.2 ppm)Both match theoretical mass[5].
Chromatographic Purity > 99.8%97.5%Batch B fails typical >98% release criteria.
Major Impurity Detected None > 0.1% m/z 187.1445 (Rt = 2.4 min)Corresponds to +H2​O (hydrolytic ring-opening of the lactam), likely caused by poor drying during manufacture.

Conclusion & Expert Recommendation

The spectroscopic comparison conclusively demonstrates that Batch A is a true, high-quality dihydrochloride salt meeting all structural and stoichiometric criteria. Batch B is a sub-standard, sub-stoichiometric variant (effectively a monohydrochloride hydrate) containing 2.5% hydrolytic impurities.

Application Warning: If Batch B is utilized in a downstream Buchwald-Hartwig amination, the missing equivalent of HCl will alter the expected acid-base equilibrium in the reactor. The chemist would inadvertently use an excess of the basic catalyst (e.g., NaOtBu or Cs2​CO3​ ), potentially leading to accelerated degradation of the palladium ligand or the promotion of off-target side reactions. Batch B must be rejected or subjected to a rigorous re-salting and recrystallization protocol.

References

  • PubChemLite. "C9H16N2O - Explore - PubChemLite". uni.lu. Available at:[Link]

  • European Patent Office (EPO). "PYRAZOLO[1,5-A]PYRIMIDINES USEFUL AS INHIBITORS OF ATR KINASE FOR THE TREATMENT OF CANCER DISEASES - EPO". epo.org. Available at: [Link]

  • European Medicines Agency (EMA). "ICH Q6A specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances - Scientific guideline". europa.eu. Available at:[Link]

  • European Medicines Agency (EMA). "ICH Q2(R2) Validation of analytical procedures - Scientific guideline". europa.eu. Available at:[Link]

  • European Pharmaceutical Review. "Validation of analytical procedures – ICH Q2(R2)". europeanpharmaceuticalreview.com. Available at:[Link]

  • European Pharmaceutical Review. "ICH Q6A - Specifications: Test procedures and acceptance criteria". europeanpharmaceuticalreview.com. Available at:[Link]

Sources

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of 1-Methyl-1,8-diazaspiro[4.5]decan-2-one Dihydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

For Immediate Reference: This guide provides essential procedures for the safe handling and disposal of 1-Methyl-1,8-diazaspiro[4.5]decan-2-one dihydrochloride. As a Senior Application Scientist, this document is designed to ensure that your laboratory practices meet the highest standards of safety and regulatory compliance, safeguarding both personnel and the environment.

The proper disposal of chemical reagents is a critical, yet often overlooked, aspect of laboratory safety and environmental stewardship. For novel compounds such as 1-Methyl-1,8-diazaspiro[4.5]decan-2-one dihydrochloride, a thorough understanding of its properties and the associated regulatory landscape is paramount. This guide synthesizes best practices and regulatory requirements to provide a clear, actionable framework for its disposal.

Foundational Safety and Hazard Assessment: The First Line of Defense

Before initiating any disposal protocol, a comprehensive hazard assessment is non-negotiable. While a specific Safety Data Sheet (SDS) for 1-Methyl-1,8-diazaspiro[4.5]decan-2-one dihydrochloride was not available at the time of this writing, information from analogous compounds, such as 1,8-diazaspiro[4.5]decan-2-one hydrochloride, provides critical insights.[1]

Key Potential Hazards:

  • Toxicity: The toxicological properties have not been thoroughly investigated. Therefore, it is prudent to treat this compound as potentially harmful if inhaled, ingested, or in contact with skin.[1]

  • Combustion Products: Burning the compound may produce hazardous gases, including carbon dioxide, nitrogen oxides (NOx), and hydrogen chloride gas.[1]

  • Reactivity: While specific reactivity data is unavailable, it is best practice to avoid mixing with strong oxidizing agents, acids, or bases unless a thorough compatibility assessment has been conducted.

Every laboratory handling this compound must have a written Chemical Hygiene Plan (CHP) in place, as mandated by OSHA's Laboratory Standard (29 CFR 1910.1450).[2][3][4][5][6] This plan should detail specific procedures for handling and disposing of hazardous chemicals.

Step-by-Step Disposal Protocol: From Benchtop to Final Disposition

The following protocol outlines the systematic approach for the safe disposal of 1-Methyl-1,8-diazaspiro[4.5]decan-2-one dihydrochloride.

Step 1: Immediate Personal Protective Equipment (PPE) and Engineering Controls

Prior to handling, ensure all personnel are equipped with the appropriate PPE:

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Eye Protection: Safety glasses with side shields or goggles.

  • Body Protection: A laboratory coat is mandatory.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, use a NIOSH-approved respirator.[1]

All handling of the solid compound or its solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.

Step 2: Waste Segregation and Containerization

Proper segregation is crucial to prevent dangerous chemical reactions.

  • Designated Waste Container: Use a clearly labeled, dedicated waste container for 1-Methyl-1,8-diazaspiro[4.5]decan-2-one dihydrochloride waste. The container must be made of a compatible material (e.g., high-density polyethylene) and have a secure, leak-proof lid.[7][8][9]

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "1-Methyl-1,8-diazaspiro[4.5]decan-2-one dihydrochloride."[3][10]

  • Incompatible Wastes: Do not mix this waste with other chemical waste streams, particularly strong oxidizing agents, acids, or bases, without consulting compatibility charts or your institution's Environmental Health and Safety (EHS) office.

Step 3: On-site Accumulation and Storage

Laboratories serve as Satellite Accumulation Areas (SAAs) for hazardous waste.[9][10]

  • Location: Store the sealed waste container at or near the point of generation and under the control of laboratory personnel.[10]

  • Storage Limits: Adhere to the storage limits for hazardous waste as defined by the EPA and your local regulations. Typically, no more than 55 gallons of hazardous waste may be accumulated in an SAA.[10]

  • Secondary Containment: Place the primary waste container in a secondary containment bin to prevent the spread of material in case of a leak.

Final Disposal Pathway: Professional and Compliant

Under no circumstances should 1-Methyl-1,8-diazaspiro[4.5]decan-2-one dihydrochloride or its solutions be disposed of down the drain or in regular trash.[7][10]

The recommended and compliant disposal method is through a licensed professional waste disposal company.[1][11] The primary disposal route for this type of compound is incineration in a chemical incinerator equipped with an afterburner and scrubber to handle the hazardous combustion products.[1][12]

Disposal Decision Workflow

A Start: Have 1-Methyl-1,8-diazaspiro[4.5]decan-2-one dihydrochloride for disposal B Is the material in its original, unopened container? A->B C Is the material waste from a reaction or a contaminated material? A->C D Consult with EHS for potential redistribution or return to supplier. B->D Yes E Segregate into a dedicated, properly labeled hazardous waste container. B->E No C->E I End D->I F Store in a designated Satellite Accumulation Area (SAA) with secondary containment. E->F G Arrange for pickup by a licensed hazardous waste disposal contractor. F->G H Final Disposal: High-temperature incineration with flue gas scrubbing. G->H H->I

Caption: Decision workflow for the proper disposal of 1-Methyl-1,8-diazaspiro[4.5]decan-2-one dihydrochloride.

Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is critical.

  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Contain: For small spills of the solid, carefully sweep up the material, avoiding dust generation, and place it in the designated hazardous waste container.[1]

  • Decontaminate: Clean the spill area with an appropriate solvent (e.g., water, if compatible) and dispose of all cleaning materials as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EHS office, as per your institution's policy.

Summary of Disposal Parameters

ParameterGuidelineRationale
Disposal Method High-temperature incinerationTo ensure complete destruction of the compound and its hazardous combustion byproducts.[1]
Waste Container Labeled, sealed, compatible materialTo prevent leaks, reactions, and ensure proper identification.[7][8][9]
Sewer Disposal Strictly ProhibitedTo prevent environmental contamination and potential damage to the wastewater system.[7][10]
Solid Waste Disposal Strictly ProhibitedTo prevent the release of a potentially hazardous chemical into the environment.
PPE Gloves, eye protection, lab coatTo protect personnel from potential chemical exposure.

By adhering to these procedures, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of 1-Methyl-1,8-diazaspiro[4.5]decan-2-one dihydrochloride, fostering a culture of safety and environmental responsibility within the laboratory.

References

  • 29 CFR 1910.
  • The Laboratory Standard | Office of Clinical and Research Safety.
  • OSHA FACTSHEET LABOR
  • OSHA Laboratory Standard | OSHA Lab Safety Standard - Compliancy Group.
  • 1910.
  • How to Ensure Safe Chemical Waste Disposal in Labor
  • How to Dispose of Chemical Waste in a Lab Correctly - GAIACA.
  • Laboratory Hazardous Waste Disposal Guidelines | Central Washington University.
  • Labor
  • MSDS of 1,8-diazaspiro[4.5]decan-2-one;hydrochloride.
  • SAFETY D
  • Safety D

Sources

Navigating the Safe Handling of 1-Methyl-1,8-diazaspiro[4.5]decan-2-one dihydrochloride: A Guide to Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: April 2026

For Immediate Reference: Key Safety and Handling Protocols for 1-Methyl-1,8-diazaspiro[4.5]decan-2-one dihydrochloride

Hazard CategoryRecommended Personal Protective Equipment (PPE)
Eye/Face Protection Chemical safety goggles or a full-face shield.[1][2]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes.
Respiratory Protection Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator is recommended.
Handling Avoid contact with skin and eyes.[1][2][3] Do not breathe dust.[3]
Storage Keep container tightly closed in a dry, cool, and well-ventilated place.[3]
Disposal Dispose of contents/container to an approved waste disposal plant.[1][2]

Disclaimer: No specific Safety Data Sheet (SDS) for 1-Methyl-1,8-diazaspiro[4.5]decan-2-one dihydrochloride (CAS 1609407-01-3) was publicly available at the time of this writing. The following guidance is synthesized from safety data for structurally similar compounds and established best practices for laboratory safety. Users must obtain the specific SDS from their supplier and consult their institution's safety officer before handling this chemical.

Introduction

As a novel compound in the landscape of drug development, 1-Methyl-1,8-diazaspiro[4.5]decan-2-one dihydrochloride presents a unique profile of potential hazards. This guide, designed for researchers, scientists, and drug development professionals, provides a foundational framework for the safe handling of this solid chemical, with a primary focus on the selection and use of appropriate Personal Protective Equipment (PPE). Our goal is to empower you with the knowledge to create a self-validating system of safety, ensuring that every interaction with this compound is grounded in caution and preparedness.

Understanding the Hazard: A Logic-Driven Approach to PPE Selection

While a specific hazard profile for 1-Methyl-1,8-diazaspiro[4.5]decan-2-one dihydrochloride is not yet fully characterized, an analysis of similar chemical structures suggests a potential for skin, eye, and respiratory irritation. Therefore, a conservative and proactive approach to PPE is warranted. The selection of PPE should not be a static checklist but a dynamic risk assessment based on the nature of the planned experiment.

The PPE Selection Workflow

The following diagram illustrates a logical workflow for selecting the appropriate level of PPE for any given task involving this compound.

PPE_Selection_Workflow Figure 1: PPE Selection Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_verification Verification Task Identify Experimental Task (e.g., weighing, dissolution, reaction) Scale Determine Scale of Operation (mg, g, kg) Task->Scale informs Eye Eye/Face Protection: - Safety Goggles (minimum) - Face Shield (for splash risk) Task->Eye potential for splash Skin Skin Protection: - Nitrile Gloves - Lab Coat - Closed-toe Shoes Task->Skin potential for contact Dust Assess Potential for Dust Generation Scale->Dust influences Respiratory Respiratory Protection: - Well-ventilated area - Respirator (if dust is likely) Dust->Respiratory determines need for SDS Consult Supplier's SDS (Mandatory) SDS->Eye SDS->Skin SDS->Respiratory EHS Consult Institutional EHS EHS->Eye EHS->Skin EHS->Respiratory

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Methyl-1,8-diazaspiro[4.5]decan-2-one dihydrochloride
Reactant of Route 2
1-Methyl-1,8-diazaspiro[4.5]decan-2-one dihydrochloride

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.